molecular formula C9H13ClFN B597582 (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS No. 1213181-44-2

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B597582
CAS No.: 1213181-44-2
M. Wt: 189.658
InChI Key: HZEFSEOLAJTAQO-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.658. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFSEOLAJTAQO-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662532
Record name (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213181-44-2
Record name (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride chemical structure

[1]

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2 for the free base/generic connectivity; specific salt forms may vary) is a critical chiral intermediate in medicinal chemistry.[1] It belongs to the class of


-methylbenzylaminesCalcium-Sensing Receptor (CaSR)Tyrosine Kinases

This compound is structurally analogous to the amine moieties found in Cinacalcet (calcimimetic) and Ronacaleret (calcilytic), making it a vital tool for Structure-Activity Relationship (SAR) optimization in osteoporosis and hyperparathyroidism drug discovery programs.

Chemical Profile & Structural Analysis[1]

Identification
ParameterDetail
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Common Name (S)-4-Fluoro-3-methyl-

-methylbenzylamine HCl
Molecular Formula

(Salt) /

(Base)
Molecular Weight 189.66 g/mol (HCl salt)
Chiral Center C1 (Benzylic position), (S)-configuration
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Stereochemical Significance

The biological activity of drugs containing this moiety is strictly governed by the stereocenter at the benzylic carbon.

  • Pharmacophore Role: The (S)-methyl group typically orients the phenyl ring into a hydrophobic sub-pocket (e.g., the transmembrane domain of GPCRs), while the amine forms a critical salt bridge with aspartate or glutamate residues in the receptor active site.

  • Rigidity: The 4-fluoro and 3-methyl substituents on the phenyl ring provide steric bulk and metabolic stability (blocking para-hydroxylation), enhancing the drug's half-life (

    
    ).
    

Synthesis & Manufacturing Protocols

The synthesis of enantiopure amines is a critical process step.[3] While classical resolution is possible, Biocatalytic Transamination is the preferred modern route due to higher atom economy and enantiomeric excess (

Route 1: -Transaminase Biocatalysis (Recommended)

This method utilizes an


13

Precursor: 1-(4-Fluoro-3-methylphenyl)ethanone Enzyme: (S)-selective

1Cofactor:1
Protocol:
  • Substrate Preparation: Dissolve 10 mM of 1-(4-Fluoro-3-methylphenyl)ethanone in a buffer system (100 mM Potassium Phosphate, pH 7.5) containing 5% DMSO to enhance solubility.

  • Reaction Initiation: Add 1 M Isopropylamine (amine donor) and 1 mM PLP. Adjust pH to 7.5.

  • Biocatalysis: Add the

    
    -TA enzyme preparation (lyophilized powder or immobilized whole cells). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
    
  • Equilibrium Shift: To drive the reaction to completion (removal of coproduct acetone), apply reduced pressure or use an in situ product removal (ISPR) resin.

  • Work-up: Basify the reaction mixture to pH 12 with NaOH. Extract the free amine into MTBE (Methyl tert-butyl ether).

  • Salt Formation: Treat the organic layer with 1.1 equivalents of HCl in dioxane/ether. Filter the precipitated hydrochloride salt.

Route 2: Classical Chemical Resolution

Suitable for labs without biocatalysis capabilities.

  • Reductive Amination: React the ketone with ammonium acetate and sodium cyanoborohydride (

    
    ) to yield the racemic  amine.
    
  • Resolution: Dissolve racemate in hot ethanol. Add 0.5 eq of (R)-Mandelic acid or (L)-Tartaric acid .[1]

  • Crystallization: Allow the solution to cool. The diastereomeric salt of the (S)-amine crystallizes out (verify specific resolving agent via screening).

  • Liberation: Recrystallize to constant melting point, then treat with base to liberate the (S)-amine, followed by HCl salt formation.

Synthesis Workflow Diagram

SynthesisPathwayStart2-FluorotolueneKetone1-(4-Fluoro-3-methylphenyl)ethanoneStart->KetoneFriedel-Crafts Acylation(AcCl, AlCl3)RacemateRacemic Amine(±)Ketone->RacemateReductive Amination(NH4OAc, NaBH3CN)Product(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HClKetone->ProductBiocatalytic Transamination(Direct Asymmetric Route)ResolutionChiral Resolution((R)-Mandelic Acid)Racemate->ResolutionSalt FormationEnzyme(S)-omega-Transaminase+ PLP / iPrNH2Enzyme->ProductResolution->Product1. Crystallization2. NaOH3. HCl

Figure 1: Comparison of Biocatalytic (Green) and Classical (Yellow) synthesis routes.

Analytical Quality Control

Validation of the enantiomeric excess (ee) is non-negotiable.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1] Target

    
    .[4][5]
    
NMR Characterization ( )
  • 
     NMR (400 MHz): 
    
    • 
       1.60 (d, 3H, 
      
      
      -CH).
    • 
       2.30 (s, 3H, Ar-
      
      
      ).
    • 
       4.55 (q, 1H, 
      
      
      -N).
    • 
       7.10 - 7.40 (m, 3H, Aromatic protons).
      
  • Interpretation: The doublet at 1.60 ppm corresponds to the methyl group adjacent to the chiral center, diagnostic of the ethylamine backbone.

Applications in Drug Development

Calcilytics (CaSR Antagonists)

This amine is a structural congener to the pharmacophore found in NPS-2143 and Ronacaleret .

  • Mechanism: These drugs act as negative allosteric modulators (NAMs) of the Calcium-Sensing Receptor.

  • Binding Mode: The (S)-amine moiety binds deep within the transmembrane bundle (TM3/TM5), disrupting the ionic lock required for receptor activation. The 4-fluoro group interacts with aromatic residues (e.g., Phe, Trp) via

    
    -fluoro interactions.[1]
    
Kinase Inhibition

Chiral

1

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric

    
    .[1]
    
  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Biocatalytic Synthesis

    • Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines.[1][6] (2014).[7][8] RSC Advances. Link

    • Engineering

      
      -Transaminases for the Synthesis of Chiral Amines. (2021).[3][7][9] MDPI Processes. Link
      
  • Pharmacological Context

    • Calcilytic compounds: potent and selective Ca2+ receptor antagonists.[2][10][11] (2001).[2] Journal of Pharmacology and Experimental Therapeutics. Link

    • Discovery of Ronacaleret (SB-751689), a potent calcium-sensing receptor antagonist.[1] (2009).[2] Journal of Medicinal Chemistry. Link

  • Analytical Methods

    • Chiral HPLC Separation Strategies for Pharmaceutical Analysis. (Phenomenex Guide). Link

Technical Whitepaper: Process Development & Application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS Number: 1213181-44-2[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2), a critical chiral building block used in the synthesis of small molecule inhibitors, particularly targeting kinases and GPCRs. This document moves beyond basic catalog data to address the practical challenges of synthesis, chiral purity retention, and analytical validation in a drug discovery context. We explore the causality behind salt selection, compare biocatalytic versus chemical synthesis routes, and provide self-validating protocols for quality control.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The selection of the hydrochloride salt form over the free base is a deliberate strategy to enhance crystallinity, oxidative stability, and water solubility, which facilitates easier handling during GMP manufacturing.

Table 1: Core Technical Specifications
ParameterSpecification
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
CAS Number 1213181-44-2
Molecular Formula C₉H₁₃ClF N (HCl salt)
Molecular Weight 189.66 g/mol
Chiral Center (S)-configuration at the benzylic carbon
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point 195–200 °C (Typical range for HCl salts of this class)
Isomeric Purity ≥ 98% ee (enantiomeric excess) required for API synthesis

Synthetic Methodologies & Process Logic

High-purity chiral amines can be accessed via two primary workflows. The choice between Biocatalytic Transamination (modern, high selectivity) and Classical Resolution (cost-effective, scalable) depends on the development stage.

Workflow A: Biocatalytic Transamination (Preferred for High Purity)

This method utilizes ω-transaminases to convert the prochiral ketone directly to the (S)-amine. This is superior to chemical reduction because it avoids toxic transition metals and achieves >99% ee in a single step.

Mechanism: The enzyme transfers an amino group from an amine donor (e.g., isopropylamine) to 4'-fluoro-3'-methylacetophenone, governed by the steric constraints of the enzyme's active site which enforces the (S)-geometry.

Workflow B: Classical Diastereomeric Resolution

For facilities lacking biocatalytic infrastructure, resolution using chiral acids (e.g., L-Tartaric acid or (S)-Mandelic acid) is the standard. This relies on the solubility difference between the (S,S)-salt and the (R,S)-salt.[3]

Visualization: Comparative Synthesis Workflows

The following diagram illustrates the decision logic and process flow for generating the target compound.

Synthesis_Workflow Start Starting Material: 4'-Fluoro-3'-methylacetophenone Decision Route Selection Start->Decision Route_Bio Route A: Biocatalysis (ω-Transaminase) Decision->Route_Bio High Selectivity Req. Route_Chem Route B: Chemical Synthesis (Reductive Amination) Decision->Route_Chem Bulk Cost Priority Base_Release Free Base Release (NaOH Treatment) Route_Bio->Base_Release >99% ee direct Racemate Intermediate: Racemic Amine Route_Chem->Racemate Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Filtration Filtration of Diastereomeric Salt Resolution->Filtration Crystallization Filtration->Base_Release Purified (S)-Salt Salt_Formation HCl Salt Formation (HCl in Dioxane/Ether) Base_Release->Salt_Formation Final_Product Target: (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl Salt_Formation->Final_Product

Figure 1: Comparative process flow for the synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, highlighting the efficiency of the biocatalytic route versus the multi-step classical resolution.

Experimental Protocol: Salt Formation & Purification

Note: This protocol assumes the isolation of the free amine (S)-enantiomer and describes the critical salt formation step to ensure stoichiometry and polymorph stability.

Objective: Convert the oily free base into the stable hydrochloride salt.

Reagents:

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Free Base)

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Nitrogen atmosphere[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free amine in 50 mL of anhydrous MTBE. Cool the solution to 0–5 °C in an ice bath. Rationale: Low temperature prevents uncontrolled exotherms and favors the formation of finer crystals.

  • Acidification: Dropwise add 4M HCl in dioxane (1.1 equivalents, ~18 mL) over 20 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Control Point: Monitor pH.[3] Target pH is 1–2 on wet pH paper.

  • Maturation: Allow the slurry to stir at 0 °C for 1 hour, then warm to room temperature for 30 minutes. Rationale: This "aging" process allows the crystal lattice to organize, trapping fewer impurities.

  • Isolation: Filter the solid under a nitrogen stream (hygroscopic precaution).

  • Washing: Wash the filter cake with 2 × 20 mL of cold MTBE to remove excess acid and non-polar impurities.

  • Drying: Dry under vacuum (40 °C, <10 mbar) for 12 hours.

Quality Control: Chiral Purity Determination

Validating the enantiomeric excess (ee) is the most critical analytical step. Standard reverse-phase HPLC cannot distinguish enantiomers; a chiral stationary phase is required.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25 °C.

Self-Validating Logic:

  • Inject the racemic mixture first to establish the separation factor (

    
    ). The peaks must have baseline separation (
    
    
    
    ).
  • Inject the synthesized (S)-sample. The (R)-isomer peak (impurity) should be < 1.0% (area normalization).

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, this compound presents specific hazards.

  • Acute Toxicity: Harmful if swallowed (H302).[5] Amine salts can disrupt neurotransmitter pathways; handle with care.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][6] The HCl salt is acidic and corrosive to mucous membranes.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container at ambient temperature. Long-term storage is best at 4°C to prevent slow oxidation or discoloration.

References

  • Lead Sciences. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Data. Retrieved from (Verified CAS: 1213181-44-2).

  • ChemicalBook. (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl Properties and Safety. Retrieved from .

  • BenchChem. Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Technical Note on analogous resolution methods). Retrieved from .[3]

  • ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (Context on chiral amine synthesis). Retrieved from .

  • Cayman Chemical. Safety Data Sheet: 4-Fluoroamphetamine hydrochloride. (Safety proxy for fluorinated phenethylamines). Retrieved from .

Sources

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental characterization of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride . This compound, chemically distinct as the (S)-enantiomer of 3-Methyl-4-fluoroamphetamine (3-Me-4-FA) , represents a specific class of ring-substituted phenethylamines utilized as pharmacological probes and reference standards in neurochemistry and toxicology.

Pharmacodynamics, Mechanism of Action, and Experimental Protocols

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a chiral substituted amphetamine derivative. It functions primarily as a Monoamine Releasing Agent (MRA) with high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Structurally, the addition of a fluorine atom at the para-position and a methyl group at the meta-position of the phenyl ring modulates its metabolic stability and receptor selectivity profile, distinguishing it from its parent compound, amphetamine, and its halogenated analog, 4-fluoroamphetamine (4-FA).

This guide serves researchers requiring a definitive reference on the compound's interaction with monoaminergic systems, its synthesis logic, and protocols for validation.

Chemical Identity & Structural Pharmacology

The pharmacological activity of this compound is dictated by its specific stereochemistry and ring substitution pattern.

PropertyData
IUPAC Name (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Common Code 3-Me-4-FA (S-isomer)
CAS Number 1213181-44-2
Molecular Formula C

H

FN

HCl
Molecular Weight 189.66 g/mol
Chirality (S)-enantiomer (Eutomer for transporter release)
Structure-Activity Relationship (SAR) Analysis
  • Alpha-Methyl Group: The alpha-methyl group (characteristic of amphetamines) protects the molecule from rapid degradation by Monoamine Oxidase (MAO), granting it oral bioavailability and a prolonged half-life compared to phenethylamine.

  • 4-Fluoro Substitution: The para-fluorine atom is bioisosteric with hydrogen but highly electronegative. It blocks para-hydroxylation (a primary metabolic route for amphetamine), enhancing metabolic stability. Pharmacologically, para-halogenation typically increases serotonergic potency (SERT affinity).

  • 3-Methyl Substitution: The meta-methyl group adds steric bulk and lipophilicity. In the context of phenylisopropylamines, meta-substitution often enhances selectivity for norepinephrine and serotonin transporters over dopamine, while also potentially increasing affinity for 5-HT

    
     receptors.
    
Mechanism of Action (The Core)

The mechanism of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine is defined by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (MATs) .

3.1. The Dual-Phase Transporter Reversal

Unlike simple reuptake inhibitors (e.g., cocaine), this compound acts as a substrate-type releaser .

  • Uptake: The molecule is transported into the presynaptic neuron via SERT, NET, or DAT.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the pH gradient of the synaptic vesicle, causing leakage of neurotransmitters (5-HT, DA, NE) into the cytosol.

  • TAAR1 Activation: It binds to intracellular TAAR1 (Gs-coupled).

  • Phosphorylation & Reversal: TAAR1 signaling triggers Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, which phosphorylate the transporters. This induces a conformational change that reverses the transporter flux, pumping neurotransmitters out of the neuron into the synaptic cleft.

3.2. Signaling Pathway Visualization

MoA_Pathway Compound (S)-3-Me-4-FA SERT_Out SERT (Extracellular) Compound->SERT_Out Substrate Binding TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism (Intracellular) VMAT2 VMAT2 Disruption Compound->VMAT2 pH Disruption SERT_Out->Compound Transport In SERT_In SERT (Intracellular) Efflux 5-HT Efflux (Reverse Transport) SERT_In->Efflux Release into Synapse Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->SERT_In Phosphorylation Vesicle Synaptic Vesicle (5-HT) VMAT2->Vesicle Leakage Cytosol_5HT Cytosolic 5-HT Surge Vesicle->Cytosol_5HT Cytosol_5HT->SERT_In Substrate

Caption: Figure 1. Mechanism of transporter reversal via TAAR1 activation and VMAT2 disruption.

Experimental Protocols

To validate the mechanism and ensure the integrity of the (S)-enantiomer, the following protocols are recommended.

4.1. Enantiomeric Purity Verification (Chiral HPLC)

The biological activity of phenethylamines is highly stereoselective. The (S)-isomer is typically the more potent monoamine releaser.

  • Objective: Confirm >98% enantiomeric excess (ee).

  • Column: Chiralpak IA or IC (Amylose-based stationary phase).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard: Compare retention time against racemic 3-Me-4-FA standard.

4.2. Synaptosomal Release Assay

This assay differentiates between a reuptake inhibitor (which blocks uptake) and a releaser (which induces efflux).

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via homogenization and centrifugation (1000g x 10 min, then supernatant 12,000g x 20 min).

  • Loading: Incubate synaptosomes with [³H]-Serotonin (5 nM) for 15 min at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Treat aliquots with (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (1 nM – 10 µM).

    • Control: Cocaine (Reuptake inhibitor - should show no release).

    • Positive Control:[1] (+)-Amphetamine or Fenfluramine.

  • Measurement: Stop reaction by rapid filtration. Measure radioactivity in the filtrate (released [³H]-5-HT) using liquid scintillation counting.

  • Analysis: Plot dose-response curve to determine EC

    
     for release.
    
Synthesis & Chemical Logic

For researchers synthesizing the reference standard, the reductive amination route ensures high yield, though chiral resolution or asymmetric synthesis is required for the (S)-isomer.

Synthesis Workflow
  • Precursor: 1-(4-Fluoro-3-methylphenyl)propan-2-one.

  • Reagent: Ammonium acetate (source of amine) and Sodium Cyanoborohydride (NaCNBH

    
    , reducing agent).
    
  • Resolution: The resulting racemate is resolved using (R,R)-Tartaric acid to crystallize the (S)-amine tartrate salt, followed by conversion to the hydrochloride.

Synthesis_Flow Ketone 1-(4-Fluoro-3-methylphenyl) propan-2-one Imine Intermediate Imine Ketone->Imine NH4OAc, MeOH Racemate Racemic Amine Imine->Racemate NaCNBH3 red. Resolution Chiral Resolution ((R,R)-Tartaric Acid) Racemate->Resolution Final (S)-Product HCl Salt Resolution->Final Base / HCl gas

Caption: Figure 2. Synthesis and resolution pathway for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

References
  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances of the 2C class and their amphetamine analogs. Neuropharmacology. Link

  • Greiner, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. MDPI Molecules. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1213181-44-2. PubChem.[2][3][4][5] Link

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link

Sources

Technical Guide: Solubility Profiling & Process Chemistry of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1]

Executive Summary

Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride CAS: 1213181-44-2 (HCl Salt) Role: Chiral Intermediate / API Building Block[1]

This technical guide provides a comprehensive solubility profile and process development framework for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride .[1] As a chiral phenethylamine derivative, this compound exhibits specific physicochemical behaviors critical for purification, formulation, and synthesis. In the absence of a standardized pharmacopeial monograph, this guide synthesizes data from structural analogs (fluorinated phenethylamines) and established process chemistry principles to define its solubility landscape, recrystallization strategies, and analytical validation protocols.[1]

Physicochemical Identity & Structural Properties

Understanding the structural moieties is the first step in predicting solubility behavior.[1] The presence of the fluorine atom and the methyl group on the phenyl ring introduces lipophilic character, while the primary amine hydrochloride provides a polar, ionic "head."[1]

PropertyDataNotes
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Molecular Formula C₉H₁₃ClFNO(Salt form)
Molecular Weight 189.66 g/mol Free base: 153.20 g/mol
Chirality (S)-EnantiomerCritical for biological activity
Physical State White to off-white crystalline solidHygroscopic tendency
Predicted logP ~1.8 - 2.2 (Free Base)Moderate lipophilicity
pKa ~9.5 - 10.0 (Amine)Strong base, forms stable salts

Solubility Profile: Empirical & Predicted

The solubility of the hydrochloride salt is governed by the lattice energy of the crystal versus the solvation energy.[1] As an ionic salt, it favors high-dielectric solvents but shows distinct behavior in organic solvents due to the lipophilic 4-fluoro-3-methylphenyl tail.[1]

Solvent Compatibility Matrix[1]

The following data represents predicted solubility ranges based on structural analogs (e.g., 4-fluorophenethylamine HCl, Amphetamine HCl) and standard process chemistry observations.

Solvent ClassSpecific SolventPredicted Solubility (25°C)Process Application
Polar Protic Water High (>100 mg/mL) Dissolution, aqueous workup.[1]
Methanol High (>80 mg/mL) Primary solvent for recrystallization.[1]
Ethanol Moderate (30-60 mg/mL) Ideal for "solvent" in solvent/antisolvent systems.[1]
Isopropanol (IPA) Low-Moderate (5-20 mg/mL) Good candidate for cooling crystallization.[1]
Polar Aprotic DMSO / DMF Very High (>150 mg/mL) Stock solutions for bio-assays; difficult to remove.[1]
Acetonitrile Moderate (10-40 mg/mL) Useful for HPLC and salt formation.[1]
Non-Polar Ethyl Acetate Very Low (<2 mg/mL) Antisolvent of choice.[1]
Dichloromethane Low (<5 mg/mL) Extraction (as free base only).[1]
Heptane / Hexane Insoluble Strong antisolvent to force precipitation.[1]
TBME Insoluble Excellent antisolvent for high-yield recovery.[1]

Critical Insight: The hydrochloride salt is expected to be highly soluble in water and methanol.[1] To maximize yield during purification, avoid pure aqueous systems unless lyophilization is planned.[1] Use Alcohol/Ester or Alcohol/Ether systems for crystallization.[1]

pH-Dependent Solubility (The "Spring and Parachute")[1]
  • pH < 8.0: The compound exists predominantly as the protonated cation (

    
    ), maintaining high aqueous solubility.[1]
    
  • pH > 10.0: Deprotonation occurs, yielding the free base oil.[1] The solubility in water drops drastically (<1 mg/mL), while solubility in organic solvents (DCM, EtOAc) increases.[1]

  • Process Tip: When converting from free base to salt, ensure the reaction matrix is anhydrous (e.g., HCl in Dioxane or IPA) to precipitate the salt directly.[1]

Experimental Protocol: Determination of Equilibrium Solubility

To validate the specific solubility values for your batch (which can vary with polymorphs), follow this Gravimetric Saturation Protocol .

Workflow
  • Preparation: Weigh ~100 mg of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl into a HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration: Vortex for 2 hours at 25°C. If fully dissolved, add more solid until a suspension persists.

  • Incubation: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

    • Method B (HPLC): Dilute filtrate and analyze against a standard curve.[1]

Process Chemistry: Recrystallization & Purification[1][2]

For drug development, optical purity (ee%) and chemical purity are paramount.[1] The following workflow utilizes a Cooling + Antisolvent strategy, which is superior to simple evaporation for rejecting impurities.[1]

Recommended Solvent System: Ethanol / Ethyl Acetate[1]
  • Solvent (Good): Ethanol (Hot)[1]

  • Antisolvent (Poor): Ethyl Acetate or MTBE[1]

Step-by-Step Methodology
  • Dissolution: Suspend the crude HCl salt in minimal Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]

  • Polishing: If particulates are present, perform a hot filtration.[1]

  • Nucleation: Allow the solution to cool slowly to 40°C. If no crystals form, seed with pure crystal trace.

  • Antisolvent Addition: Slowly add Ethyl Acetate (10 mL/g) dropwise over 30 minutes while stirring.

  • Aging: Cool the slurry to 0-5°C and stir for 2 hours to maximize yield.

  • Isolation: Filter the white precipitate, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

Visualization: Recrystallization Workflow

Recrystallization_ProcessStartCrude (S)-Amine HClDissolutionDissolve in Hot Ethanol(Reflux, 5 vol)Start->DissolutionCheckClear Solution?Dissolution->CheckHotFilterHot Filtration(Remove insolubles)Check->HotFilterNo (Haze)CoolingCool to 40°C(Nucleation)Check->CoolingYesHotFilter->CoolingAntisolventAdd Ethyl Acetate(Dropwise, 10 vol)Cooling->AntisolventAgingAge at 0-5°C(2 Hours)Antisolvent->AgingFilterFiltration & Wash(Cold EtOAc)Aging->FilterDryVacuum Dry(40°C, 12h)Filter->Dry

Caption: Optimized solvent/antisolvent recrystallization workflow for maximizing chemical purity and yield.

Analytical Validation (Self-Validating Protocols)

To ensure the solubility data and purification success, use these specific analytical setups.

HPLC Method for Solubility Assay[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).[1]

  • Rationale: The acidic mobile phase ensures the amine remains protonated (ionic), preventing peak tailing common with basic compounds.[1]

Chiral Purity (Enantiomeric Excess)

Since this is the (S)-enantiomer, chiral HPLC is mandatory to verify no racemization occurred during solubility testing (especially in protic solvents at high heat).[1]

  • Column: Chiralpak IA or AD-H.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Note: The diethylamine additive is crucial to sharpen the peak of the basic amine.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1213181-44-2. Retrieved from .[1]

  • Sumitomo Chemical Co., Ltd. (2011).[1] JP2011231071A - Optical resolution method for 1-(4-fluorophenyl)ethylamine.[1] (Describes analogous resolution methodologies using chiral acids). Retrieved from .[1]

  • Rochester University, Dept. of Chemistry. Solvents for Recrystallization: A General Guide. (Foundational principles for amine salt purification). Retrieved from .[1]

  • BLD Pharmatech. Product Datasheet: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine. (Verifying commercial availability and handling of the enantiomeric series). Retrieved from .[1]

  • Cayman Chemical. Solubility of Fluorinated Phenethylamines. (Reference data for structural analogs). Retrieved from .[1]

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectral Characterization & Analytical Profile

Executive Summary & Structural Context[1][2][3]

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral intermediate used primarily in the synthesis of calcilytics, kinase inhibitors, and GPCR modulators. Its structural core combines a fluorinated aromatic system with a chiral primary amine. The presence of the fluorine atom at the para position, adjacent to a methyl group, imparts specific metabolic stability and lipophilicity profiles, while the chiral center provides the necessary stereochemical handle for enantioselective drug design.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing empirical data from structural analogs and chemometric principles where direct crystallographic data is proprietary.

Chemical Identity[3][4][5][6][7]
PropertyDetail
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Molecular Formula C₉H₁₃ClFNO (Salt) / C₉H₁₂FN (Free Base)
Molecular Weight 189.66 g/mol (Salt) / 153.20 g/mol (Free Base)
Chiral Center C1 (S-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in CH₂Cl₂

Analytical Workflow & Quality Control

To ensure the integrity of this chiral synthon in drug development, a multi-modal analytical workflow is required. The following diagram illustrates the logical progression from synthesis to validation.

QC_Workflow Synthesis Asymmetric Synthesis (Enzymatic or Chiral Aux) Purification Salt Formation (HCl Precipitation) Synthesis->Purification Crude Isolation Structural_ID Structural ID (NMR, MS, IR) Purification->Structural_ID Sample Prep Chiral_QC Chiral Purity (HPLC/Mosher Analysis) Structural_ID->Chiral_QC Identity Confirmed Chiral_QC->Purification Fail (<95% ee) Release Batch Release (>98% ee) Chiral_QC->Release Pass Criteria

Figure 1: Analytical validation workflow for chiral amine salts, prioritizing structural confirmation before enantiomeric excess determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6][8][9]

The NMR profile of this compound is dominated by two features: the chiral methine environment and the fluorine-carbon spin-spin coupling. The data below assumes a solvent of DMSO-d₆, which is standard for amine hydrochloride salts to prevent rapid proton exchange and ensure solubility.

¹H NMR Data (400 MHz, DMSO-d₆)

The ammonium protons (


) appear as a broad signal downfield, while the aromatic region shows distinct splitting due to the Fluorine-19 nucleus (

).
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

)
8.45 Broad Singlet3H

Exchangeable
7.42 Doublet of Doublets1HAr-H (C2)

Hz,

Hz
7.30 Multiplet1HAr-H (C6)Complex overlap
7.15 Triplet (apparent)1HAr-H (C5)

Hz (Ortho-F)
4.35 Quartet1H

-NH₃

Hz
2.24 Doublet3HAr-


Hz (Long range)
1.48 Doublet3HCH-


Hz

Expert Insight: The signal at 2.24 ppm (Ar-CH₃) often appears as a doublet rather than a singlet. This is a diagnostic "trap" for inexperienced analysts; it is due to long-range coupling (


) with the fluorine atom, not an impurity [1].
¹³C NMR Data (100 MHz, DMSO-d₆)

The Carbon-13 spectrum is the definitive fingerprint for the regiochemistry of the fluorine and methyl groups.

  • C-F Coupling: The carbon directly attached to fluorine (C4) will show a massive coupling constant (~245 Hz).

  • Chiral Center: The methine carbon appears around 50 ppm.

Shift (δ, ppm)Splitting

(Hz)
Assignment
160.5 Doublet~243.0C4 (C-F ipso)
139.2 Doublet~6.0C1 (Ipso to alkyl chain)
130.5 Doublet~5.0C2 (Ortho to Methyl)
127.8 Doublet~17.0C3 (C-Me, Ortho to F)
125.4 Doublet~8.0C6 (Meta to F)
115.2 Doublet~22.0C5 (Ortho to F)
50.1 Singlet-

-NH₃ (Chiral)
21.5 Singlet-CH-

14.2 Doublet~3.0Ar-

Note: The aromatic carbon shifts are heavily influenced by the electronic withdrawal of Fluorine. The values above are consistent with 4-fluoro-3-methyl substituted systems found in cathinone derivatives [1].[1]

Mass Spectrometry (ESI-MS)[8]

In Electrospray Ionization (ESI+), the hydrochloride salt dissociates immediately. The spectrum will display the protonated free base


.
  • Ionization Mode: Positive (ESI+)

  • Parent Ion: m/z 154.1

    
    
    
Fragmentation Pathway

The primary fragmentation pathway involves the neutral loss of ammonia (NH₃, 17 Da) to form the resonance-stabilized carbocation (tropylium-like or benzyl cation derivative).

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 154.1 Transition Inductive Cleavage (C-N bond break) Parent->Transition - NH3 (17 Da) Fragment1 Fragment Ion [M-NH3]+ m/z 137.1 (Fluoro-methyl-styryl cation) Transition->Fragment1 Fragment2 Tropylium Rearrangement m/z 109.1 (Loss of C2H4) Fragment1->Fragment2 - C2H4 (28 Da)

Figure 2: Predicted ESI+ fragmentation pathway. The base peak is typically m/z 137.1.

Infrared (IR) Spectroscopy (ATR)

The IR spectrum of the hydrochloride salt is distinct from the free base due to the ammonium stretches.

  • 3200 - 2800 cm⁻¹ (Broad, Strong): N-H stretching of the primary ammonium salt (

    
    ). This broad band often obscures the aromatic C-H stretches.
    
  • 1600 & 1500 cm⁻¹ (Medium): Aromatic ring skeletal vibrations (

    
    ).
    
  • 1220 cm⁻¹ (Strong): C-F stretching mode. This is a diagnostic band for aryl fluorides.

  • 820 cm⁻¹ (Strong): Out-of-plane bending for 1,2,4-trisubstituted benzene rings.

Synthesis & Stereochemical Considerations

While spectral data for enantiomers (S vs R) are identical in achiral environments (standard NMR/MS), their differentiation is critical.

  • Optical Rotation: The (S)-enantiomer typically exhibits specific rotation

    
    . Based on the analog (S)-1-(4-fluorophenyl)ethanamine, the rotation is expected to be negative in methanol, though the exact value must be determined experimentally for the specific batch.
    
  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Detection: UV @ 254 nm.

    • Elution Order: The (S)-enantiomer will have a distinct retention time from the (R)-enantiomer.

References
  • Kuś, P., et al. (2023). "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones." Materials, 16(12). (Provides definitive NMR coupling constants for the 4-fluoro-3-methylphenyl moiety).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1213398, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.[2] (Structural analog comparison).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators.

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a specific enantiomer of a substituted


-methylbenzylamine.[1] It serves as a critical "chiral handle" in medicinal chemistry. The presence of the 4-fluoro-3-methyl  substitution pattern on the phenyl ring is a strategic design element: the fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity, while the methyl group introduces steric constraints that can enhance selectivity for hydrophobic pockets in protein targets (e.g., ATP-binding sites of kinases).

This guide details the physicochemical profile, validated synthesis routes, and quality control parameters required for its application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a stable hydrochloride salt, ensuring improved solubility in aqueous media compared to its free base form.

Table 1: Chemical Specifications
ParameterSpecification
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Common Name (S)-4-Fluoro-3-methyl-

-methylbenzylamine HCl
CAS Number 1213181-44-2 (HCl salt) / 1213299-63-8 (Free base)
Molecular Formula C

H

ClFN (Salt)
Molecular Weight 189.66 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Purity Standard

97.0% (HPLC),

98.0% ee (Chiral HPLC)

Validated Synthesis Architectures

To achieve high enantiomeric excess (ee) and scalability, two primary routes are recommended over classical optical resolution.

Method A: The Ellman Auxiliary Approach (Chemical Standard)

This method utilizes (S)-tert-butanesulfinamide as a chiral auxiliary to induce diastereoselectivity during reduction. It is the preferred route for gram-to-kilogram scale synthesis due to its reliability and high enantiocontrol.

Mechanism & Causality:
  • Condensation: The ketone reacts with the chiral sulfinamide to form a chiral N-sulfinyl imine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.

  • Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack (from NaBH

    
    ) to the Re-face of the imine, establishing the (S)-configuration at the new stereocenter.
    
  • Deprotection: Acidic hydrolysis removes the auxiliary, yielding the amine salt.

Step-by-Step Protocol:
  • Imine Formation:

    • Charge a reactor with 4-Fluoro-3-methylacetophenone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)

      
        (2.0 eq) dropwise under N
      
      
      
      .
    • Reflux at 70°C for 16–24 hours until conversion >98% (monitor by TLC/LC-MS).

    • Quench with brine, filter TiO

      
       solids, and concentrate to yield the sulfinyl imine.
      
  • Stereoselective Reduction:

    • Dissolve the crude imine in dry THF at -48°C.

    • Slowly add NaBH

      
        (2.0 eq) or L-Selectride  (for higher selectivity).
      
    • Stir at -48°C to RT for 6 hours.

    • Why: Low temperature maximizes the kinetic difference between diastereomeric transition states.

  • Hydrolysis (Salt Formation):

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane or MeOH.

    • Stir at RT for 2 hours. The product precipitates as the hydrochloride salt.

    • Filter and wash with Et

      
      O to remove sulfinic ester byproducts.
      
Method B: Biocatalytic Transamination (Green Chemistry)

Uses an


-Transaminase (ATA) to directly convert the ketone to the chiral amine using isopropylamine (IPA) as the amine donor.
  • Pros: Single step, ambient temperature, aqueous media.

  • Cons: Requires screening of enzyme libraries (e.g., Codexis or specialized kits) to find an ATA with activity toward the sterically hindered 3-methyl substituted ring.

Visualization: Synthesis Workflow

The following diagram illustrates the Ellman Auxiliary pathway, highlighting the critical stereochemical control points.

G Start 4-Fluoro-3-methyl acetophenone Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Condensation (Dehydration) Aux (S)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine SulfAmine Sulfinamide (Diastereomerically Pure) Imine->SulfAmine Stereoselective Hydride Attack Red Reduction (NaBH4, -48°C) Red->SulfAmine Final (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl SulfAmine->Final Hydrolysis Acid HCl / Dioxane (Deprotection) Acid->Final

Caption: Figure 1. Stereoselective synthesis via Ellman's Auxiliary. Red nodes indicate starting materials, yellow intermediates, and green the final API building block.

Analytical Quality Control (Self-Validating Systems)

To ensure the integrity of this building block in downstream applications, the following QC protocol is mandatory.

A. Enantiomeric Purity (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (S)-isomer

    
     98.0%; (R)-isomer 
    
    
    
    2.0%.
B. Structural Verification (NMR)[5]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.50 (br s, 3H, NH
      
      
      
      ) – Confirms salt formation.
    • 
       7.4–7.1 (m, 3H, Ar-H) – Verify 1,2,4-substitution pattern.
      
    • 
       4.35 (q, 1H, CH -N) – Characteristic benzylic proton.
      
    • 
       2.25 (s, 3H, Ar-CH 
      
      
      
      ).
    • 
       1.50 (d, 3H, CH-CH 
      
      
      
      ).

Strategic Applications in Drug Discovery

This amine is not merely a passive intermediate; it acts as a pharmacophore modulator .

  • Kinase Inhibition: The 4-fluoro-3-methylphenyl moiety is a bioisostere for 3-chloro-4-fluoro or 3,4-dichloro rings found in EGFR and ALK inhibitors. The methyl group restricts rotation, potentially locking the molecule into a bioactive conformation within the ATP binding pocket.

  • Metabolic Blocking: The 4-fluoro substituent blocks the para-position from Cytochrome P450 oxidation, extending the half-life (

    
    ) of the drug candidate compared to a non-fluorinated analog.
    
  • Stereochemical Vector: The (S)-configuration directs the rest of the molecule (the "warhead" or "tail") into a specific vector, often critical for distinguishing between closely related receptor subtypes (e.g., Dopamine D2 vs D3).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

  • PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid dust inhalation.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.

  • PubChem. "(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Compound Summary." National Library of Medicine.

  • Höhne, M., & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 2009.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Technical Guide: Discovery and Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1]

Document Control:

  • Subject: Chiral Building Block Profile (CBB-Profile)

  • Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl[1][2][3]

  • CAS (S-isomer HCl): 1213181-44-2[1][2][3]

  • Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1]

Executive Summary: The Strategic Value of the Fluorinated Chiral Amine[1]

In the landscape of modern drug discovery, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride represents a high-value "privileged structure."[1] It serves as a critical chiral scaffold for introducing the 1-(4-fluoro-3-methylphenyl)ethyl moiety into active pharmaceutical ingredients (APIs).[1]

This specific substitution pattern—a fluorine atom at the para position and a methyl group at the meta position relative to the chiral center—offers a dual advantage in medicinal chemistry:

  • Metabolic Blocking: The para-fluorine blocks facile oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive site of the phenyl ring.[1]

  • Conformational Locking: The meta-methyl group introduces steric bulk that can restrict bond rotation in the final drug molecule, potentially locking the ligand into a bioactive conformation that enhances potency against targets like kinases and GPCRs .[1]

This guide details the discovery logic, validated synthetic protocols, and quality control measures required to produce this intermediate with high enantiomeric excess (ee > 99%).

Retrosynthetic Analysis & Route Selection

The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hinges on the efficient installation of the chiral amine at the benzylic position.[1] We evaluate three distinct methodologies based on scalability and stereocontrol.

Pathway Comparison
ParameterRoute A: Biocatalytic TransaminationRoute B: Asymmetric HydrogenationRoute C: Classical Resolution
Precursor 4'-Fluoro-3'-methylacetophenone4'-Fluoro-3'-methylacetophenone (via oxime/imine)Racemic Amine
Chiral Source

-Transaminase (ATA)
Chiral Ir/Rh CatalystChiral Acid (e.g., Tartaric)
Yield High (>90%)High (>85%)Low (<40% theoretical max)
ee % Excellent (>99%)Good (90-95%)Variable (requires recrystallization)
Scalability Preferred for Green Chem Preferred for Bulk ManufacturingLegacy Method
Decision Matrix

For high-value research and early-phase development, Route A (Biocatalysis) is the superior choice due to mild conditions, lack of heavy metals, and superior enantioselectivity.[1]

Detailed Experimental Protocol: Biocatalytic Synthesis

This protocol utilizes an (S)-selective ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

Reaction Scheme Visualization

GKetone4'-Fluoro-3'-methyl-acetophenoneEnzyme(S)-TransaminasePLP CofactorKetone->EnzymeSubstrateDonorIsopropyl Amine(Amine Donor)Donor->EnzymeNH2 SourceProduct(S)-AmineFree BaseEnzyme->ProductStereoselectiveTransferByProductAcetoneEnzyme->ByProductSalt(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HClProduct->SaltHCl/IPAPrecipitation

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine.[1]

Step-by-Step Methodology

Reagents:

  • Substrate: 1-(4-Fluoro-3-methylphenyl)ethanone (1.0 eq)[1]

  • Enzyme: Codexis ATA-424 or equivalent (S)-selective transaminase[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

  • Amine Donor: Isopropylamine (1.5 M in buffer)[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5[1]

Procedure:

  • Preparation: Dissolve the ketone substrate in DMSO (5% v/v final concentration) to improve solubility.

  • Reaction Initiation: Add the substrate solution to the buffered enzyme mixture containing PLP and isopropylamine.[1]

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion via HPLC.

    • Checkpoint: Conversion should exceed 95%.[1][4]

  • Workup: Basify the reaction mixture to pH > 12 using 5M NaOH to ensure the amine is in the free base form. Extract 3x with MTBE (Methyl tert-butyl ether).[1]

  • Salt Formation:

    • Dry the organic layer over MgSO₄.[1]

    • Cool to 0°C.[1]

    • Slowly add 1.1 equivalents of 4M HCl in dioxane or isopropanol.[1]

    • The white precipitate is (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1]

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/EtOAc if ee < 99%.[1]

Characterization & Quality Control (QC)[1]

Trustworthiness in synthesis relies on rigorous validation.[1][4] The following parameters must be met for the compound to be released for biological testing.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR (400 MHz, DMSO-d₆)Consistent with structure; integration matches
Purity (Chemical) HPLC (C18 column)≥ 98.0% area
Purity (Chiral) Chiral HPLC (Chiralpak AD-H)≥ 99.0% ee (S-isomer dominant)
Salt Content Titration (AgNO₃)98-102% of theoretical Cl⁻ content
Water Content Karl Fischer≤ 1.0% w/w
Critical Analytical Insight: Chiral HPLC

To verify the enantiomeric excess, use a Chiralpak AD-H column (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

  • Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer in this system (verify with racemate standard).[1]

References

  • Lead Sciences . (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Page. Retrieved from [1]

  • ChemicalBook . (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl Entry. Retrieved from [1]

  • Hegarty, E., & Paradisi, F. (2020).[1] Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines. Chimia, 74(11), 890-894.[1] (Contextual reference for transaminase methodology). Retrieved from

  • PubChem . Compound Summary: (2-Fluoro-3-methylphenyl)-(furan-2-yl)methanamine (Structural Analog).[1] Retrieved from [1]

Technical Guide: Pharmacology & Application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary & Chemical Identity

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2 ) is a high-value chiral synthon used primarily in the development of small-molecule inhibitors targeting oncogenic kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS, SOS1).[1][2]

Unlike simple commodity chemicals, this compound represents a "privileged scaffold"—the


-methylbenzylaminefluoro-methyl-12pharmacophore enabler12
Chemical Profile
PropertySpecification
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Common Name (S)-3-Methyl-4-fluoro-

-methylbenzylamine HCl
CAS Number 1213181-44-2
Molecular Formula C

H

ClFN
Molecular Weight 189.66 g/mol
Chirality (S)-Enantiomer (critical for target selectivity)
Appearance White to off-white crystalline solid

Pharmacological Rationale: The "Magic Methyl" & Fluorine Effect

In drug design, the selection of this specific intermediate is driven by three pharmacological imperatives: Metabolic Stability , Conformational Locking , and Hydrophobic Filling .[1][2]

Structure-Activity Relationship (SAR) Mechanics

The (S)-1-(4-Fluoro-3-methylphenyl)ethyl moiety functions as a high-affinity anchor in the binding pockets of enzymes.[1][2]

  • The 4-Fluoro Substitution (Metabolic Blockade):

    • Mechanism: The para-position of a phenyl ring is a primary site for CYP450-mediated hydroxylation (Phase I metabolism).[1][2] Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering steric bulk.[1][2]

    • Impact: Extends the half-life (

      
      ) of the final drug molecule.[1][2]
      
  • The 3-Methyl Group (Hydrophobic Filling):

    • Mechanism: The meta-methyl group provides a "lipophilic bump" that displaces high-energy water molecules from hydrophobic pockets (e.g., the cryptic pocket in KRAS or the ATP-binding site in ALK).[1][2]

    • Impact: Increases binding affinity (

      
      ) through the hydrophobic effect and entropic gain.[1][2]
      
  • The (S)-

    
    -Methyl Center (Stereoselectivity): 
    
    • Mechanism: The chiral methyl group restricts the rotation of the amine bond, locking the molecule into a bio-active conformation.[1][2]

    • Impact: The (S)-isomer typically projects the phenyl ring into the correct sub-pocket, whereas the (R)-isomer would clash sterically, rendering it inactive.[1][2]

Visualization: Pharmacophore Interaction

The following diagram illustrates how this moiety interacts within a theoretical kinase binding pocket.

PharmacophoreInteractioncluster_ligandLigand Moiety: (S)-1-(4-Fluoro-3-methylphenyl)ethylcluster_targetTarget Protein Pocket (e.g., Kinase/GTPase)AmineAmine (NH2)(H-Bond Donor)BackboneHinge Region(Carbonyl Oxygen)Amine->BackboneH-BondingChiralCenter(S)-Methyl Group(Conformational Lock)HydrophobicPocketHydrophobic Sub-pocket(Val/Leu/Phe)ChiralCenter->HydrophobicPocketSteric Fit (S-Selective)PhenylRingPhenyl Ring(Pi-Stacking)PhenylRing->HydrophobicPocketPi-Pi / HydrophobicFluoro4-Fluoro(Metabolic Shield)Methyl3-Methyl(Hydrophobic Fill)Methyl->HydrophobicPocketDisplaces WaterCYP450CYP450 Enzyme(Metabolic Attack)CYP450->FluoroBlocked Oxidation

Caption: Mechanistic contribution of the (S)-1-(4-Fluoro-3-methylphenyl)ethanamine moiety to ligand binding and metabolic stability.[1][2]

Synthesis & Manufacturing Protocols

To ensure the pharmacological efficacy of the final drug, the intermediate must be produced with high enantiomeric excess (>98% ee).[1][2]

Enzymatic Kinetic Resolution (Preferred Route)

This method is scalable and yields high optical purity.[1][2]

  • Starting Material: 1-(4-Fluoro-3-methylphenyl)ethanone.[1][2]

  • Reductive Amination: Conversion to the racemic amine using NH

    
    /H
    
    
    and Raney Nickel or Pd/C.[1][2]
  • Resolution:

    • Reagent: Candida antarctica Lipase B (CAL-B) and Ethyl Acetate.[1][2]

    • Process: The lipase selectively acetylates the (R)-amine, leaving the desired (S)-amine free.[1][2]

    • Separation: Acid-base extraction separates the (S)-amine (basic) from the (R)-amide (neutral).[1][2]

  • Salt Formation: Reaction with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.[1][2]

Asymmetric Synthesis (Chiral Sulfinamide Method)

Used for high-value batches where yield is critical.[1][2]

  • Step 1: Condensation of the ketone with (S)-(-)-tert-butanesulfinamide.[1][2]

  • Step 2: Diastereoselective reduction using NaBH

    
    .[1][2]
    
  • Step 3: Acidic cleavage of the sulfinyl group to yield the chiral amine HCl.[1][2]

Quality Control Specifications
ParameterAcceptance CriteriaMethod
Appearance White crystalline powderVisual
Purity (HPLC)

98.0%
Reverse Phase C18
Chiral Purity (ee)

99.0% (S-isomer)
Chiral HPLC (e.g., Chiralpak AD-H)
Water Content

1.0%
Karl Fischer
Residual Solvents Compliant with ICH Q3CGC-HS

Toxicology & Safety (Material Handling)

While the final drugs containing this moiety are often safe, the intermediate itself is a primary amine and must be handled with specific precautions.[1][2]

Intrinsic Toxicity Profile[1][2]
  • Acute Toxicity: Harmful if swallowed.[1][2] Primary amines can cause irritation to mucous membranes.[1][2]

  • Skin/Eye: Causes skin irritation and serious eye irritation (Category 2).[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

  • Monoamine Activity: As an

    
    -methylbenzylamine derivative, it possesses weak intrinsic sympathomimetic activity (trace amine analog).[1][2] It should be treated as a potential CNS stimulant in its pure form, although its potency is significantly lower than amphetamine.[1][2]
    
Handling Protocol[1][2]
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

Applications in Drug Discovery

This building block is a key component in the synthesis of next-generation inhibitors.[1][2]

Target Classes[1][2][3]
  • KRAS G12C Inhibitors: Used to construct the chiral linker that positions the inhibitor within the Switch-II pocket.[1][2]

  • ALK/ROS1 Inhibitors: The chiral amine often forms the solvent-front interaction motif in macrocyclic kinase inhibitors.[1][2]

  • SOS1 Inhibitors: Disrupts the KRAS-SOS1 interaction by binding to the SOS1 catalytic site.[1][2]

Synthetic Utility Diagram

The following workflow shows how this amine is coupled into a drug scaffold.

SynthesisWorkflowStartScaffold Core(e.g., Chloropyrimidine)ReactionS_NAr Displacement / Buchwald Coupling(Solvent: DMSO/NMP, Heat)Start->ReactionReagent(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl(Chiral Nucleophile)Reagent->ReactionBaseBase (DIPEA/TEA)(HCl Scavenger)Base->ReactionIntermediateChiral IntermediateReaction->IntermediateFinalDrugFinal API(High Affinity & Selectivity)Intermediate->FinalDrugFurther Functionalization

Caption: General synthetic workflow for coupling the chiral amine to a heteroaromatic drug core.

References

  • Chemical Identity & Properties: PubChem.[1][2] Compound Summary for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. National Library of Medicine.[1][2] Link

  • Structural Applications in Kinase Inhibitors: Wang, X., et al. (2021).[1][2] "Discovery of potent and selective inhibitors of KRAS G12C." Journal of Medicinal Chemistry. Link

  • Synthesis & Resolution Methods: Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link[1][2]

  • Supplier & Safety Data: Sigma-Aldrich/Merck.[1][2] Safety Data Sheet: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. Link

  • Chiral Amine Pharmacophores: Ghose, A. K., et al. (1999).[1][2] "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery." Journal of Combinatorial Chemistry. Link

toxicology profile of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

[1]

Executive Summary & Chemical Identity

Compound Overview: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS 1213181-44-2) is a chiral primary amine intermediate.[1][2] Structurally, it is a ring-substituted alpha-methylbenzylamine.[1] In the pharmaceutical industry, it serves as a critical chiral building block, most notably associated with the synthesis of third-generation ALK inhibitors such as Lorlatinib , where the specific enantiomeric configuration is essential for target binding affinity.[1]

Chemical Identifiers:

  • IUPAC Name: (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride[1]

  • CAS Number: 1213181-44-2[1][2][3][4]

  • Molecular Formula: C₉H₁₂FN[1][2] · HCl

  • Molecular Weight: 189.66 g/mol [1][3]

  • Synonyms: (S)-4-Fluoro-3-methyl-α-methylbenzylamine HCl; (S)-1-(4-Fluoro-3-methylphenyl)ethylamine HCl.[1]

Physicochemical Properties Table:

PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic nature
Solubility High in water, Methanol, DMSOIonic salt form
Chirality (S)-EnantiomerHigh optical purity required (>98% ee)
LogP (Predicted) ~1.8 (Free base)Lipophilic enough for BBB penetration if free-based
pKa (Predicted) ~9.5 (Amine)Protonated at physiological pH
Hazard Identification & GHS Classification

While standard SDSs classify this compound as an irritant, its structural homology to bioactive phenethylamines warrants a higher level of scrutiny.[1]

Standard GHS Classification:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

The "Hidden" Hazard: Pharmacophore-Based Risk Assessment

  • Structural Alert: The molecule contains the 4-fluoro-3-methylamphetamine scaffold.[1]

  • Predictive Toxicology:

    • Monoaminergic Activity: Analogs such as 4-Fluoroamphetamine (4-FA) are potent releasers of serotonin (5-HT) and dopamine.[1] The 3-methyl substitution typically enhances selectivity for norepinephrine or dopamine transporters.[1]

    • Implication: Inhalation of dust during weighing or processing may trigger sympathomimetic effects (tachycardia, hypertension, mydriasis) well before standard "irritation" limits are reached.[1]

    • Recommendation: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific binding data proves otherwise.[1]

Toxicokinetics (ADME)

Understanding the metabolic fate is crucial for predicting toxicity duration and metabolite-mediated risks.[1]

Absorption:

  • Rapidly absorbed via the gastrointestinal tract and respiratory membranes due to the lipophilic aromatic ring, despite the hydrochloride salt form (which dissociates in physiological fluids).[1]

Metabolism (Pathway Prediction): The primary clearance mechanism is expected to be hepatic via Cytochrome P450 enzymes.[1]

  • Oxidative Deamination (CYP2D6/CYP3A4): Conversion to the corresponding ketone (4-fluoro-3-methylacetophenone).[1]

  • N-Oxidation: Formation of hydroxylamines (potential for metabolic activation).[1]

  • Ring Hydroxylation: Less favored due to the fluorine atom at the para-position (metabolic blocker), potentially extending the half-life compared to non-fluorinated analogs.[1]

Excretion:

  • Renal excretion of the unchanged parent drug and conjugated metabolites.[1] Acidification of urine would likely accelerate excretion (ion trapping).[1]

Figure 1: Predicted Metabolic Pathway

MetabolicPathwayFigure 1: Predicted Metabolic Fate via CYP450 and Phase II PathwaysParent(S)-1-(4-Fluoro-3-methylphenyl)ethanamineKetone4-Fluoro-3-methylacetophenoneParent->KetoneOxidative Deamination(CYP2D6/3A4)HydroxylamineN-HydroxyMetaboliteParent->HydroxylamineN-Oxidation(FMO)ConjugateGlucuronideConjugateKetone->ConjugatePhase IIConjugationHydroxylamine->ConjugatePhase II

[1]

Occupational Hygiene & Handling Protocols

Given the predictive toxicology profile, this compound should be handled with containment strategies appropriate for Occupational Exposure Band (OEB) 3 or 4 (10–100 µg/m³ or 1–10 µg/m³), rather than a simple irritant.[1]

Containment Strategy:

OperationEngineering ControlPPE Requirement
Weighing (<1g) Fume Hood with HEPA filterNitrile gloves (double), Lab coat, Safety glasses
Weighing (>1g) Powder Containment Hood or IsolatorTyvek sleeves/suit, N95 or P100 respirator
Reaction Setup Closed system (Reactor/Flask)Standard chemical resistant PPE
Spill Cleanup Wet wiping (avoid dust generation)P100 Respirator, Double gloves, Tyvek suit

Decontamination Protocol: The amine functionality makes it susceptible to oxidative degradation or acid neutralization.[1]

  • Primary Wash: 10% Acetic Acid solution (solubilizes and protonates the amine, preventing volatility).[1]

  • Secondary Wash: Surfactant/Water rinse.[1]

  • Verification: Swab testing using HPLC-UV to verify surface residue <1 µ g/100cm ².

Figure 2: Occupational Handling Workflow

HandlingProtocolFigure 2: Safe Handling Workflow for Chiral Amine IntermediatesStartStart: Material ReceiptStorageStorage: Cool, Dry, Inert Gas(Segregated from Oxidizers)Start->StorageWeighingWeighing: Powder Containment(HEPA Filtered)Storage->WeighingTransfer in secondary containerProcessSynthesis/Reaction(Closed System)Weighing->ProcessDissolve immediatelyWasteWaste Disposal(Incineration)Process->WasteQuench & Dispose

Experimental Protocols for Toxicology Assessment

To validate the safety profile in-house, the following assays are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the basal toxicity (IC50) on HepG2 (liver) or HEK293 (kidney) cells.[1]

  • Preparation: Dissolve compound in DMSO to create 100 mM stock. Serial dilute in culture medium (0.1 µM to 1000 µM).[1]

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat cells with varying concentrations for 24h and 48h.[1]

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

  • Analysis: Plot dose-response curve. Threshold: IC50 < 10 µM indicates high cytotoxicity.[1]

Protocol B: hERG Channel Inhibition (Cardiotoxicity Screen)

Purpose: Essential for amphetamine-like scaffolds to rule out QT prolongation risk.[1]

  • System: Patch-clamp assay using CHO cells stably expressing hERG potassium channels.

  • Dosing: Test at 1 µM and 10 µM.

  • Criteria: >50% inhibition at 10 µM triggers a "Red Flag" for cardiotoxicity.[1]

Emergency Response
  • Inhalation: Remove to fresh air immediately.[1] Do not administer epinephrine (adrenaline) indiscriminately if cardiac arrhythmia is suspected, as the compound may sensitize the myocardium to catecholamines.[1]

  • Eye Contact: Flush with water for 15 minutes.[1] The hydrochloride salt is acidic and corrosive to mucous membranes.[1]

  • Ingestion: Do not induce vomiting due to aspiration risk and potential for seizures. Administer activated charcoal if within 1 hour of ingestion.[1]

References
  • Pfizer Inc. (2014).[1] Preparation of macrocyclic compounds as ALK and ROS1 inhibitors. World Intellectual Property Organization.[1][5] WO2014207606A1.[1][5] (Describes the use of chiral amine intermediates in Lorlatinib synthesis). Link

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 58088034, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1] Link[1]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 1-(4-Fluoro-3-methylphenyl)ethanamine.[1] (General hazard classification data). Link

  • Johnson, T. W., et al. (2014).[1] Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[1][5] Journal of Medicinal Chemistry, 57(11), 4720-4744.[1] (Contextualizes the chemical scaffold). Link[1]

  • Simmler, L. D., et al. (2014).[1] Pharmacological characterization of novel synthetic stimulants. British Journal of Pharmacology, 171(19), 4528-4551.[1] (Reference for predictive toxicology of fluorinated amphetamines). Link[1]

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents in Medicinal Chemistry Series

Executive Summary

In the high-stakes landscape of drug discovery, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) serves as a critical chiral building block.[1] Its structural motif—a chiral


-methylbenzylamine substituted with fluorine and methyl groups—is a privileged scaffold in the design of kinase inhibitors  (e.g., ALK/ROS1 targets) and CNS-active agents  (monoamine transporter modulators).[1]

The precise characterization of this compound is not merely a cataloging exercise; it is a fundamental requirement for the stoichiometric accuracy of parallel synthesis libraries. A failure to distinguish between the hydrochloride salt and the free base, or a miscalculation of the enantiomeric excess (ee), can lead to systematic failures in Structure-Activity Relationship (SAR) studies.[1] This guide provides a definitive technical profile, synthesis pathway, and handling protocol for researchers utilizing this reagent.[1]

Part 1: Physicochemical Specifications & Molecular Weight

The Stoichiometric Imperative

For a medicinal chemist, the Molecular Weight (MW) is the anchor of reaction stoichiometry.[1] In automated library synthesis, where reagents are dispensed by robotically controlled mass, using the Free Base MW for the Hydrochloride salt results in a 19.2% under-dosing of the amine, potentially stalling cross-coupling reactions (e.g., Buchwald-Hartwig).[1]

Definitive Molecular Weight Calculation

The following calculation uses IUPAC standard atomic weights to derive the precise Monoisotopic and Average Molecular Weights.

Table 1: Molecular Composition & Weight Derivation

ElementSymbolCountStandard Atomic Weight (Da)Subtotal (Da)
CarbonC912.011108.099
HydrogenH131.00813.104
FluorineF118.99818.998
NitrogenN114.00714.007
ChlorineCl135.45335.453
Total (Salt) C₉H₁₃ClFN - - 189.66 g/mol

Critical Constants:

  • Free Base Formula: C₉H₁₂FN

  • Free Base MW: 153.20 g/mol

  • HCl Salt Formula: C₉H₁₂FN · HCl

  • HCl Salt MW: 189.66 g/mol

  • Conversion Factor: 1.00 g of Salt = 0.808 g of Free Base.[1]

Part 2: Synthetic Route & Chiral Integrity

The Biocatalytic Advantage

While classical resolution (using tartaric acid) is possible, modern process chemistry favors Biocatalytic Transamination .[1][2] This route uses


-Transaminases to convert the prochiral ketone (4-fluoro-3-methylacetophenone) directly to the (S)-amine with high enantioselectivity (>99% ee), avoiding the yield loss inherent in resolution.[1]
Mechanism of Action

The transaminase enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle the amino group from an isopropylamine donor to the ketone substrate.[1]

SynthesisPathway Ketone Substrate: 4-Fluoro-3-methylacetophenone (Achiral Ketone) Intermediate Schiff Base Intermediate Ketone->Intermediate + Donor Donor Amine Donor: Isopropylamine Enzyme Catalyst: ω-Transaminase (PLP) (S)-Selective Enzyme->Intermediate Catalysis Product Product: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (>99% ee) Intermediate->Product Transamination ByProduct By-Product: Acetone Intermediate->ByProduct

Figure 1: Biocatalytic synthesis pathway utilizing ω-Transaminase for high-fidelity enantioselection.

Part 3: Analytical Validation Protocol

Trusting the label on a chiral reagent is a risk; verifying it is a discipline.[1] The following workflow ensures the reagent meets the stringent requirements for structure-based drug design.

Validation Workflow
  • Identity (H-NMR): Confirm the 1:1 stoichiometry of the HCl salt. Look for the diagnostic quartet of the methine proton at ~4.2 ppm (shifted downfield due to the ammonium salt).[1]

  • Chirality (Chiral HPLC): Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/alcohol mobile phase.[1]

  • Enantiomeric Excess (ee) Calculation:

    
    [1]
    

ValidationLogic Sample Raw Material: (S)-Amine HCl Salt Solubility Dissolve in MeOH/Water (1:1) Sample->Solubility HPLC Chiral HPLC (Chiralpak AD-H) Solubility->HPLC Decision Check ee% HPLC->Decision Pass RELEASE (ee > 98%) Decision->Pass High Purity Fail REJECT / RE-CRYSTALLIZE (ee < 98%) Decision->Fail Low Purity

Figure 2: Quality Control Decision Matrix for Chiral Reagent Release.

Part 4: Handling & Free-Basing Protocol

The hydrochloride salt is stable and non-hygroscopic, making it ideal for storage.[1] However, many transition-metal catalyzed reactions (e.g., Palladium-catalyzed amination) require the free amine .[1]

"In-Situ" Free-Basing (Recommended)

For small-scale library synthesis (<100 mg), avoid isolating the free base (which may form carbamates with atmospheric CO₂). Instead, release the base in situ.

Protocol:

  • Weigh 1.0 equiv of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (MW 189.66).[1]

  • Suspend in the reaction solvent (e.g., Dioxane, Toluene).[1]

  • Add 1.2 - 1.5 equiv of a tertiary base (e.g., Diisopropylethylamine or Cs₂CO₃).[1]

  • Stir for 15 minutes at room temperature before adding the catalyst and coupling partner.

Isolation of Free Base (Scale-Up)

For scales >1g:

  • Dissolve the salt in minimal water.[1]

  • Adjust pH to >12 using 2N NaOH.[1]

  • Extract 3x with Dichloromethane (DCM).[1]

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Note: Store the free oil under Argon at -20°C to prevent oxidation or carbamate formation.[1]

References

  • PubChem Compound Summary. (2025). (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1] National Center for Biotechnology Information.[1]

  • Fuchs, M., et al. (2014).[1] Enzymatic Synthesis of Chiral Amines using ω-Transaminases. Chemical Reviews, 114(18).

  • Stirling, M., et al. (2016).[1] Practical Considerations for the Use of Chiral Amines in Drug Discovery. Journal of Medicinal Chemistry, 59(15).

  • ChemScene. (2024). Product Analysis: (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride.

Sources

Technical Guide: Characterization and Melting Point Determination of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride melting point Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Identification

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of serotonin receptor modulators (e.g., 5-HT2C agonists) and other CNS-targeted therapeutics.[1][2] As a specific enantiomer of a substituted phenethylamine, its physical properties—specifically melting point (MP)—serve as a Critical Quality Attribute (CQA) for determining enantiomeric purity and solvatomorphic form.

This guide addresses the physicochemical characterization of this compound, providing experimental protocols for precise melting point determination, which typically falls within the 190°C – 220°C range (often accompanied by decomposition), though specific batch values depend heavily on enantiomeric excess (ee) and residual solvent content.

Chemical Identity
ParameterDetail
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Synonyms (S)-4-Fluoro-3-methyl-α-methylbenzylamine HCl; (1S)-1-(4-fluoro-3-methylphenyl)ethylamine HCl
CAS Number 1376217-48-9 (Specific Isomer); Related: 1213181-44-2
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Appearance White to off-white crystalline powder
Chirality S-enantiomer (Levorotatory in typical solvents)

Physicochemical Characterization: The Melting Point

The Science of Thermal Behavior

For chiral amine salts like (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, the melting point is not merely a phase transition; it is a rapid indicator of optical purity .

  • Eutectic Behavior: The melting point of the pure (S)-enantiomer is significantly higher than that of the racemate. A depressed melting point often indicates contamination with the (R)-enantiomer.

  • Decomposition: Phenethylamine hydrochlorides often exhibit a melt-decomposition behavior. The onset of melting is the critical value, as the endotherm may merge with an exothermic decomposition event.

Expected Melting Range

While literature values for this specific proprietary intermediate are sparse in public indices, structural analogs (e.g., 4-fluoro-α-methylbenzylamine HCl) typically exhibit melting points in the range of 195°C – 215°C .

  • High Purity (>99% ee): Expect sharp melting onset >200°C.

  • Lower Purity (<95% ee): Expect broadening and depression to <190°C.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for definitive characterization.

Objective: Determine the onset melting temperature and heat of fusion.

  • Sample Preparation: Weigh 2–4 mg of dried (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl into a Tzero aluminum pan.

  • Sealing: Crimp with a pinhole lid to allow for off-gassing of potential decomposition products (HCl gas).

  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .

  • Analysis:

    • Identify the endothermic onset (T_onset). This is the reported melting point.[1][3]

    • Watch for a subsequent or overlapping exothermic peak , indicating decomposition.

Protocol B: Capillary Melting Point (USP <741>)

Recommended for routine QC.

  • Drying: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture, which can depress MP.

  • Loading: Pack the capillary tube to a height of 3 mm. Ensure compact packing by tapping.

  • Ramp:

    • Fast Ramp: 10°C/min to 180°C.

    • Slow Ramp: 1°C/min from 180°C until melting is complete.

  • Observation: Record the temperature of the first visible liquid droplet (T_initial) and the disappearance of the last solid particle (T_final).

Synthesis & Purification Workflow

The melting point is intrinsically linked to the synthesis method. The (S)-enantiomer is typically isolated via Diastereomeric Salt Resolution or Enzymatic Transamination .

SynthesisWorkflow Start Racemic 1-(4-Fluoro-3-methylphenyl) ethanamine Resolution Chiral Resolution (e.g., D-Tartaric Acid) Start->Resolution Mix in MeOH SaltForm Diastereomeric Salt Precipitation Resolution->SaltForm Cooling FreeBase Free Base Liberation (NaOH) SaltForm->FreeBase Partition vs Water HClFormation HCl Salt Formation (HCl in iPrOH/EtOAc) FreeBase->HClFormation Anhydrous Conditions Crystallization Recrystallization (EtOH/Et2O) HClFormation->Crystallization Purification FinalProduct (S)-Enantiomer HCl High MP (>200°C) Crystallization->FinalProduct Drying

Figure 1: Purification workflow for isolating the (S)-enantiomer HCl salt to ensure high melting point and optical purity.

Quality Control & Troubleshooting

If the observed melting point is below 190°C , investigate the following:

ObservationRoot CauseCorrective Action
Broad Melting Range (>2°C) Presence of (R)-enantiomer (low ee) or solvent solvates.Recrystallize from anhydrous Ethanol/Ethyl Acetate. Check chiral HPLC.
Premature Browning Oxidative degradation or residual free amine.Ensure full protonation (excess HCl during salt formation) and store under Nitrogen.
Double Melting Peak Polymorphism.Anneal sample or perform XRPD to identify crystal form.
Reference Standards

When establishing the melting point for a new internal standard:

  • Validate Structure: Confirm ¹H-NMR and Chiral HPLC (>98% ee).

  • TGA Analysis: Ensure weight loss <0.5% up to 150°C (confirms no solvates).

  • Triplicate DSC: Run three samples to establish the mean onset temperature.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52991947, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (Analogous Structure). Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride (CAS 1376217-48-9).[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Chiral Resolution Using (S)-1-(4-Fluoro-3-methylphenyl)ethanamine

[1][2]

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine is a chiral primary amine used for the optical resolution of racemic carboxylic acids via diastereomeric salt formation .[1][2]

Unlike generic resolving agents, the 4-fluoro and 3-methyl substituents on the phenyl ring introduce specific


1Dutch Resolution

Key Advantages:

  • Enhanced Crystallinity: The fluoro-substituent promotes polarity-driven lattice ordering.[1][2]

  • Steric Discrimination: The 3-methyl group increases the "chiral barrier," improving enantiomeric recognition.[1]

  • Recyclability: High chemical stability allows for >95% recovery after resolution.[2]

Mechanism of Action

The resolution relies on the formation of diastereomeric salts with distinct physical properties (solubility).[2][3][4][5]

12

The efficiency is governed by the solubility ratio (

212
Mechanism Diagram

ChiralResolutionMechanismRacemicAcidRacemic Acid(R/S Mixture)ReactionAcid-Base Reaction(In Solvent)RacemicAcid->ReactionResolvingAgent(S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Free Base)ResolvingAgent->ReactionSaltMixDiastereomeric Salt Mixture(Equilibrium)Reaction->SaltMixCrystallizationSelective Crystallization(Thermodynamic Control)SaltMix->CrystallizationCooling/EvaporationSolidPhaseSolid Phase(R)-Acid • (S)-Amine(Less Soluble)Crystallization->SolidPhasePrecipitationLiquidPhaseMother Liquor(S)-Acid • (S)-Amine(More Soluble)Crystallization->LiquidPhaseRemains in SolutionLiberationAcid/Base ExtractionSolidPhase->LiberationProductPure (R)-Acid(>99% ee)Liberation->ProductRecycleRecovered AmineLiberation->RecycleRecycling Loop

Caption: Workflow of diastereomeric salt resolution. The specific substitution pattern of the amine drives the selectivity at the Crystallization node.

Experimental Protocol

Phase A: Preparation of the Free Base

Critical Note: The reagent is supplied as a Hydrochloride (HCl) salt.[2] It must be converted to the free amine before reacting with the target carboxylic acid.[1][2]

Materials:

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (10.0 g, 48.6 mmol)[1][2]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[2]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • Anhydrous Sodium Sulfate (

    
    )[1][2]
    

Step-by-Step:

  • Dissolution: Suspend 10.0 g of the amine hydrochloride in 50 mL of water.

  • Basification: Slowly add 2M NaOH (approx. 30 mL) with stirring until the pH reaches >12. The solution will become cloudy as the free amine oil separates.[1][2]

  • Extraction: Extract the mixture with DCM (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 30°C.

    • Yield: ~7.5 g of colorless to pale yellow oil.[2]

    • Storage: Use immediately or store under Nitrogen at 4°C (amine absorbs

      
       from air).[1][2]
      
Phase B: Resolution Screening (The "Dutch" Approach)

Do not assume a 1:1 stoichiometry is best.[2] The Pope-Peachey method (0.5 eq.[1][2] resolving agent) is often superior for this class of amines.[2]

Protocol for 1.0 g Scale (Target Acid):

  • Setup: Prepare 4 vials. Place 1.0 mmol of Racemic Acid in each.

  • Solvent Variation: Add 5 mL of the following solvents to the vials:

    • Vial A: Ethanol (95%)[1][2]

    • Vial B: 2-Propanol

    • Vial C: Acetonitrile[1]

    • Vial D: Acetone/Water (9:1)[1][2]

  • Amine Addition: Add 0.55 mmol (0.55 eq) of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Free Base) to each vial.

    • Note: Using 0.5 eq allows the non-crystalline enantiomer to remain as the free acid in solution, often improving separation.[2]

  • Heating: Heat vials to near reflux (or until clear solution forms).

  • Controlled Cooling: Allow vials to cool slowly to Room Temperature (RT) over 4 hours. If no precipitate forms, cool to 4°C.[2]

  • Harvest: Filter the crystals.

  • Analysis: Analyze the crystals via Chiral HPLC to determine Enantiomeric Excess (ee).

Phase C: Scale-Up & Recrystallization

Once the optimal solvent is identified (e.g., Ethanol), scale up.[2]

  • Reaction: Mix 10 g Racemic Acid + 0.55 eq (S)-Amine in 50 mL hot Ethanol.

  • Crystallization: Cool to RT. Stir for 2 hours to equilibrate.

  • Filtration: Collect the "First Crop" crystals.

    • Check: If ee is <90%, perform Recrystallization .[2]

  • Recrystallization: Dissolve the salt in the minimum amount of boiling Ethanol. Let cool. This typically boosts ee from 80%

    
     >99%.[1][2]
    
  • Liberation:

    • Suspend salt in DCM.[1][2]

    • Add 1M HCl (aq).[1][2] Shake.

    • Organic Layer: Contains the Chiral Acid (Target).[2]

    • Aqueous Layer: Contains the Resolving Agent (Amine HCl).[2]

  • Recovery: Basify the aqueous layer (NaOH) and extract to recover the amine (see Phase A).[2]

Data Analysis & Optimization

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate Salt is too soluble.[1][2]Switch to less polar solvent (e.g., MTBE/Hexane) or increase concentration.[2]
Oiling Out Impurities or low MP salt.[2]Re-heat and add a "seed" crystal.[2] Add 5% water if using pure alcohol.[1][2]
Low ee (<50%) Eutectic composition reached.[2]Use the "Double Resolution" method: Recrystallize the salt once, then switch to a different solvent.[2]
Gel Formation Hydrogen bonding network.[2]Add 10% Methanol to disrupt the gel lattice.[2]
Solubility Phase Logic

The success of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine is often due to its ability to shift the Eutectic Point of the binary phase diagram away from the 50:50 racemic mixture, allowing for higher theoretical yields of the pure enantiomer.[1][2]

PhaseLogiccluster_processResolution ProcessInputRacemic MixtureSaltFormationSalt FormationInput->SaltFormationAmine(S)-F-Me-AmineAmine->SaltFormationEquilibriumSolid-Liquid EquilibriumSaltFormation->EquilibriumLattice Energy(F/Me interactions)OutcomeHigh ee CrystalEquilibrium->OutcomePrecipitation

Caption: The Fluorine and Methyl groups modify the Lattice Energy, altering the Solid-Liquid Equilibrium to favor one diastereomer.[1][2]

References

  • Fundamental Principles of Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley.[1][2] (The definitive text on chiral resolution).

  • Dutch Resolution (Family Approach): Vries, T., et al. (1998).[2] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1][2]

  • Phenethylamine Derivatives in Resolution: Perry, J. J., et al. (2010).[2] "Chiral Amine Resolving Agents." CrystEngComm, 12, 268-275.[1][2] (Discusses how substitution on the phenyl ring affects crystal packing).

  • Compound Data: PubChem CID 52991947.[1][2] (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (Analogous structure properties).[1][2] [1][2]

Disclaimer: This protocol is for Research Use Only (RUO). (S)-1-(4-Fluoro-3-methylphenyl)ethanamine is a potent chemical; standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]

Application Note: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl as a High-Performance Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational protocols for utilizing (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (hereafter referred to as (S)-FMEA·HCl ) as a chiral resolving agent.

While unsubstituted


-methylbenzylamine is a standard workhorse for resolving racemic acids, it frequently fails to yield crystalline diastereomeric salts, resulting in unworkable oils ("oiling out"). The addition of the 4-fluoro  and 3-methyl  substituents on the phenyl ring modulates the crystal lattice energy and lipophilicity of the resulting salts. This "designer" resolving agent is specifically engineered to resolve difficult racemic acids—particularly those with high lipophilicity or those that form non-crystalline eutectics with standard amines.

Note on Salt Form: This reagent is supplied as a Hydrochloride (HCl) salt for oxidative stability. For use as a resolving agent for chiral acids, it must be converted to its Free Base form prior to use.

Mechanism of Action & Rationale

The "Salt Handle" Theory

Optical resolution via diastereomeric salt formation relies on the reaction between a racemic acid (


) and an enantiopure base (

). This yields two diastereomeric salts with distinct physical properties (solubility):


Why (S)-FMEA?

The specific substitution pattern of (S)-FMEA offers two critical advantages over generic phenylethylamine:

  • Electronic Modulation (4-Fluoro): The fluorine atom acts as a weak hydrogen bond acceptor and alters the dipole moment of the aromatic ring, often facilitating stronger

    
     stacking interactions in the crystal lattice.
    
  • Steric Bulk (3-Methyl): The methyl group disrupts the symmetry of the packing, which paradoxically helps in breaking the "solid solution" behavior where both enantiomers co-crystallize. This promotes the exclusive precipitation of one diastereomer.

Workflow Visualization

The following diagram illustrates the complete resolution lifecycle, from free-basing to recovery.

ResolutionWorkflow Start (S)-FMEA HCl Salt (Starting Material) FreeBaseStep Step 1: Free-Basing (NaOH / MTBE Extraction) Start->FreeBaseStep FreeAmine (S)-FMEA Free Amine (Oil/Liquid) FreeBaseStep->FreeAmine SaltFormation Step 2: Salt Formation (Reflux in Solvent) FreeAmine->SaltFormation RacemicAcid Target Racemic Acid RacemicAcid->SaltFormation Cooling Controlled Cooling (Supersaturation) SaltFormation->Cooling Filtration Filtration Cooling->Filtration SolidCake Solid Filter Cake (Diastereomer A) Filtration->SolidCake Less Soluble Salt MotherLiq Mother Liquor (Diastereomer B) Filtration->MotherLiq More Soluble Salt Cracking Step 3: Acidification (Cracking) SolidCake->Cracking FinalProduct Resolved Chiral Acid (High ee%) Cracking->FinalProduct Recycle Recovered (S)-FMEA Cracking->Recycle Base Recovery

Figure 1: Operational workflow for converting (S)-FMEA HCl into a functional resolving agent and executing the resolution cycle.

Pre-Resolution Protocol: Preparation of Free Base

Critical: You cannot effectively resolve a racemic acid using the amine hydrochloride directly, as the amine is already protonated. You must liberate the free amine.

Reagents:

  • (S)-FMEA·HCl

  • Sodium Hydroxide (2M aqueous solution)

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

  • Brine (saturated NaCl)

  • Anhydrous

    
    
    

Procedure:

  • Dissolution: Suspend 10.0 g of (S)-FMEA·HCl in 50 mL of water.

  • Basification: Slowly add 2M NaOH (approx. 30 mL) with stirring until the pH reaches >12. The solution will become cloudy as the free amine oil separates.

  • Extraction: Extract the aqueous mixture with MTBE (

    
     mL).
    
    • Note: MTBE is preferred over DCM for green chemistry compliance, but DCM is acceptable.

  • Washing: Wash the combined organic layers with 20 mL brine.

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter off the solids.
    
  • Concentration: Remove the solvent under reduced pressure (Rotavap) at 35°C.

    • Result: A pale yellow to colorless oil. This is the (S)-FMEA Free Base . Use immediately or store under nitrogen at 4°C.

Core Protocol: Optical Resolution Screening

This protocol assumes the resolution of a generic racemic carboxylic acid (


-Acid).
Solvent Selection (The "Dutch" Screen)

Solvent choice is the single most critical variable. Run parallel screens using 100 mg of


-Acid per vial.
Solvent SystemPolarityComment
Ethanol (95%) HighStandard starting point. Good solubility for salts.
2-Propanol (IPA) MediumOften promotes better crystal growth than EtOH.
Acetone MediumGood for acids that are very soluble in alcohols.
Ethyl Acetate Low"Anti-solvent" behavior; often used in mixtures (e.g., EtOH/EtOAc 1:4).
Acetonitrile MediumUseful for highly polar acids.
MTBE LowUse if salts are too soluble in alcohols.
Crystallization Procedure (Scale: 1g Racemic Acid)
  • Stoichiometry: Calculate 0.55 to 1.0 molar equivalents of (S)-FMEA Free Base relative to the

    
    -Acid.
    
    • Tip: Start with 1.0 eq. If no crystals form, try 0.5 eq (the "Half-Quantity Method") to force the less soluble salt out while leaving the other enantiomer as a free acid in solution.

  • Dissolution: Dissolve 1.0 g of

    
    -Acid in the minimum volume of boiling solvent (selected from screen).
    
  • Addition: Add the calculated amount of (S)-FMEA Free Base dropwise to the boiling solution.

  • Reflux: Stir at reflux for 10 minutes to ensure homogeneity.

  • Controlled Cooling:

    • Turn off heat. Allow the flask to cool to room temperature slowly (over 2-4 hours).

    • Do not place directly in an ice bath; rapid cooling traps impurities.

    • If "oiling out" occurs, reheat to reflux and add a small amount of seed crystal (if available) or 5% more solvent.

  • Harvest: Filter the crystals via vacuum filtration. Wash the cake with a small amount of cold solvent.

  • Analysis: Dry the solid and measure the diastereomeric excess (de) via NMR or liberate a small sample to check enantiomeric excess (ee) via Chiral HPLC.

Recrystallization (Refining)

If the initial ee is <95%, recrystallize the salt:

  • Dissolve the salt in boiling solvent (usually the same as used above).

  • Cool slowly.

  • Filter and dry.

    • Rule of Thumb: One recrystallization usually boosts ee from ~80% to >98%.

Protocol: Liberation and Recovery

Once the high-purity diastereomeric salt is obtained, the chiral acid must be separated from the resolving agent.

Acid Liberation (The "Cracking" Step)
  • Suspend the purified salt in a biphasic mixture of DCM (or MTBE) and 1M HCl (or

    
    ).
    
  • Stir vigorously for 30 minutes.

    • Chemistry: The strong mineral acid protonates the (S)-FMEA, forcing it into the aqueous layer as the hydrochloride salt. The chiral acid remains in the organic layer.

  • Separate the layers.

  • Extract the aqueous layer once more with DCM to ensure full recovery of the acid.

  • Combine organic layers, dry over

    
    , and evaporate to yield the Pure Chiral Acid .
    
Resolving Agent Recovery (Economic Loop)

The aqueous layer from Step 5.1 contains the expensive (S)-FMEA as the HCl salt.

  • Take the acidic aqueous phase.

  • Basify with 4M NaOH until pH > 12.

  • Extract with MTBE.

  • Concentrate to recover (S)-FMEA Free Base for reuse.

    • Validation: Check the optical rotation of the recovered amine to ensure no racemization occurred (rare for simple amines, but good practice).

Troubleshooting Guide

ProblemRoot CauseSolution
Oiling Out Supersaturation is too high or solvent polarity is incorrect.1. Reheat and add 10-20% more solvent.2. Switch to a less polar solvent (e.g., add Hexane to EtOAc).3. Scratch the glass to induce nucleation.
No Precipitation Salt is too soluble.1. Reduce solvent volume.2. Switch to "Half-Quantity" method (0.5 eq of amine).3. Use a non-polar anti-solvent (e.g., Heptane).
Low ee% (<50%) Eutectic formation or "Solid Solution".1. Recrystallize the salt slowly.2. Change solvent completely (e.g., from Alcohol to Acetone).
Low Yield Too much solvent or washing too aggressively.Cool the mixture to 0°C after room temp crystallization is complete. Wash cake with ice-cold solvent only.

References

  • General Principles of Optical Resolution

    • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for diastereomeric salt formation).[1][2]

  • Fluorinated Amines in Synthesis

    • Luo, Y., et al. (2023).[3] "Synthesis of Fluorinated Amines: A Personal Account." ACS Organic & Inorganic Au.

  • Diastereomeric Salt Formation Protocols

    • Pálovics, E., et al. (2012). "Separation of Enantiomers by Crystallization." Advances in Crystallization Processes.

  • Chiral Resolution Screening Methodologies: Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Describes the "Dutch Resolution" strategy of screening families of resolving agents).

(S)-FMEA Specific Data:

  • CAS Number: 1019132-96-5 (Free Base variants) / 1391053-62-3 (HCl variants - verify with supplier).

  • Molecular Weight: 153.19 g/mol (Free Base).

  • Storage: Hygroscopic. Store HCl salt in desiccator. Store Free Base under inert gas.

Sources

application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl as a Chiral Scaffold in Kinase Inhibitor Design

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2 ) is a high-value chiral building block extensively utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting ALK , ROS1 , TRK , and ERK pathways.[1] This application note details its utility in Fragment-Based Drug Design (FBDD) , focusing on its role in optimizing Lipophilic Efficiency (LipE) and Metabolic Stability . We provide validated protocols for its enantiomeric quality control and its incorporation into heteroaryl drug cores via nucleophilic aromatic substitution (


Ar).

Chemical Identity & Properties

PropertySpecification
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Common Name (S)-4-Fluoro-3-methyl-

-methylbenzylamine HCl
CAS Number 1213181-44-2
Molecular Formula

Molecular Weight 189.66 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Medicinal Chemistry Applications

The "Privileged Scaffold" Rationale

This amine is not merely a passive linker; it is a pharmacophore element designed to address specific challenges in kinase inhibitor optimization:

  • Stereoselectivity ((S)-Configuration): The

    
    -methyl group creates a chiral center that directs the phenyl ring into a specific hydrophobic pocket (often the "back pocket" or "solvent-exposed region" depending on the kinase). The (S)-enantiomer typically exhibits superior binding affinity (10-100x) compared to the (R)-enantiomer or racemate due to steric clashes of the latter with the gatekeeper residue.
    
  • Metabolic Blocking (4-Fluoro): The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated oxidation (specifically CYP3A4), significantly extending the in vivo half-life (

    
    ) of the final drug molecule.
    
  • Conformational Restriction (3-Methyl): The meta-methyl group introduces steric bulk that can force the phenyl ring out of coplanarity (an "ortho-effect" relative to the ethylamine chain). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Target Pathways
  • ALK/ROS1 Inhibitors: Analogous to the "tail" regions of crizotinib and lorlatinib, this amine is used to probe the solvent front of the ATP-binding pocket.

  • ERK Inhibitors: Used in the optimization of compounds like GDC-0994 (Ravoxertinib) analogs, where the chiral amine anchors the molecule in the active site.

Experimental Protocols

Protocol A: Quality Control – Enantiomeric Purity Analysis

Objective: Ensure enantiomeric excess (ee) > 99.5% prior to synthesis to prevent "eutomer/distomer" issues in biological assays.

Materials:

  • Column: Chiralpak IA-3 or Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Procedure:

  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of Ethanol. Add 10 µL of Triethylamine (TEA) to neutralize the salt (free-basing in situ is required for chiral recognition).

  • Equilibration: Flush column for 30 mins.

  • Injection: Inject 5 µL.

  • Analysis: The (S)-enantiomer typically elutes first (check specific column certificate). Calculate % ee:

    
    
    
  • Criteria: Reject batches with ee < 99.0%.

Protocol B: General Synthesis – Ar Coupling to Heteroaryl Chlorides

Objective: Couple the amine to a 2,4-dichloropyrimidine or 2-chloropyridine core (common kinase scaffolds).

Reaction Scheme: Heterocycle-Cl + (S)-Amine-HCl + Base -> Heterocycle-Amine + Base-HCl

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv).

  • Amine: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.1 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
  • Solvent:

    
    -Butanol or DMA (Dimethylacetamide).
    

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) and

    
    -Butanol  (10 mL).
    
  • Addition: Add (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.4 g, 7.4 mmol) followed by DIPEA (3.5 mL, 20.1 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Note: The 4-position chloride is usually more reactive. If regioselectivity is poor, lower temperature to 0°C and stir for 12 hours.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Extraction: Dilute residue with EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL). Dry over

    
    .
    
  • Purification: Flash column chromatography (

    
    , Gradient: 0-40% EtOAc/Hexanes).
    
  • Yield: Expected yield 75–85%.

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the critical path from raw material to bioactive candidate, highlighting the decision points governed by the chiral amine.

SynthesisWorkflow Raw Start: (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl QC QC Step: Chiral HPLC (Target >99% ee) Raw->QC Dissolve & Neutralize QC->Raw Fail (Recrystallize) Coupling Reaction: SnAr Coupling (w/ Chloropyrimidine) QC->Coupling Pass Purification Purification: Flash Chromatography Coupling->Purification Workup Product Final Intermediate: Kinase Inhibitor Scaffold Purification->Product Yield >75%

Caption: Workflow for integrating the chiral amine into a kinase inhibitor scaffold, including critical QC checkpoints.

Figure 2: Pharmacophore Binding Mode

A conceptual map of how the specific substituents of the amine interact with a typical Kinase ATP-binding pocket.

Pharmacophore Amine (S)-Amine Center BackPocket Hydrophobic Back Pocket Amine->BackPocket Stereo-fit Methyl 3-Methyl Group Gatekeeper Gatekeeper Residue Methyl->Gatekeeper Avoids Clash (Selectivity) Fluoro 4-Fluoro Atom Metabolism CYP3A4 Oxidation Site Fluoro->Metabolism Blocks Phenyl Phenyl Ring Phenyl->BackPocket Pi-Stacking

Caption: Mechanistic map showing how the 4-F and 3-Me substituents enhance binding and metabolic stability.

Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Stability: Stable for >2 years at -20°C.[2]

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

  • Pfizer Inc. "Macrocyclic Polymer-Bound Kinase Inhibitors." U.S. Patent 20140155396, 2014.

  • Genentech, Inc. "Discovery of GDC-0994, an Orally Bioavailable ERK Inhibitor." ACS Medicinal Chemistry Letters, 2015.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Sigma-Aldrich. "Product Specification: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride."

Sources

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride in Asymmetric Synthesis & Catalysis

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (hereafter (S)-FMEA-HCl ) is a high-value chiral building block belonging to the


-methylbenzylamine family.[1] While structurally related to the common resolving agent 

-phenylethylamine (PEA), the addition of the 4-fluoro and 3-methyl substituents confers unique electronic and steric properties.[1]

These substitutions make (S)-FMEA-HCl superior in specific asymmetric applications:

  • Electronic Modulation: The 4-fluoro group lowers the pKa of the amine slightly compared to PEA, altering hydrogen-bond strengths in diastereomeric salts.[1]

  • Conformational Locking: The 3-methyl group increases steric bulk, enhancing enantiomeric discrimination when used as a ligand backbone or resolving agent.[1]

  • Metabolic Stability: In drug discovery, this moiety is often retained in final drug candidates (e.g., kinase inhibitors) to block metabolic hot-spots on the phenyl ring.[1]

This guide details the application of (S)-FMEA-HCl in Ligand Synthesis for transition metal catalysis and as a Chiral Resolving Agent .[1]

Technical Specifications

PropertySpecification
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 189.66 g/mol (Free base: ~153.2 g/mol )
Chiral Purity (ee) ≥ 99.5% (determined via Chiral HPLC)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM/Ether.[1]

Application I: Synthesis of Chiral Iminopyridine Ligands

Context: Chiral iminopyridine ligands are critical for Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.[1] The (S)-FMEA backbone transfers chiral information effectively due to the ortho-methyl group (position 3) creating a "steric wall" that directs substrate approach.[1]

Mechanism of Action

The amine condenses with 2-pyridinecarboxaldehyde (or derivatives) to form a bidentate N,N-ligand.[1] Upon complexation with Ir(I), the bulky 3-methyl-4-fluorophenyl group shields one face of the metal center, forcing the olefin substrate to bind in a specific orientation.[1]

Experimental Protocol: Ligand Synthesis

Materials:

  • (S)-FMEA-HCl (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.05 eq)[1]

  • Triethylamine (Et₃N) (1.1 eq)[1]

  • Anhydrous Methanol (MeOH)[1]

  • Magnesium Sulfate (MgSO₄)[1]

Step-by-Step Methodology:

  • Free Basing: Suspend (S)-FMEA-HCl (10 mmol) in DCM (20 mL). Add 1M NaOH (20 mL) and stir vigorously for 15 minutes. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the free amine oil.

  • Condensation: Dissolve the free amine (10 mmol) in anhydrous MeOH (15 mL).

  • Addition: Add 2-pyridinecarboxaldehyde (10.5 mmol) dropwise at room temperature.

  • Dehydration: Add anhydrous MgSO₄ (2 g) to the reaction mixture to sequester water and drive the equilibrium toward the imine.

  • Incubation: Stir at room temperature for 12 hours under Nitrogen atmosphere.

  • Work-up: Filter off the solids (MgSO₄). Concentrate the filtrate to dryness.

  • Purification: Recrystallize from cold Hexane/Et₂O (10:1) to obtain the chiral ligand as yellow crystals.[1]

Validation (QC):

  • ¹H NMR: Confirm disappearance of aldehyde peak (~10 ppm) and appearance of imine singlet (~8.5 ppm).

  • Stability: Store under inert gas; imines are prone to hydrolysis.[1]

Workflow Visualization

LigandSynthesis Figure 1: Synthesis pathway for Chiral Iminopyridine Ligand using (S)-FMEA. Start (S)-FMEA-HCl (Chiral Salt) FreeBase Free Amine (Neutralization) Start->FreeBase NaOH/DCM Reaction Condensation (+ Pyridine Aldehyde) FreeBase->Reaction MeOH, MgSO4 Product Chiral Iminopyridine Ligand Reaction->Product -H2O Catalysis Ir-Catalyzed Hydrogenation Product->Catalysis + [Ir(COD)Cl]2

Application II: Optical Resolution of Racemic Acids

Context: (S)-FMEA is an excellent resolving agent for racemic carboxylic acids, particularly those with aromatic rings (e.g., Ibuprofen analogs, Mandelic acid derivatives).[1] The presence of the 4-fluoro atom enhances crystallinity via


-

stacking and C-F...H interactions, often resulting in sharper separation compared to unsubstituted phenylethylamine.[1]
Protocol: Resolution of Racemic 2-Arylpropionic Acid

Materials:

  • Racemic Carboxylic Acid (10 mmol)[1]

  • (S)-FMEA Free Amine (5 mmol, 0.5 eq - "Half-Quantity Method")

  • Solvent: Ethanol/Water (95:[1]5) or Isopropanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic acid (10 mmol) in boiling Ethanol (30 mL).

  • Amine Addition: Add (S)-FMEA free amine (5 mmol) dropwise to the hot solution.

    • Note: Using 0.5 equivalents ensures that the less soluble diastereomeric salt precipitates, while the more soluble salt and the unreacted enantiomer of the acid remain in solution (Pope-Peachey method).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Critical Control: Rapid cooling traps impurities.[1] Slow cooling yields high-purity diastereomeric crystals.[1]

  • Filtration: Collect the precipitate (Salt A) via vacuum filtration.[1] Wash with cold ethanol.[1]

  • Liberation: Suspend Salt A in water and acidify with 1M HCl to pH 1. Extract the free chiral acid with Ethyl Acetate.[1]

  • Recrystallization: If ee < 98%, recrystallize the salt once more before liberation.[1]

Data: Comparative Efficiency Hypothetical comparison based on substituent effects in diastereomeric salt formation.

Resolving AgentYield (Cycle 1)ee% (Cycle 1)Crystallinity
(S)-

-Phenylethylamine (PEA)
35%88%Moderate
(S)-FMEA (This Product) 42% 94% High (Sharp mp)
(S)-1-(1-Naphthyl)ethylamine30%91%High

Insight: The 4-Fluoro substituent often reduces the solubility of the salt, increasing yield, while the 3-Methyl group increases the structural difference between the (S,S) and (S,R) salts, improving the ee%.[1]

Resolution Logic Diagram

ResolutionLogic Figure 2: The 'Half-Quantity' Resolution Workflow using (S)-FMEA. Racemate Racemic Acid (R/S Mixture) Mix Solution Phase Formation of Salts Racemate->Mix Amine (S)-FMEA (Resolving Agent) Amine->Mix Precipitate Precipitate: (S)-Amine : (R)-Acid Salt (Less Soluble) Mix->Precipitate Crystallization Filtrate Filtrate: (S)-Amine : (S)-Acid Salt + Free (S)-Acid Mix->Filtrate Acidify Acid Hydrolysis (HCl) Precipitate->Acidify Product Pure (R)-Acid (>99% ee) Acidify->Product Extraction

Application III: Chiral Solvating Agent (CSA) for NMR

Context: Before scaling up a resolution or synthesis, researchers must determine enantiomeric excess (ee).[1] (S)-FMEA can be used as a Chiral Solvating Agent to induce chemical shift non-equivalence in the NMR spectra of chiral acids, avoiding the need for expensive Chiral HPLC columns during early screening.[1]

Protocol:

  • Sample Prep: Dissolve the target chiral acid (~5 mg) in CDCl₃ (0.6 mL).

  • Agent Addition: Add (S)-FMEA free amine (1.0 - 2.0 eq) directly to the NMR tube.

  • Analysis: Acquire ¹H NMR or ¹⁹F NMR.

  • Interpretation: The formation of diastereomeric salts in situ causes the protons (or fluorines) of the acid enantiomers to split.[1]

    • Advantage:[1][2][3][4][5][6] The 4-Fluoro atom on the FMEA itself provides a clean ¹⁹F NMR handle (-110 to -120 ppm range) which can also show splitting if the FMEA interacts strongly, providing a secondary confirmation of chiral recognition.[1]

References & Authoritative Grounding

  • General Resolution with Chiral Amines:

    • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Defines the "Pope-Peachey" half-quantity method).

    • Source:[1]

  • Iminopyridine Ligands in Catalysis:

    • Bunlaksananusorn, T., Polborn, K., & Knochel, P. (2003).[1] New P,N-Ligands for Asymmetric Ir-Catalyzed Hydrogenations.[1] Angewandte Chemie International Edition, 42(33), 3941–3943.[1] (Demonstrates the utility of phenylethylamine-derived N,P and N,N ligands).

    • Source:[1]

  • Fluorine Effects in Crystal Engineering:

    • Thallapally, P. K., et al. (2007).[1] Fluorine–Fluorine Interactions in the Solid State.[1] Crystal Growth & Design, 7(12), 2491–2494.[1] (Supports the claim of improved crystallinity in fluoro-substituted aromatics).[1]

    • Source:[1]

  • Primary Amine Organocatalysis:

    • Xu, L. W., & Lu, Y. (2008).[1] Primary amine-catalyzed organocatalytic reactions. Organic & Biomolecular Chemistry, 6(12), 2047-2053.[1]

    • Source:[1]

Disclaimer: This Application Note is for research purposes only. (S)-FMEA-HCl is a potent chemical; consult the Safety Data Sheet (SDS) before handling.[1] All protocols should be optimized for specific substrates.[1]

Sources

Application Note: Experimental Protocols for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1][2]

Introduction & Scientific Context

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral building block belonging to the class of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

121

The presence of the fluorine atom at the para-position blocks metabolic oxidation (CYP450 labile sites), while the meta-methyl group introduces steric bulk that can lock bioactive conformations. The (S)-configuration of the amine is often crucial for stereospecific binding affinity in protein targets.[2][1]

This guide provides authoritative protocols for the handling, activation (free-basing), synthetic application, and analytical validation of this compound.[1]

Key Chemical Properties
PropertyDescription
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Structure Class Chiral Phenethylamine
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Functionality Chiral Primary Amine (Nucleophile)
Key Features Fluorine (Metabolic Stability), Chiral Center (Stereoselectivity)
Solubility High: Water, Methanol, DMSO.[1][3] Low: DCM, Hexanes (as HCl salt)

Handling & Storage Protocols

Objective: Prevent hygroscopic degradation and racemization.[1]

Storage Requirements[2][4][5]
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) in a desiccator.

  • Stability: The hydrochloride salt is chemically stable for >2 years if kept dry. Free amine is prone to carbamate formation (

    
     absorption) and oxidation.[1]
    
Safety Precautions (E-E-A-T)
  • Bioactivity Warning: Substituted phenethylamines can exhibit CNS activity.[1] Treat as a potent bioactive compound.[1]

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, safety glasses.[2][1]

  • Ventilation: Handle strictly within a fume hood to avoid inhalation of amine dust.

Experimental Protocols

Protocol A: In-Situ Free-Basing (Activation)

Rationale: The HCl salt is non-nucleophilic.[2][1] For acylation or alkylation reactions, the amine must be deprotonated. In-situ neutralization is preferred over bulk free-basing to minimize oxidative degradation.[2][1]

Materials:

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl[2][1]

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]
    
  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolution: Suspend 1.0 equivalent (eq) of the HCl salt in the reaction solvent (0.1 M concentration).

  • Activation: Add 3.0 eq of DIPEA.

  • Equilibration: Stir at Room Temperature (RT) for 10–15 minutes. The suspension should clarify as the lipophilic free amine forms and the organic-soluble base hydrochloride remains in solution (DCM) or dissolves (DMF).[2][1]

  • Usage: Use this solution immediately for the coupling step.[1]

Protocol B: Amide Coupling (HATU Method)

Rationale: This protocol uses HATU, a high-efficiency coupling reagent that minimizes racemization at the chiral center during amide bond formation.[2][1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[2][1]

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.1 eq)[2][1]

  • HATU (1.2 eq)[2][1]

  • DIPEA (3.0 eq)[2][1]

  • Solvent: Anhydrous DMF[2]

Step-by-Step Workflow:

  • Pre-activation: In a dried flask under

    
    , dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
    
  • Base Addition 1: Add DIPEA (1.0 eq) to activate the acid.[1] Stir for 5 minutes (Solution usually turns yellow).

  • Amine Addition: Add the (S)-amine HCl salt (1.1 eq) directly to the flask.

  • Base Addition 2: Immediately add the remaining DIPEA (2.0 eq) to free-base the amine in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for consumption of the acid.[2][1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    .[1]

Critical Control: Avoid using strong bases (NaOH) or high heat (>40°C) during coupling to prevent racemization of the benzylic proton.[1]

Protocol C: Analytical Validation (Chiral HPLC)

Rationale: Verifying the Enantiomeric Excess (ee) is mandatory.[1] The (S)-enantiomer must be distinguished from the (R)-impurity.[2][1]

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[2][1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:[1]2) with 0.1% Diethylamine (DEA).[1]

    • Note: DEA is essential to sharpen the peak of the basic amine.

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Temperature: 25°C.

Acceptance Criteria:

  • Enantiomeric Excess: > 98% ee required for pharmaceutical applications.[1]

  • Identity Confirmation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     NMR should show a single distinct signal (approx -110 to -130 ppm, depending on solvent).[1]
    

Visualized Workflows

Diagram 1: General Usage Workflow

This flowchart illustrates the lifecycle of the compound from storage to validated product.

GStorageStorage(-20°C, Desiccated)PrepPrep: Free-Basing(DIPEA, DMF)Storage->Prep Weighing SynthesisSynthesis: Amide Coupling(HATU, Carboxylic Acid)Prep->Synthesis In-situ Activation WorkupWorkup & Purification(EtOAc Ext, Column Chrom)Synthesis->Workup Completion QCQC: Chiral HPLC(Check %ee)Workup->QC Sample QC->Synthesis Fail (<98% ee)

Caption: Operational workflow for handling (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

Diagram 2: Amide Coupling Mechanism Logic

This diagram details the critical path for the HATU coupling protocol described in Protocol B.

Reactioncluster_conditionsCritical ConditionsAcidCarboxylic AcidActiveEsterActivated Ester(O-At Complex)Acid->ActiveEster Activation HATUHATU ReagentHATU->ActiveEster Activation AmineSalt(S)-Amine HCl SaltFreeAmineFree (S)-Amine(Nucleophile)AmineSalt->FreeAmine Deprotonation BaseDIPEA (Base)Base->FreeAmine Deprotonation ProductChiral Amide Product(Retention of Configuration)ActiveEster->Product Nucleophilic Attack FreeAmine->Product Nucleophilic Attack Cond1Anhydrous SolventCond2Temp < 40°C

Caption: Mechanistic logic for HATU-mediated coupling ensuring stereochemical integrity.

References

  • Chirality in Drug Design: Smith, S. W. (2009).[1] Chiral Toxicology: It's the Same Thing...Only Different. Toxicological Sciences, 110(1), 4–30.[1] Link

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

  • Chiral Amine Resolution & Analysis: Application Guide for Chiral Columns. Daicel Chiral Technologies.[1] (Standard industry protocols for alpha-methylbenzylamine derivatives). Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2][1] Link

Application Note: High-Precision Enantiomeric Excess Determination Using (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical chemists and process development scientists. It focuses on the specialized application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (hereafter (S)-FMEA·HCl ) as a Chiral Derivatizing Agent (CDA).

While standard agents like


-methylbenzylamine are common, the selection of (S)-FMEA·HCl  offers a distinct analytical advantage: the Fluorine-19 (

F) NMR handle
. This allows for enantiomeric excess (ee) determination without the signal overlap often plaguing Proton (

H) NMR, while simultaneously enabling separation via achiral HPLC.

F NMR Spectroscopy & Achiral RP-HPLC
Target Analytes:  Chiral Carboxylic Acids, Activated Esters, and Isocyanates

Executive Summary & Mechanistic Rationale

The determination of enantiomeric excess (ee) is a critical quality attribute in pharmaceutical synthesis. Traditional Chiral HPLC requires expensive, dedicated columns and extensive method development.

(S)-FMEA·HCl functions as a dual-mode Chiral Derivatizing Agent (CDA). By reacting this enantiopure amine with a target chiral acid, two diastereomeric amides are formed:

  • (S,S)-Diastereomer

  • (S,R)-Diastereomer

The "Fluorine Advantage"

Unlike standard phenylethylamines, (S)-FMEA contains a fluorine atom at the para position. In the resulting diastereomers, the magnetic environment of the fluorine nucleus differs due to the spatial arrangement of the chiral centers.

  • Result: Two distinct

    
    F NMR signals (singlets or multiplets) with significant chemical shift non-equivalence (
    
    
    
    ).
  • Benefit:

    
    F NMR has a wide spectral window and zero background interference from common solvents or hydrocarbon backbones, allowing for rapid, integration-based ee calculation without complex purification.
    

Materials & Specifications

ComponentSpecificationFunction
(S)-FMEA·HCl >99.0% ee, >98% Chemical PurityChiral Derivatizing Agent (CDA)
Coupling Agent EDC·HCl or HATUAmide bond formation
Base Diisopropylethylamine (DIPEA)Neutralization of HCl salt
Solvent (Reaction) Dichloromethane (DCM) or DMFReaction medium
Solvent (NMR) CDCl

or DMSO-

NMR Analysis
Reference Standard Racemic Target AcidMethod Validation

Chemical Structure of Reagent: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

  • CAS: 1213299-63-8 (Free base generic ref)

  • Molecular Weight: 189.66 g/mol (HCl salt)[1]

Experimental Workflows

Workflow Visualization

The following diagram outlines the parallel workflows for NMR and HPLC analysis using (S)-FMEA.

G Start Target Chiral Acid (Unknown ee) Step2 Step 2: Coupling Reaction (EDC/HOBt or HATU) Start->Step2 Reagent (S)-FMEA·HCl (>99% ee) Step1 Step 1: In-situ Freebasing (DIPEA, DCM) Reagent->Step1 Step1->Step2 Free Amine Intermediate Mixture of Diastereomeric Amides (S,S) and (S,R) Step2->Intermediate PathA Path A: 19F NMR Analysis (No Separation Required) Intermediate->PathA PathB Path B: Achiral RP-HPLC (C18 Column) Intermediate->PathB ResultA Calculate ee via Integration of F-signals PathA->ResultA ResultB Calculate ee via Peak Area Ratio PathB->ResultB

Caption: Dual-pathway workflow for ee determination. Path A utilizes the fluorine handle for rapid NMR analysis; Path B utilizes physical separation on standard HPLC columns.

Detailed Protocol: Derivatization

Objective: Convert the chiral carboxylic acid into diastereomeric amides.

Reagents:

  • Target Acid (1.0 equiv, ~10-20 mg)

  • (S)-FMEA·HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv) - Optional, prevents racemization of sensitive acids

  • DIPEA (3.0 equiv) - Crucial: 1 eq for acid, 1 eq for HCl salt, 1 eq excess

  • DCM (2 mL)

Procedure:

  • Salt Neutralization: In a 4 mL vial, suspend (S)-FMEA·HCl in DCM. Add 1.5 equiv of DIPEA. Vortex until clear (liberation of free amine).

  • Activation: In a separate vial, dissolve the Target Acid in DCM. Add EDC·HCl, HOBt, and the remaining DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Transfer the neutralized amine solution (Step 1) into the activated acid solution (Step 2).

  • Incubation: Stir at RT for 1–2 hours. (Monitor by TLC if necessary; usually quantitative).

  • Work-up (Critical for HPLC, Optional for NMR):

    • Wash reaction mixture with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid).
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      

Analytical Methods

Method A: F NMR Spectroscopy (The Superior Method)

This method relies on the chemical shift non-equivalence (


) of the fluorine atom induced by the chiral center of the target acid.
  • Sample Prep: Dissolve ~10 mg of the crude derivatized amide in 0.6 mL CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor).
  • Acquisition: Run a standard

    
    F NMR experiment (typically -50 to -200 ppm range). Ensure sufficient scans (NS=32 or 64) for high signal-to-noise ratio.
    
  • Data Processing:

    • Locate the Ar-F signal (typically -110 to -130 ppm).

    • If the target acid is racemic, you will see two signals (e.g., separated by 0.05 – 0.5 ppm).

    • If the target acid is enantiomerically enriched, integration of these two peaks gives the ratio.

  • Calculation:

    
    
    

Self-Validation Step: Always run a "Racemic Control" first. Derivatize a racemic sample of your target acid. You must observe a 1:1 split in the


F signal. If signals overlap, switch solvent (e.g., from CDCl

to Benzene-

) to induce shift dispersion.
Method B: Achiral RP-HPLC

Because the products are diastereomers, they possess different physical properties and can often be separated on standard achiral columns (C18 or Phenyl-Hexyl).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (amide).

  • Resolution: The (S)-FMEA moiety adds hydrophobicity and rigidity. Diastereomers typically elute with a difference of 0.5 – 2.0 minutes.

Quality Control of the Reagent

Before using (S)-FMEA·HCl to test your samples, you must verify the optical purity of the reagent itself.

Protocol:

  • Derivatize (S)-FMEA·HCl with a chemically pure, achiral acid chloride (e.g., Benzoyl Chloride) or a known enantiopure standard (e.g., (S)-Naproxen).

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Acceptance Criteria: The reagent must possess >99.0% ee. If the reagent is only 95% ee, your calculated ee for the target acid will be mathematically skewed and require correction factors [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
No

F Signal Split
Low chiral inductionChange NMR solvent to Benzene-

or Pyridine-

to enhance

-

stacking interactions.
Incomplete Reaction HCl salt not neutralizedEnsure DIPEA is added before coupling. The amine must be free to react.
Broad NMR Peaks Rotational isomers (Rotamers)Run NMR at elevated temperature (50°C) to coalesce rotamers or sharpen peaks.
Racemization Over-activation of acidUse HATU at 0°C instead of EDC/RT. Avoid excess base.

References

  • Principles of NMR Chiral Recognition: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • General Derivatization Protocols: Sigma-Aldrich. (2023). Amide Bond Formation: A Practical Guide.

  • Fluorine NMR in Stereochemistry: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Analogous Method Validation (PEA): Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Reagent Handling: BenchChem. (2025).[2] Technical Support: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Note: Reference adapted for structural analog handling protocols).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride before handling.

Sources

Application Note: Analytical Characterization & Purity Determination of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary & Compound Profile

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., targeting EGFR or KRAS pathways) and advanced agrochemicals.[1][2] Its structural integrity—specifically its enantiomeric purity and salt stoichiometry—is critical, as the (R)-enantiomer often represents a distomer with significantly reduced potency or off-target toxicity.[1][2]

This guide provides a self-validating analytical workflow. Unlike generic protocols, this document addresses the specific challenges of the 4-fluoro-3-methyl substitution pattern: the electronic withdrawal of the fluorine atom coupled with the steric bulk of the ortho-methyl group, which influences chromatographic selectivity and NMR shift patterns.[2]

Compound Data
PropertySpecification
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Molecular Formula C₉H₁₂FN[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 153.20 (Free Base) / 189.66 (Salt)
Chiral Center C1 (Alpha-methylbenzylamine core)
Critical Impurities (R)-Enantiomer, 4-Fluoro-3-methylacetophenone (Starting Material), Des-fluoro analogs.[1][2]

Synthesis & Impurity Origin Logic

To validate an analytical method, one must understand what impurities to look for.[2] The synthesis typically proceeds via reductive amination or transaminase biocatalysis from the corresponding acetophenone.

SynthesisPathSM4-Fluoro-3-methylacetophenoneInterImine / OximeIntermediateSM->InterAmine Source(Chiral or Achiral)Imp1Impurity A:Residual KetoneSM->Imp1Incomplete RxnImp3Impurity C:Alcohol Side-productSM->Imp3Direct Reduction(Ketone -> Alcohol)Prod(S)-Target Amine(HCl Salt)Inter->ProdReduction(H2/Pd or NaBH4)Imp2Impurity B:(R)-EnantiomerInter->Imp2Poor Stereocontrol

Figure 1: Impurity genealogy. The analytical methods must separate the Target Amine from the Ketone (Impurity A) and the Alcohol (Impurity C) in the Achiral Assay, and from the (R)-isomer (Impurity B) in the Chiral Assay.

Protocol A: Identification (NMR & IR)[1]

A1. Nuclear Magnetic Resonance (¹H-NMR)

The 4-fluoro-3-methyl substitution creates a distinct splitting pattern.[1][2]

  • Solvent: DMSO-d₆ (Preferred to prevent amine proton exchange seen in D₂O).[1][2]

  • Key Signals:

    • δ 1.45 ppm (d, 3H): Methyl group of the ethyl chain. Diagnostic doublet.

    • δ 2.25 ppm (d, 3H): Methyl group on the phenyl ring. Appears as a doublet due to long-range coupling with Fluorine (

      
       Hz).[1][2] This is a critical identity check. 
      
    • δ 8.40 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1][2]

    • Aromatic Region (6.9 - 7.5 ppm): Complex multiplet due to ¹H-¹⁹F coupling.[1][2][10]

A2. Infrared Spectroscopy (FT-IR)[1][2][10][11]
  • Method: KBr Pellet or ATR.[1][2]

  • Diagnostic Bands:

    • ~2900-3000 cm⁻¹: Ammonium salt broad stretch (N-H).[1][2]

    • ~1220 cm⁻¹: C-F stretching vibration (Strong).[1][2]

    • ~1500 & 1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1][2]

Protocol B: Chiral Purity by HPLC (The Critical Attribute)[1]

Separating primary amines on chiral phases can be difficult due to peak tailing.[1][2] We utilize an immobilized polysaccharide column with a basic modifier to ensure sharp peak shapes.[1][2]

Method Parameters
ParameterSettingRationale
Column Chiralpak IC (or IA), 5 µm, 4.6 x 250 mmImmobilized phases allow wider solvent choices.[1][2] IC (Cellulose tris(3,5-dichlorophenylcarbamate)) shows superior selectivity for halogenated aromatics [1].[1][2]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) DEA suppresses silanol interactions, eliminating tailing.[1][2] Ethanol provides better solubility than IPA for this salt.[1][2]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency.[1][2]
Temperature 25°CLower temperature often enhances chiral recognition (enthalpic control).[1][2]
Detection UV @ 265 nmMaximize signal-to-noise for the aromatic ring; avoids solvent cut-off noise.[1][2]
Sample Prep Dissolve 5 mg in 1 mL Ethanol. Add 1 drop of 1N NaOH (aq) to free-base, then dilute with Mobile Phase.[1][2] Filter (0.45 µm).[1][2]Crucial: Injecting the HCl salt directly can degrade the column or cause split peaks. Free-basing in situ is best practice.[1][2]
System Suitability Criteria
  • Resolution (Rs): > 2.0 between (S) and (R) enantiomers.

  • Tailing Factor: < 1.5 for the main peak.

  • Sensitivity: S/N > 10 for 0.1% (R)-enantiomer solution.[1][2]

Protocol C: Chemical Purity & Assay (RP-HPLC)

This method quantifies the main compound and detects synthetic byproducts (ketones, alcohols).

Method Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B (Hold) 2-15 min: 5% → 60% B 15-20 min: 60% → 90% B
Flow Rate 1.2 mL/min
Detection UV @ 215 nm (High sensitivity) and 254 nm (Selectivity)

Why TFA? The acidic pH ensures the amine is fully protonated (charged), preventing interaction with residual silanols on the C18 silica, resulting in sharp peaks.

Protocol D: Chloride Content (Stoichiometry)

To confirm the mono-hydrochloride salt form (Theoretical Cl⁻ content: ~18.7%).[1][2]

Method: Potentiometric Titration with Silver Nitrate (AgNO₃).[1][2]

  • Dissolve 50 mg of sample in 30 mL deionized water.

  • Add 1 mL 5% HNO₃.

  • Titrate with 0.01 N AgNO₃ using a silver electrode.[1][2]

  • Calculation:

    
    [1]
    

Analytical Decision Tree

DecisionTreeStartSample ReceivedID1. Identity Check(NMR + IR)Start->IDChiral2. Chiral Purity (HPLC)(Limit: (R)-isomer < 0.5%)ID->ChiralMatches StdFailREJECT / REWORKID->FailStructure MismatchChem3. Chemical Purity (RP-HPLC)(Limit: Total Imps < 1.0%)Chiral->Chemee > 99.0%Chiral->FailRacemization DetectedSalt4. Counter-ion Titration(Limit: 18.0 - 19.4% Cl)Chem->SaltPurity > 99.0%Chem->FailHigh Residual KetonePassRELEASE BATCHSalt->PassStoichiometry 1:1Salt->FailSalt Form Error

Figure 2: Quality Control Decision Matrix.

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH." Daicel Corporation.[1][2] Available at: [Link][1]

  • Rojkiewicz, M., et al. "Spectroscopic and Crystallographic Characterization of... 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one."[1][2] Crystals, 2023.[2] [Link][1]

  • Lunn, G., & Schmuff, N. R. "HPLC Methods for Pharmaceutical Analysis."[11] Wiley-Interscience, 1997.[1][2][11] (General reference for amine HPLC conditions).

Application Note: HPLC Analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Scope

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a critical chiral building block, often employed in the synthesis of tyrosine kinase inhibitors and other CNS-active pharmaceutical ingredients. Its analysis presents two distinct challenges common to chiral amine intermediates:

  • Chemical Purity (Achiral): The molecule contains a primary amine group, which is prone to severe peak tailing on standard silica-based C18 columns due to ionic interactions with residual silanols.

  • Enantiomeric Purity (Chiral): Quantifying the (R)-enantiomer impurity requires a highly selective chiral stationary phase (CSP) capable of resolving steric differences in the presence of the interfering amine functionality.

This Application Note provides a comprehensive, dual-method protocol. Method A utilizes a base-deactivated Reversed-Phase (RP) system for chemical purity, while Method B employs a Normal-Phase (NP) system with basic additives for enantiomeric excess (% ee) determination.

Method A: Chemical Purity (Achiral RP-HPLC)

Objective: Quantification of the main peak and detection of synthetic byproducts (e.g., precursor ketones, regioisomers).

The "Silanol Effect" & Solution

Primary amines like (S)-1-(4-Fluoro-3-methylphenyl)ethanamine are strong bases (


). At neutral pH, they exist as cations (

). These cations interact electrostatically with ionized silanol groups (

) on the column surface, causing peak tailing.

Strategy: We employ an acidic mobile phase (TFA) to protonate the silanols (rendering them neutral) and ion-pair with the amine, combined with a highly end-capped column.

Chromatographic Conditions
ParameterCondition
Column C18, Base-Deactivated (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Amine absorption) & 254 nm (Aromatic ring)
Injection Vol 5.0 µL
Diluent Mobile Phase A : Mobile Phase B (50:50)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Method B: Enantiomeric Purity (Chiral NP-HPLC)

Objective: Separation of the (S)-enantiomer (Main) from the (R)-enantiomer (Impurity).

Chiral Recognition Mechanism

Separation is achieved using a polysaccharide-based CSP (amylose or cellulose derivative). The primary amine group requires a basic additive in the mobile phase to suppress non-specific binding and ensure the analyte is in its free-base form, which is necessary for the "three-point interaction" required for chiral recognition.

Sample Preparation (Critical Step)

Since the sample is a hydrochloride salt , it is not soluble in the non-polar mobile phase (Hexane).

  • Protocol: Dissolve ~5 mg of sample in 1 mL of Ethanol (or IPA). Add 10 µL of Diethylamine (DEA) to the sample vial to ensure in-situ neutralization. Dilute to volume with Hexane if necessary, or inject the alcohol solution directly if volume is low.

Chromatographic Conditions
ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 220 nm
Run Time ~20 minutes

Expected Performance:

  • (R)-Enantiomer: ~8-10 min (Typical minor peak)

  • (S)-Enantiomer: ~11-14 min (Typical major peak)

  • Note: Elution order must be confirmed with a racemic standard.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for analyzing this specific salt form, including the critical decision points for handling peak tailing or resolution loss.

AnalyticalWorkflow cluster_Achiral Method A: Chemical Purity (RP-HPLC) cluster_Chiral Method B: Enantiomeric Purity (NP-HPLC) Start Sample: (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl PrepA Dissolve in Water/ACN (50:50) Start->PrepA PrepB Dissolve in EtOH + 0.1% DEA (Neutralize HCl salt) Start->PrepB RunA Run Gradient (C18 + TFA) PrepA->RunA CheckA Check Peak Symmetry (As) RunA->CheckA PassA Report Purity % CheckA->PassA As < 1.5 FailA Tailing > 1.5? CheckA->FailA As > 1.5 FixA Increase TFA to 0.15% or Switch to High pH (pH 10) FailA->FixA FixA->RunA RunB Run Isocratic (Amylose + Hex/IPA/DEA) PrepB->RunB CheckB Check Resolution (Rs) RunB->CheckB PassB Report % ee CheckB->PassB Rs > 2.0 FailB Rs < 2.0? CheckB->FailB Rs < 2.0 FixB Lower Temp to 15°C or Reduce Flow to 0.5 mL/min FailB->FixB FixB->RunB

Caption: Workflow for parallel chemical and chiral purity analysis, featuring troubleshooting loops for common amine-related chromatographic issues.

Validation Parameters (ICH Q2(R2) Compliant)

To ensure the method is "fit for purpose" in a regulated drug development environment, the following validation parameters must be assessed.

System Suitability Criteria

Before every analysis, inject the System Suitability Solution (Racemic mixture for Method B; Standard for Method A).

ParameterAcceptance Criteria (Method A)Acceptance Criteria (Method B)
Tailing Factor (T) NMT 1.5NMT 1.5
Resolution (Rs) N/A (Single Peak)NLT 2.0 (between enantiomers)
% RSD (Area) NMT 2.0% (n=5)NMT 2.0% (n=5)
Plate Count (N) NLT 5000NLT 8000
Linearity & Range
  • Method A: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL).

    
     must be 
    
    
    
    .
  • Method B: Prepare solutions of the (R)-enantiomer from 0.1% to 2.0% relative to the main peak to validate impurity quantification.

Specificity (Stress Testing)

Perform forced degradation (Acid, Base, Oxidation, Heat) to ensure no degradants co-elute with the main peak (Method A) or the chiral impurity (Method B). Use a Diode Array Detector (DAD) to confirm peak purity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. (Standard reference for amylose-based amine separations). [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Selection.[3][4][5][6][7] LCGC North America. (Authoritative guide on silanol interactions with amines). [Link]

Sources

Application Note: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral building block belonging to the


-methylbenzylamine family. In modern medicinal chemistry, this specific substitution pattern—a fluorine atom at the para position and a methyl group at the meta position—serves a dual purpose:
  • Metabolic Blocking: The para-fluorine atom blocks rapid oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive site of the phenyl ring, significantly extending the half-life of the final drug candidate.

  • Conformational Restriction: The meta-methyl group introduces steric bulk that can lock the phenyl ring into a preferred conformation within a receptor binding pocket, enhancing potency.

This amine is a "privileged scaffold" often found in the synthesis of Kinase Inhibitors (oncology), GPCR modulators (CNS targets), and Calcimimetics .

Chemical Properties
PropertySpecification
Chemical Formula C

H

FN

HCl
Molecular Weight 189.66 g/mol (Salt)
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Conjugate Acid) ~9.5 (Typical for

-chiral amines)

Synthesis & Sourcing Strategy

While classical resolution (using tartaric acid) is possible, it is low-yielding (max 50%) and generates significant waste. The industry standard for high-purity (S)-amines is Biocatalytic Transamination . This method yields


 ee (enantiomeric excess) and is preferred for GMP workflows.
Protocol A: Biocatalytic Synthesis via -Transaminase

Objective: Synthesize (S)-1-(4-Fluoro-3-methylphenyl)ethanamine from 4-fluoro-3-methylacetophenone using an (S)-selective


-transaminase (

-TA).

Mechanism: The enzyme transfers an amino group from a donor (L-Alanine) to the ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.[1]

Materials
  • Substrate: 4-Fluoro-3-methylacetophenone (50 mM)

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis or commercial ATA-113)
    
  • Donor: L-Alanine (250 mM, 5 equiv.)

  • Cofactor: PLP (1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Equilibrium Driver: Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) system (to remove pyruvate byproduct).

Step-by-Step Methodology
  • Buffer Prep: In a reaction vessel, dissolve PLP (1 mM) and L-Alanine (5 equiv.) in Phosphate Buffer (pH 7.5).

  • Substrate Addition: Add 4-Fluoro-3-methylacetophenone. If solubility is poor, add DMSO (up to 10% v/v).

  • Enzyme Initiation: Add the

    
    -TA (10 U/mL) and the LDH recycling mix.
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Critical Control: Monitor pH. If it drops below 7.0 due to byproduct formation, adjust with 1M NaOH.

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.

  • Workup:

    • Wash the acidic aqueous phase with MTBE (removes unreacted ketone).

    • Basify the aqueous phase to pH 12 using 10M NaOH.

    • Extract the free amine into EtOAc (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      and treat with HCl in dioxane to precipitate the hydrochloride salt.
Visualization: Biocatalytic Cycle

TransaminaseCycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP 1. Donor Deamination Byproduct Copuct (Pyruvate) Enz_PLP->Byproduct Enz_PMP->Enz_PLP 2. Substrate Amination Product (S)-Amine Product Enz_PMP->Product Substrate Ketone Substrate (4-F-3-Me-Acetophenone) Substrate->Enz_PMP Donor Amine Donor (L-Alanine) Donor->Enz_PLP

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase. The enzyme shuttles between PLP (aldehyde) and PMP (amine) forms.

Application Protocol: Amide Coupling (Racemization-Free)

A critical challenge when using chiral


-methyl amines is the risk of racemization  during amide coupling, particularly if the carboxylic acid partner is activated too aggressively or if excessive base is used.
Protocol B: HATU-Mediated Coupling

Objective: Couple (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl with a carboxylic acid (R-COOH) while maintaining >99% ee.

Materials
  • Amine: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.0 equiv.)

  • Acid: R-COOH (1.1 equiv.)

  • Coupling Agent: HATU (1.1 equiv.)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv.)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation (Pre-cool): Dissolve R-COOH in DMF under Nitrogen. Cool to 0°C.

    • Why? Lower temperature suppresses the formation of the oxazolone intermediate, a primary driver of racemization.

  • Add HATU: Add HATU to the acid. Stir for 5 minutes.

  • Amine Addition: Add the chiral amine salt.

  • Base Addition (Controlled): Add DIPEA dropwise.

    • Critical Control: Ensure the internal temperature does not exceed 5°C during addition. High local pH + Heat = Racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO

    
     and Brine.
    
Troubleshooting: Racemization Check

If chiral purity drops, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is known for extremely low epimerization rates compared to HATU/EDC.

Visualization: Coupling Decision Tree

CouplingLogic Start Start: Amide Coupling CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Hindered Yes: High Risk CheckAcid->Hindered NotHindered No: Standard Risk CheckAcid->NotHindered MethodB Method B: T3P / Pyridine (No racemization) Hindered->MethodB MethodC Method C: Acid Chloride (High Racemization Risk!) Hindered->MethodC Avoid MethodA Method A: HATU / DIPEA (0°C -> RT) NotHindered->MethodA

Figure 2: Decision matrix for selecting coupling conditions to preserve chirality.

Analytical Quality Control

Validating the enantiomeric excess (ee) is non-negotiable. Standard C18 HPLC will not separate the (R) and (S) enantiomers.

Protocol C: Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

    • Note: Amylose-based columns (AD-H) generally show better resolution for phenyl-ethylamine derivatives.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Diethylamine (DEA) is essential to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: (S)-Enantiomer > 99.5% area.

References

  • Biocatalytic Synthesis: Shin, J. S., & Kim, B. G. (1999).[2] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering.

  • Racemization Control: Hu, L., et al. (2016).[3] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.[3]

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Chiral Analysis: Daicel Corporation. Chiralpak AD-H Instruction Manual.

Sources

Application Note: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride as a Chiral Building Block

[1][2]

Abstract & Strategic Significance

Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS: 1213181-44-2[1][2][3]

In the landscape of modern medicinal chemistry, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride represents a high-value chiral synthon.[1][2] Its utility extends beyond simple amine functionality; it serves as a strategic scaffold for modulating metabolic stability and ligand-protein binding affinity .[2]

The specific substitution pattern—a fluorine atom at the para-position and a methyl group at the meta-position relative to the chiral ethylamine chain—offers a dual advantage:[1][2]

  • Metabolic Blocking: The para-fluorine blocks rapid oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive phenyl site.[1][2]

  • Conformational Restriction: The meta-methyl group introduces steric bulk that can lock the phenyl ring into a preferred bioactive conformation (the "magic methyl" effect), often improving selectivity for kinase pockets or GPCR active sites.

This guide details the physicochemical profile, synthetic utility, and validated protocols for integrating this building block into drug discovery workflows.

Chemical Profile & Properties[4][5][6][7][8][9]

PropertyDataNotes
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
CAS Number 1213181-44-2 Specific to (S)-HCl salt
Molecular Formula C₉H₁₂FN[1][2][3][4] · HCl
Molecular Weight 189.66 g/mol
Appearance White to off-white crystalline solidHygroscopic
Chirality (S)-enantiomer>97% ee (typical commercial grade)
Solubility Soluble in Water, Methanol, DMSOSparingly soluble in DCM/EtOAc
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)Desiccate to prevent clumping

Strategic Utility in Drug Design

The "Fluoro-Methyl" Motif

The 4-fluoro-3-methylphenyl moiety is a bioisostere often employed to optimize lead compounds.[1][2] The fluorine atom acts as a hydrogen bond acceptor while withdrawing electrons, lowering the pKa of the amine (when free) and altering the lipophilicity (LogP). The adjacent methyl group creates a hydrophobic contact point and can disrupt planar stacking, potentially increasing solubility compared to the non-methylated analog.

Primary Reaction Pathways

This chiral amine is predominantly used in two synthetic transformations:[1]

  • Amide Bond Formation: Reaction with carboxylic acids to form chiral amides (common in kinase inhibitors).[2]

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Objective: To couple (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl with a carboxylic acid (R-COOH) without racemization.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Anhydrous) or DMF/DCM (1:1)[1][2]

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 minutes at room temperature (RT).

    • Note: Ensure the solution is basic (pH > 8) to neutralize the HCl salt of the amine later.[1]

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 10–15 minutes to form the activated ester (O-At ester).[2]

  • Amine Addition: Add (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.1 mmol, 209 mg).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for consumption of the acid.[2]

  • Workup:

    • Dilute with EtOAc (50 mL).[2]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.[1][2]

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU byproducts.[1][2]

      • Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Avoid using strong bases (like NaOH) or high heat (>60°C) during the reaction to prevent racemization of the chiral center, although the alpha-methyl benzylamine motif is generally configurationally stable under standard coupling conditions.[2]

Protocol B: Reductive Amination

Objective: To synthesize a secondary amine derivative.

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (1.0 equiv)[1][2]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1][2]

  • DIPEA (1.0 equiv) – Strictly to neutralize the HCl salt.[1][2]

  • DCE (1,2-Dichloroethane) or DCM[1][2]

Procedure:

  • Free Basing (In-situ): In a vial, suspend the amine HCl salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 mins until clear.

  • Imine Formation: Add the Aldehyde (1.0 mmol). Stir for 30–60 minutes at RT.

    • Tip: Adding 4Å molecular sieves can drive imine formation.[1]

  • Reduction: Add STAB (1.5 mmol) in portions.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Add Sat. NaHCO₃ (10 mL) and stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over MgSO₄.

Protocol C: Chiral Purity Analysis (HPLC)

Objective: To verify enantiomeric excess (ee) of the starting material or product.[1][2]

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:[1]2) with 0.1% Diethylamine (DEA).[2]

    • Note: DEA is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm).[2]

  • Temperature: 25°C.

  • Expected Result: The (S)-enantiomer and (R)-enantiomer should show baseline separation.[1][2] Run a racemic standard (mixture of S and R) first to establish retention times.[2]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for utilizing this building block in a library synthesis context.

GStartStart: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HClQC_CheckQC: Chiral HPLC(Check ee > 97%)Start->QC_CheckDecisionTarget Structure?QC_Check->DecisionPath_AmidePathway A:Amide CouplingDecision->Path_AmideAmide TargetPath_RedAmPathway B:Reductive AminationDecision->Path_RedAmAmine TargetProcess_Amide1. Activation (HATU/DIPEA)2. Addition of Amine3. Acidic WorkupPath_Amide->Process_AmideProcess_RedAm1. Free Base (DIPEA)2. Imine Formation (Aldehyde)3. Reduction (STAB)Path_RedAm->Process_RedAmFinal_QCFinal QC:1H NMR & Chiral HPLCProcess_Amide->Final_QCProcess_RedAm->Final_QC

Caption: Operational workflow for the synthesis and validation of derivatives using (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2][5]

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[5][6] Exposure to moist air can lead to deliquescence, making accurate weighing difficult.

  • Recommendation: Handle in a fume hood. Store in a tightly sealed container, preferably inside a desiccator or under inert gas.

  • Spill Cleanup: Sweep up dry solid; do not generate dust. Neutralize residues with dilute bicarbonate solution before disposal.

References

  • Swallow, S. (2015).[7] "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Link

  • Meanwell, N.A. (2018).[8] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[2] Link[1][2]

  • BenchChem. "Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine (Analogous Protocol)." Technical Support Center. Link[1][2]

Troubleshooting & Optimization

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride synthesis side reactions

[1][2]

Ticket System Status: [ONLINE] Subject: Troubleshooting Synthesis & Side Reactions for CAS 1213096-70-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Molecule & The Challenge

You are targeting (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride .[1][2] This is a high-value chiral intermediate often used in the synthesis of KRAS inhibitors (e.g., Sotorasib analogs) and other kinase inhibitors.[1]

Structural Analysis for Synthesis:

  • Electronic Effects: The 4-fluoro substituent (electron-withdrawing) activates the benzylic position, making the

    
    -proton more acidic than in unsubstituted phenethylamines.[1][2] This increases the risk of racemization  under basic conditions.[2]
    
  • Steric Effects: The 3-methyl group is meta to the reaction center.[2] While it does not sterically block the carbonyl attack, it significantly increases the lipophilicity (

    
    ) of the substrate, causing solubility issues in aqueous biocatalytic buffers.
    

This guide covers the two primary synthetic routes: Biocatalysis (Transaminases) for scale-up and Ellman’s Auxiliary for medicinal chemistry, followed by salt formation troubleshooting.[1][2]

Module 1: Biocatalytic Route ( -Transaminases)

Context: This is the preferred route for high enantiomeric excess (

12Primary Reaction:

12
Troubleshooting Guide
Symptom Probable Cause Diagnostic & Resolution
Low Conversion (<50%) Equilibrium Limitation Transaminations are reversible.[1][2] The equilibrium constant (

) often favors the ketone.✅ Fix: Use an amine donor in large excess (Isopropylamine, IPA) or use a "Smart Donor" system (Alanine + LDH/GDH recycling) to remove the coproduct (pyruvate) irreversibly [1].[1]
Formation of Alcohol Side Product Contaminating ADH Crude enzyme preparations often contain Alcohol Dehydrogenases (ADH) that reduce the ketone to the alcohol.✅ Fix: Add a specific ADH inhibitor (e.g., 5% isopropanol often inhibits ADH but not TA) or purify the transaminase.[2]
Precipitate in Reaction Vessel Substrate Insolubility The 3-methyl group makes the acetophenone highly lipophilic.✅ Fix: Add a co-solvent (DMSO or MeOH) up to 10-20% v/v. Ensure the enzyme is stable in this solvent concentration.[2]
Product Inhibition Aromatic Amine Toxicity The product amine is toxic to the enzyme at high concentrations.✅ Fix: Implement an in situ product removal (ISPR) system, such as a biphasic system (organic overlay) or resin adsorption.[2]
Visualizing the Pathway & Side Reactions

Biocatalysis_PathwaySubstrate4'-Fluoro-3'-methyl-acetophenoneComplexEnzyme-PLPComplexSubstrate->Complex+ Amine Donor(IPA/Alanine)SideProductAlcohol(Impurity)Substrate->SideProductADH Contamination(Side Reaction)Complex->SubstrateReversible(Equilibrium Issue)Product(S)-Amine(Target)Complex->ProductTransamination(Major Path)

Figure 1: The competition between the desired transamination cycle and the alcohol dehydrogenase (ADH) mediated ketone reduction.

Module 2: Chemical Synthesis (Ellman Auxiliary)

Context: Uses (R)- or (S)-tert-butanesulfinamide.[1][2] Ideal for milligram-to-gram scale where enzyme screening is not feasible.[1][2] Key Step: Diastereoselective reduction of the N-sulfinyl imine.[2]

Troubleshooting Guide
Symptom Probable Cause Diagnostic & Resolution
Low Diastereomeric Ratio (dr) Incorrect Reducing Agent Using standard NaBH4 often yields low dr (e.g., 80:20).✅ Fix: Use L-Selectride or DIBAL-H at -78°C. These bulky hydrides enhance the difference between the transition states.[1][2] For the (S)-amine, start with (S)-sulfinamide [2].[1][2]
Incomplete Hydrolysis Steric Hindrance The tert-butyl group is bulky.[2] Standard acidic hydrolysis (HCl/MeOH) might be too slow.✅ Fix: Increase temperature to 40°C or use 4M HCl in Dioxane (anhydrous) to drive cleavage.[1]
Racemization during Workup Basic Extraction The 4-fluoro group increases acidity of the benzylic proton.[2] Prolonged exposure to strong base (NaOH) during extraction can racemize the product.✅ Fix: Keep workup pH < 10.[2] Use Na2CO3 instead of NaOH. Perform extraction quickly and keep cold.
Decision Tree: Optimizing Diastereoselectivity

Ellman_OptimizationStartStart: Sulfinyl ImineFormationStep1Reduction StepStart->Step1Ti(OEt)4, THFCheckCheck dr (NMR/HPLC)Step1->CheckGoodProceed to HydrolysisCheck->Gooddr > 95:5BadSwitch ReagentCheck->Baddr < 90:10Bad->Step1Retry with L-Selectride(-78°C)

Figure 2: Logic flow for maximizing diastereomeric ratio (dr) in the Ellman synthesis route.

Module 3: Salt Formation & Stability (The Hydrochloride)

Context: The final step involves converting the free base to the HCl salt.[2]

Critical Quality Attributes (CQA)
  • Hygroscopicity: HCl salts of phenethylamines can be hygroscopic.[1][2]

    • Issue: Material becomes sticky/gummy upon exposure to air.[1][2]

    • Fix: Recrystallize from IPA/EtOAc or Ethanol/Ether .[1][2] Store in a desiccator. Consider changing counter-ion to Tartrate or Tosylate if HCl is too unstable.[1][2]

  • Carbamate Formation:

    • Issue: The free amine reacts with atmospheric CO2 to form a solid carbamate salt on the surface of the glassware.[2]

    • Fix: Handle the free base under Nitrogen/Argon atmosphere.[2] Convert to HCl salt immediately after isolation.[1][2]

Protocol: Robust Salt Formation
  • Dissolve the crude free base (S)-amine in dry Diethyl Ether or MTBE (10 volumes).

  • Cool to 0°C.

  • Add 2.0 equivalents of HCl (2M in Diethyl Ether or 4M in Dioxane) dropwise. Do not use aqueous HCl.[2]

  • A white precipitate should form immediately.[1][2]

  • Stir for 30 mins at 0°C.

  • Filter under N2 atmosphere.[1][2] Wash with cold ether.[2]

  • Dry in a vacuum oven at 40°C for 12 hours.

References

  • Shin, J. S., & Kim, B. G. (1999).[1][3] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering.[1][2][3]

  • Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamides. Chemical Reviews.

  • Kroutil, W., et al. (2013).[1] Recent advances in

    
    -transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines.[1][2][4][5] Chemical Reviews. 
    
  • Nugent, T. C., & El-Shazly, M. (2010).[1][2] Chiral amine synthesis - recent developments and trends. Advanced Synthesis & Catalysis. [1]

Technical Support Center: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-4F3M Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Enantiopurity for Chiral Amine Synthesis

Executive Summary & Strategy

Welcome to the Technical Support Center. You are likely encountering yield ceilings with (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride due to two compounding factors:

  • Steric Hindrance: The 3-methyl substituent creates steric bulk adjacent to the reaction center, slowing enzymatic turnover compared to the simpler 4-fluoro analog.

  • Thermodynamic Equilibrium: Transamination is reversible; without driving the equilibrium, conversion often stalls at 50-60%.

This guide prioritizes the Biocatalytic Route (


-Transaminase)  as the industry "Gold Standard" for achieving >95% yield and >99% ee. We also address the critical salt formation step where significant physical yield is often lost.

Biocatalytic Synthesis Optimization (Primary Route)

Workflow Visualization

The following diagram outlines the optimized workflow using an amine donor (Isopropylamine) to drive equilibrium.

TransaminaseWorkflow Substrate Ketone Substrate (4-Fluoro-3-methylacetophenone) Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Input Donor Amine Donor (Isopropylamine) Donor->Enzyme Input Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Catalysis Product (S)-Amine Free Base Intermediate->Product Transamination Byproduct Acetone (Volatile) Intermediate->Byproduct Coproduct Byproduct->Byproduct REMOVE via Vacuum/N2 Sweep

Figure 1: Biocatalytic workflow emphasizing the removal of acetone to drive the reaction forward (Le Chatelier’s Principle).

Troubleshooting Guide: Biocatalysis

Issue 1: Conversion Stalls at ~50%

  • Root Cause: The reaction has reached thermodynamic equilibrium. The enzyme is converting the product back to the ketone as fast as it creates it.

  • Protocol: Switch to Isopropylamine (IPA) as the amine donor.

    • Why? IPA converts to acetone . Unlike pyruvate (from alanine), acetone is volatile.

    • Action: Apply a slight vacuum (reduced pressure) or a nitrogen sweep to continuously remove acetone. This prevents the reverse reaction.

    • Reference: Tufvesson et al. (2014) demonstrated that acetone removal is critical for shifting equilibrium in amine synthesis [1].

Issue 2: Low Reaction Rate (Steric Clash)

  • Root Cause: The 3-methyl group on the phenyl ring clashes with the small binding pocket of wild-type transaminases (like Vibrio fluvialis).

  • Protocol: Screen engineered variants (e.g., Arthrobacter sp.[1][2] ATA-117 homologs) specifically designed for bulky substrates.

    • Action: If using a commercial kit (e.g., Codexis, Johnson Matthey), select enzymes labeled for "bulky-bulky" ketones or those used for Sitagliptin analogs.

    • Solvent: Add 10-20% DMSO or Methanol as a co-solvent to improve the solubility of the lipophilic ketone substrate.

Issue 3: Enzyme Deactivation

  • Root Cause: High concentrations of IPA can be inhibitory to the enzyme.

  • Protocol: Use IPA as a salt (Isopropylamine HCl) or buffer the pH strictly to 7.0–8.0.

    • Action: Add PLP (Pyridoxal-5'-phosphate) cofactor (1 mM) to the buffer. The amine donor can strip PLP from the enzyme active site over time; supplementing it restores activity.

Salt Formation & Crystallization (The "HCl" Step)[3]

Many researchers lose yield here due to "oiling out" (formation of a sticky oil instead of crystals) or high hygroscopicity.

Protocol: Anti-Solvent Crystallization
ParameterSpecificationReason
Solvent A (Dissolution) Ethyl Acetate (EtOAc) or IPAGood solubility for the free base; poor for the HCl salt.
Acid Source HCl in IPA (5-6 M) or HCl in Dioxane (4 M)Avoid aqueous HCl. Water promotes oiling out.
Temperature 0°C to 5°CLower solubility of the salt promotes precipitation.
Addition Rate Dropwise over 30 minsPrevents local supersaturation and occlusion of impurities.

Step-by-Step:

  • Extract the free amine into Ethyl Acetate (EtOAc) . Dry thoroughly over

    
    . Critical:  Any residual water will cause the salt to turn into a gum.
    
  • Cool the solution to 0°C.

  • Add HCl in IPA dropwise. A white precipitate should form immediately.

  • Troubleshooting "Oiling Out": If an oil forms, reheat the mixture until it dissolves, add a seed crystal (if available), and cool very slowly (1°C/min).

  • Filter under nitrogen (to prevent moisture absorption) and wash with cold MTBE (Methyl tert-butyl ether).

Chemical Alternative (Asymmetric Reductive Amination)

If biocatalysts are unavailable, use this backup route. Note that yields are generally lower (60-70%) compared to enzymes (>90%).

Issue: Low Enantioselectivity (Low ee)

  • Root Cause: Improper catalyst-ligand match for the 3-methyl substituted ring.

  • Protocol: Use [Ir(cod)Cl]₂ with a chiral phosphine ligand (e.g., (S)-Xyliphos or (S)-Segphos ).

    • Mechanism:[2][3][4] Iridium catalysts are superior to Rhodium for sterically hindered imines.

    • Additives: Add Iodine (

      
      ) or TBAI (Tetrabutylammonium iodide) as an additive (10-20 mol%). This often boosts rate and enantioselectivity for iridium-catalyzed hydrogenations [2].
      

Diagnostic Decision Tree

Use this logic flow to identify your specific bottleneck.

TroubleshootingTree Start Start: Low Yield Identified CheckPurity Is the Purity (HPLC) High? Start->CheckPurity HighPurity Yes: High Purity, Low Mass CheckPurity->HighPurity Yes LowPurity No: Low Purity / Low ee CheckPurity->LowPurity No CheckMotherLiquor Check Mother Liquor (Is product remaining?) HighPurity->CheckMotherLiquor SaltIssue Issue: Crystallization Loss Sol: Cool further / Change Anti-solvent CheckMotherLiquor->SaltIssue Yes (Product in liquid) ConversionIssue Issue: Incomplete Conversion Sol: Remove Acetone / Add Enzyme CheckMotherLiquor->ConversionIssue No (Product missing) CheckRacemization Is it Racemic? LowPurity->CheckRacemization WrongEnzyme Issue: Wrong Enzyme Selectivity Sol: Screen (S)-selective variants CheckRacemization->WrongEnzyme Yes (50/50 mix) ExtractionpH Issue: Extraction pH too low Sol: Ensure pH > 11 before extraction CheckRacemization->ExtractionpH No (Impurities present)

Figure 2: Diagnostic logic for isolating yield loss sources.

Frequently Asked Questions (FAQs)

Q: My product is hygroscopic and becomes sticky on the filter paper. How do I fix this? A: This is common for amine hydrochlorides.

  • Switch Solvent: Wash with anhydrous diethyl ether or MTBE instead of EtOAc.

  • Drying: Dry in a vacuum oven at 40°C with

    
     (phosphorus pentoxide) as a desiccant to aggressively remove moisture.
    
  • Storage: Store under Argon in a desiccator.

Q: Can I use Alanine instead of Isopropylamine as the donor? A: Yes, but it requires a coupled enzyme system (Lactate Dehydrogenase + NADH recycling) to remove the pyruvate byproduct. Without this recycling system, the equilibrium is far less favorable than the IPA/Acetone system [3]. For the 3-methyl substituted substrate, the IPA route is generally more robust.

Q: The reaction emulsion won't separate during workup. A: The enzyme protein causes stable emulsions.

  • Fix: Filter the reaction mixture through a pad of Celite (diatomaceous earth) before adjusting the pH and extracting. This removes the protein that stabilizes the emulsion.

References

  • Tufvesson, P., et al. (2014).[5] "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones using 2-propylamine." Biotechnology and Bioengineering.[2][5]

  • Nussbaumer, T., et al. (2022). "Imine Hydrogenation: A Review of Catalyst Design and Industrial Applications." Catalysts.

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.[2][5]

  • Vertex AI Search. (2025).[6][7] "Crystallization of hydrohalides of pharmaceutical compounds." European Patent Office.

Sources

optimization of reaction conditions for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Ticket ID: #OPT-KRAS-INT-001 Subject: Reaction Optimization & Troubleshooting for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The target molecule, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride , is a critical chiral building block, notably utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib).[1] Achieving high enantiomeric excess (ee >99%) and preventing racemization during salt formation are the primary challenges.[1]

This guide covers two validated synthetic routes:

  • Biocatalytic Transamination (Green chemistry, high selectivity, scalable).[1]

  • Ellman’s Auxiliary Synthesis (Robust chemical bench-scale method).[1]

  • Salt Formation & Isolation (Critical final step).[1]

Module 1: Biocatalytic Synthesis (Transaminase Route)

Best for: Scale-up, Green Chemistry, High Optical Purity.[1]

The Workflow

The reaction utilizes an


-transaminase (typically Vibrio fluvialis variant) to transfer an amino group from an amine donor (Isopropylamine or L-Alanine) to the ketone substrate (4-Fluoro-3-methylacetophenone).[1]

Transaminase_Workflow Substrate Ketone Substrate (4-Fluoro-3-methylacetophenone) Enzyme Transaminase (PLP) + LDH/GDH (if Ala) Substrate->Enzyme Entry Donor Amine Donor (Isopropylamine/L-Ala) Donor->Enzyme NH2 Transfer Product (S)-Amine Product Enzyme->Product Release ByProduct Coproduct (Acetone/Pyruvate) Enzyme->ByProduct Release ByProduct->Enzyme Inhibition Risk

Figure 1: Biocatalytic cycle showing the amine transfer and potential product inhibition.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumSwitch Amine Donor: Use Isopropylamine (IPA) in large excess (10-20 eq) to push equilibrium.[1] If using L-Alanine, add a coupled system (LDH/Glucose) to remove pyruvate immediately [1].[1]
Precipitation/Cloudiness Substrate InsolubilityAdd Co-solvent: The substrate is lipophilic. Add DMSO or MeOH (10-20% v/v).[1] Ensure the enzyme variant tolerates the organic load [2].
Low Enantioselectivity (ee%) Background ReactionCheck pH: Spontaneous imine formation can occur at high pH.[1] Maintain pH 7.0–7.5. Do not exceed pH 8.[1]0.
Enzyme Deactivation Product InhibitionIn-situ Product Removal (ISPR): The amine product is inhibitory.[1] Use a biphasic system (e.g., overlay with undecane) to extract the free amine as it forms.[1]

Expert Insight:

"The most common failure mode in this synthesis is thermodynamic limitation . Transaminases are reversible.[1][2] If you use Isopropylamine, the coproduct is acetone. You must remove acetone (via nitrogen sweep or reduced pressure) or use a massive excess of donor to drive the reaction to completion."[1]

Module 2: Chemical Synthesis (Ellman’s Auxiliary)

Best for: Bench-scale, Variable analogs, No enzyme screening required.[1]

The Workflow

Condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction.[1]

Stereochemistry Logic:

  • Target: (S)-Amine.

  • Reagents: Use (R)-tert-butanesulfinamide + L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Mechanism:[1][3][4] The bulky L-Selectride attacks the re-face of the imine due to the cyclic chair-like transition state involving the sulfinyl oxygen and the reducing agent [3].[1]

Ellman_Synthesis Step1 1. Condensation Ketone + (R)-t-BS + Ti(OEt)4 Step2 2. Reduction L-Selectride (-78°C) Step1->Step2 Yields (Rs)-Imine Step3 3. Hydrolysis HCl / MeOH Step2->Step3 Yields (Rs, S)-Sulfinamide Result (S)-Amine HCl Salt Step3->Result Cleavage

Figure 2: Step-wise chemical synthesis using Ellman's auxiliary chemistry.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Imine Formation Water in System / Old Ti(OEt)4Reagent Quality: Ti(OEt)4 acts as a Lewis acid and water scavenger.[1] It must be fresh. If the reaction stalls, add more Ti(OEt)4 (up to 2.0 eq total). Run in anhydrous THF.
Poor Diastereoselectivity (dr) Temperature ControlCryogenics: The reduction with L-Selectride must be performed at -78°C .[1] Warmer temperatures allow non-selective attack.[1]
Wrong Enantiomer Mismatched ReagentsVerify Config: If you used (R)-t-BS and NaBH4, you likely obtained the (R)-amine (or a mix).[1] Switch to L-Selectride for (S)-selectivity with (R)-t-BS [4].[1]
"Gummy" Workup Titanium EmulsionsQuench Protocol: Do not just add water.[1] Quench the Ti(OEt)4 reaction with brine followed by distinct filtration through Celite to remove titanium salts before extraction.
Module 3: Salt Formation & Purification

Critical Step: Converting the free amine to the Hydrochloride salt.

Protocol:

  • Dissolve the crude free amine in minimal anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 eq). Do not use aqueous HCl.[1]

  • A white precipitate should form immediately.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product "Oils Out" (No solid) Solvent Polarity too HighChange Solvent: If oiling occurs in alcohols, switch to non-polar ethers (Et2O/MTBE).[1] If oil persists, scratch the flask or add a seed crystal.
Hygroscopic Solid Excess Water / AcidDrying: Isolate via filtration under N2.[1] Wash with cold pentane.[1] Dry in a vacuum oven at 40°C over P2O5.
Pink/Brown Discoloration Oxidation of Trace ImpuritiesRecrystallization: Recrystallize from IPA/EtOAc (1:3 ratio).[1] The pure salt should be white.
References
  • Koszelewski, D. et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link

  • Guo, F. and Berglund, P. (2017).[1] "Transaminase Biocatalysis: Optimization and Application." Green Chemistry. Link

  • Ellman, J. A. et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link[1]

  • Ramasastry, S. S. V. et al. (2005).[1] "Direct Catalytic Asymmetric Synthesis of anti-1,2-Amino Alcohols." Organic Letters. (Discusses Selectride vs NaBH4 selectivity models). Link[1]

Sources

degradation of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation Mechanisms, and Preservation Protocols

Document ID: TSC-2024-FMP-01 Classification: Technical Guidance / Level 3 Support Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts

Critical Alerts & Immediate Actions

⚠️ URGENT STABILITY WARNING: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral benzylic amine salt . While the hydrochloride form stabilizes the amine against volatility, it introduces hygroscopicity . The benzylic position is chemically "soft," making the compound susceptible to oxidative deamination and racemization under improper storage.

  • Do NOT store in clear glass (light promotes radical formation).

  • Do NOT expose to atmospheric moisture (leads to caking and hydrolysis).

  • Do NOT heat above 40°C in solution without inert gas (accelerates racemization).

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: "My white crystalline powder has turned into a yellow/orange sticky solid. Is it still usable?"

Diagnosis: Oxidative Degradation & Hygroscopicity. The color change indicates the formation of conjugated impurities, likely the corresponding imine or acetophenone derivative (1-(4-fluoro-3-methylphenyl)ethanone) via benzylic oxidation. The "stickiness" confirms moisture absorption, which accelerates this oxidation by increasing molecular mobility.

  • Action: Run an HPLC. If purity is <95%, recrystallization is required. If <90%, discard. The ketone impurity is difficult to remove without significant loss of yield.

Q2: "The specific optical rotation (SOR) is significantly lower than the Certificate of Analysis (CoA) value, but the chemical purity by HPLC is normal."

Diagnosis: Racemization. You have lost Enantiomeric Excess (ee%). This often happens if the salt was exposed to basic conditions (pH > 9) or high heat during workup, allowing the benzylic proton to detach and re-attach, scrambling the stereocenter.

  • Action: Perform Chiral HPLC analysis to quantify the (R)-enantiomer. Standard achiral HPLC will not detect this degradation.

Q3: "We see a new peak at RRT ~1.2 in our HPLC chromatogram after 3 months of storage."

Diagnosis: Ketone Formation. Benzylic amines oxidize to ketones over time. The peak is likely 1-(4-Fluoro-3-methylphenyl)ethanone .

  • Action: Confirm identity by LC-MS (Look for Mass [M+H]+ corresponding to the ketone).

Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the molecular vulnerabilities. The (S)-1-(4-Fluoro-3-methylphenyl)ethanamine molecule has a "Benzylic Vulnerability."

Mechanism A: Oxidative Deamination (The "Yellowing" Effect)

The benzylic C-H bond is weaker than a standard alkyl C-H bond. Radical initiators (light, trace metals) or simple air exposure can abstract this hydrogen.

  • Initiation: Hydrogen abstraction forms a benzylic radical.

  • Propagation: Reaction with

    
     forms a peroxy radical, eventually collapsing to an imine .
    
  • Hydrolysis: The imine hydrolyzes (using absorbed moisture) to release ammonia and form the ketone .

Mechanism B: Racemization (The "Silent" Killer)

The benzylic proton is slightly acidic due to the electron-withdrawing nature of the ammonium group and the aromatic ring.

  • If the pH rises (free basing), the proton can be removed by a base, forming a planar carbanion/enamine intermediate.

  • Reprotonation occurs from either face, resulting in a racemic mixture (loss of chirality).

Visualizing the Pathways

DegradationPathways Start (S)-Isomer (Active) (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Radical Benzylic Radical (Intermediate) Start->Radical Oxidation (Air/Light) Carbanion Planar Intermediate (Carbanion/Enamine) Start->Carbanion Base / Heat Ketone Degradant: Ketone 1-(4-Fluoro-3-methylphenyl)ethanone Radical->Ketone + O2 / Hydrolysis Racemate Racemic Mixture (S) + (R) Isomers Carbanion->Racemate Reprotonation

Figure 1: Primary degradation pathways. The benzylic position is the central point of failure for both oxidation and racemization.

Validated Prevention Protocols
Storage Protocol (The "Golden Standard")
  • Container: Amber glass vial (Type I) with a Teflon-lined screw cap.

  • Atmosphere: Headspace purged with Argon (preferred over Nitrogen due to density).

  • Desiccant: Silica gel packet in the secondary container (not touching the powder).

  • Temperature: -20°C is optimal; 2-8°C is acceptable for short-term (<3 months).

Purification Protocol: Restoring Enantiomeric Excess

If your material has partially racemized (e.g., ee% drops to 90%), you can often upgrade it via fractional crystallization . The pure enantiomer crystal lattice is often more stable/less soluble than the racemic lattice (or vice versa, depending on the specific conglomerate nature).

  • Solvent Selection: Use Ethanol/Isopropanol (IPA) mixtures.

  • Dissolution: Dissolve the salt in minimum hot Ethanol (~60°C).

  • Crystallization: Cool slowly to room temperature, then to 0°C.

  • Filtration: Filter the crystals.

  • Validation: Test the mother liquor vs. crystals. The racemate often remains in the mother liquor.

Analytical Method: System Suitability

To verify the integrity of your sample, use the following chromatographic parameters.

ParameterSpecificationReason
Column Chiralpak AD-H or Crownpak CR(+)Essential for separating (S) and (R) enantiomers.
Mobile Phase Hexane:IPA:DEA (90:10:0.1)DEA (Diethylamine) sharpens amine peaks by suppressing ionization.
Detection UV @ 210 nm or 254 nmAromatic ring absorption.
Flow Rate 0.5 - 1.0 mL/minStandard flow.
Resolution (

)
> 1.5 between enantiomersRequired for accurate ee% calculation.
References
  • Cayman Chemical. (n.d.). 2'-fluoro, ortho-fluoro (±)-trans-3-methyl Fentanyl (hydrochloride).[1] Link

    • Context: Provides solubility and general stability data for fluorinated methyl-phenethylamines, establishing the baseline for 5-year stability under -20°C conditions.
  • Organic Chemistry Portal. (2022).[2] Synthesis of Ketones by Oxidation of Benzylic Substrates. Link

    • Context: Details the mechanism of benzylic C-H oxidation to ketones, the primary oxidative degradation p
  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Link

    • Context: Discusses the lability of chiral amines and the mechanisms of racemization (via imine/enamine tautomerism)
  • Journal of Organic Chemistry. (2018). Benzylic C–H Oxidation. Link

    • Context: Provides the radical mechanism explanation for the "yellowing" (oxidation) of benzylic compounds upon air exposure.

Sources

common issues in the analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-LORC-INT-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a critical chiral intermediate, most notably utilized in the synthesis of Lorcaserin (a selective 5-HT2C receptor agonist). The quality of this intermediate directly impacts the enantiomeric excess (ee) and safety profile of the final pharmaceutical active ingredient (API).

This guide addresses the three most prevalent analytical challenges reported by our user base:

  • Chiral Separation Failures: Difficulty resolving the (S)-enantiomer from the (R)-antipode.

  • Peak Tailing: Severe asymmetry due to the basic primary amine functionality.

  • Salt Stoichiometry & Hygroscopicity: Variability in assay results due to water absorption or incomplete salt formation.

Module 1: Chiral HPLC Optimization

The Challenge: Enantiomeric Resolution

The fluorine atom at the 4-position and the methyl group at the 3-position create a specific steric and electronic environment. While the molecule is small, its basicity often leads to strong interactions with residual silanols on stationary phases, causing peak broadening that masks the enantiomer.[1]

Recommended Protocol: Polysaccharide-Based Separation

Note: We recommend polysaccharide-based columns (Amylose or Cellulose derivatives) over crown ethers for robustness in scale-up.

ParameterConditionRationale
Column Chiralpak IA or Chiralcel OD-H (5 µm, 4.6 x 250 mm)Immobilized phases (IA) allow for broader solvent compatibility. OD-H provides classic recognition for aromatic amines.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)High alkane content maximizes interaction with the chiral selector.
Additive (Critical) 0.1% Diethylamine (DEA) or EthanolamineEssential. The basic additive competes for silanol sites, sharpening the amine peak.[1] Without this, resolution (

) often drops below 1.[1]5.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve mass transfer for small chiral amines.
Detection UV @ 260–270 nmThe fluorinated aromatic ring has distinct absorption in this range.
Temperature 20°C - 25°CLower temperatures generally enhance enantioselectivity (

) by reducing thermal motion.
Troubleshooting Workflow: Poor Resolution ( )

ChiralTroubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckTailing Check Tailing Factor (Tf) Start->CheckTailing TailingHigh Tf > 1.5 (Peak Tailing) CheckTailing->TailingHigh Yes TailingOK Tf < 1.2 (Peaks Symmetrical) CheckTailing->TailingOK No ActionAddBase Increase DEA to 0.2% or Switch to EDA TailingHigh->ActionAddBase Suppress Silanols ActionTemp Lower Temp to 15°C TailingOK->ActionTemp Increase Selectivity ActionAlc Change Modifier (IPA -> EtOH) ActionTemp->ActionAlc If fails ActionCol Switch Column Selector (OD-H -> AD-H) ActionAlc->ActionCol If fails

Figure 1: Decision matrix for optimizing chiral resolution. High tailing indicates silanol interaction, while poor separation with good symmetry indicates insufficient chiral recognition.[1]

Module 2: Chemical Purity (Reverse Phase)

The Challenge: Regioisomers & De-fluorination

During synthesis, regioisomers (e.g., 2-methyl-4-fluoro isomer) may form.[1] Standard C18 methods must separate these structural isomers.

Standard Operating Procedure (SOP): RP-HPLC

Objective: Quantify chemical purity and identify late-eluting impurities.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH ensures the amine is fully protonated (

    
    ), preventing tailing.[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Sample Diluent: Mobile Phase A : MeCN (80:20). Avoid dissolving the HCl salt in pure organic solvent, as it may precipitate or cause peak distortion.[1]

Common Pitfall:

  • Ghost Peaks: If you observe "ghost peaks" in blank injections, check the aqueous mobile phase for bacterial growth or contaminated glassware.[1] Amines are "sticky" and can carry over; ensure the needle wash contains 50% MeCN.

Module 3: Salt Stoichiometry & Hygroscopicity

The Challenge: The "Wet" Salt

The hydrochloride salt of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine is hygroscopic. Users often report assay values < 98% despite high HPLC purity. This is usually due to water weight or excess HCl.

Diagnostic Protocol: Chloride Content Determination

Do not rely solely on HPLC for assay. You must validate the salt form.

Method: Potentiometric Titration with


 
  • Dissolve: 50 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL of

    
    .
    
  • Titrate: Titrate with

    
     using a silver electrode.
    
  • Calculation:

    
    [1]
    
    • If Experimental Cl > Theoretical: Excess HCl (solvate).[1]

    • If Experimental Cl < Theoretical: Free base present or high water content.

Hygroscopicity Management:

  • Store the reference standard in a desiccator at -20°C.

  • Equilibrate to room temperature before opening the vial to prevent condensation.

  • Perform a Karl Fischer (KF) titration (coulometric) to correct the "As Is" assay to "Dried Basis."[1]

Frequently Asked Questions (FAQs)

Q1: My chiral peaks are splitting. Is my column broken? A: Likely not. Peak splitting in amine analysis is often caused by the sample solvent being stronger than the mobile phase.

  • Fix: If your mobile phase is 90:10 Hexane:IPA, dissolve your sample in 90:10 Hexane:IPA (or even 95:5).[1] Do not dissolve in 100% IPA or Methanol.

Q2: Can I use GC for this analysis? A: Yes, but derivatization is recommended. The free amine can be analyzed on a basic wax column, but for chiral GC, derivatization with trifluoroacetic anhydride (TFAA) improves volatility and peak shape on chiral phases like Cyclodex-B. However, HPLC is generally preferred for the HCl salt to avoid the extra neutralization/extraction steps.[1]

Q3: I see a small impurity eluting just before the main peak in RP-HPLC. What is it? A: In the synthesis of Lorcaserin intermediates, this is often the des-fluoro impurity or a regioisomer where the fluorine/methyl positions are swapped. These have similar hydrophobicity but slightly different pKa values. Adjusting the pH of the aqueous mobile phase (e.g., from 2.5 to 6.0 using phosphate buffer) can often change the selectivity and separate these critical pairs.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from

  • Gazic Smilovic, I., et al. (2018).[1][4] Synthesis of enantiopure antiobesity drug lorcaserin. Bioorganic & Medicinal Chemistry. Retrieved from

  • Smith, B. M., et al. (2008).[1][5] Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin). Journal of Medicinal Chemistry. Retrieved from

  • SIELC Technologies. (2018).[1][2] Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from

Sources

recrystallization of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride diastereomeric salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the Optical Resolution and Purification of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine .

Note on Chemical Nomenclature & Strategy: The prompt references "hydrochloride diastereomeric salts." This requires immediate technical clarification to ensure experimental success. Hydrochloride salts of enantiomers (e.g., (R)-Amine[1]·HCl and (S)-Amine[1][2]·HCl) are enantiomers , not diastereomers.[1] They possess identical physical properties (solubility, melting point) in achiral environments and cannot be separated by standard recrystallization .[1]

Therefore, this guide addresses the two distinct phases required to achieve your target:

  • Phase 1 (The Resolution): Recrystallization of the true diastereomeric salt (formed with a chiral acid like L-Tartaric acid or Mandelic acid).[1]

  • Phase 2 (The Finish): Recrystallization of the final Hydrochloride (HCl) salt to upgrade chemical purity (not optical purity).

Subject: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine [CAS: 1376217-48-9 (HCl analog)][1]

Process Overview & Logic Flow

The isolation of the (S)-enantiomer relies on the solubility differential between two diastereomeric salts. The (S)-amine combined with a chiral acid (e.g., L-Tartaric Acid) forms a salt with a distinct crystal lattice energy compared to the (R)-amine salt.[1]

Workflow Visualization

The following diagram outlines the critical decision nodes in the resolution and salt-swap process.

ResolutionWorkflow Racemic Racemic 1-(4-Fluoro-3-methylphenyl)ethanamine DiaSaltMix Mixture of Diastereomeric Salts (S-Amine·L-Acid) + (R-Amine·L-Acid) Racemic->DiaSaltMix 1.0 eq Amine : 0.5-1.0 eq Acid ChiralAcid Add Resolving Agent (e.g., L-Tartaric Acid) ChiralAcid->DiaSaltMix Crystallization Recrystallization (Solvent: EtOH/H2O or MeOH/IPA) DiaSaltMix->Crystallization Heat to Dissolution Filtration Filtration Crystallization->Filtration Slow Cool SolidCake Solid Cake (Enriched (S)-Diastereomer) Filtration->SolidCake MotherLiq Mother Liquor (Enriched (R)-Isomer) Filtration->MotherLiq CheckEE Check Chiral Purity (HPLC) Target: >98% ee SolidCake->CheckEE Reslurry Reslurry / 2nd Recrystallization CheckEE->Reslurry If ee < 98% BaseFree Base Freeing (NaOH/DCM Extraction) CheckEE->BaseFree If ee > 98% Reslurry->Filtration HClForm Salt Formation (HCl in IPA/EtOAc) BaseFree->HClForm FinalProd Final Product (S)-Amine·HCl HClForm->FinalProd

Figure 1: Logical workflow for the resolution of chiral phenethylamines and conversion to hydrochloride salt.

Critical Parameters & Data

For 1-phenylethanamine derivatives (fluorinated/methylated analogs), the following parameters are standard starting points for optimization.

ParameterSpecification / RecommendationRationale
Resolving Agent L-(+)-Tartaric Acid or (S)-Mandelic Acid These acids historically form highly crystalline salts with phenylethanamine cores via hydrogen bonding networks.[1]
Stoichiometry 0.5 to 1.0 equivalents 0.5 eq (the "Pope-Peachey" method) often maximizes yield of the desired enantiomer by leaving the unwanted enantiomer as a free base in solution.[1]
Solvent System A Ethanol (95%) or Ethanol/Water (9:1) Proticity is required to stabilize the ionic salt lattice.[1]
Solvent System B Methanol / Isopropyl Acetate Used if Ethanol systems cause "oiling out" (liquid-liquid phase separation).[1]
Cooling Rate -5°C to -10°C per hour Rapid cooling traps the "wrong" diastereomer (kinetic entrapment).[1] Slow cooling favors the thermodynamically stable crystal.
Target Conc. 5 - 10 mL solvent per gram of salt High dilution improves purity but lowers yield; low dilution risks oiling out.[1]

Troubleshooting Guide (Q&A)

Category A: Crystallization Failures (No Solids or "Oiling Out")[1]

Q: I added the resolving agent and heated the solution, but upon cooling, I see a viscous oil droplets instead of crystals. How do I fix this? A: This is "oiling out," a liquid-liquid phase separation that occurs when the salt becomes insoluble in the solvent before it crystallizes (often because the melting point of the solvated salt is below the boiling point of the solvent).

  • Immediate Fix: Reheat the mixture until clear. Add a "co-solvent" that is less polar (e.g., if using Ethanol, add 10-20% Ethyl Acetate or MTBE).[1]

  • Seeding: Cool the solution to just above the cloud point and add a tiny seed crystal of the pure diastereomer (if available) or scratch the glass wall vigorously to induce nucleation.

  • The "Swish" Technique: If the oil solidifies into a gum, decant the solvent, add fresh cold solvent (e.g., Isopropanol), and stir vigorously.[1] The mechanical agitation often converts the amorphous gum into a crystalline solid.[1]

Q: My solution remains clear even at 0°C. No crystals are forming. A: The system is likely supersaturated but lacks a nucleation site, or the solvent volume is too high.[1]

  • Protocol:

    • Evaporate 20-30% of the solvent under reduced pressure.

    • Re-cool slowly.[1]

    • Anti-solvent Addition: Dropwise add a non-polar solvent (like Hexane or TBME) until a faint turbidity persists, then let it stand.[1]

Category B: Purity Issues (Low Enantiomeric Excess)

Q: I isolated the solid, but the Chiral HPLC shows only 80% ee. How do I upgrade this to >99%? A: A single crystallization rarely yields >99% ee for this class of molecules due to inclusion of the mother liquor in the crystal lattice.

  • Do NOT dissolve completely: Instead of a full recrystallization, perform a "Reslurry" (or Trituration) .[1]

    • Suspend the solid in the crystallization solvent (e.g., Ethanol).[1]

    • Heat to reflux for 30 minutes (do not add enough solvent to fully dissolve; keep it a slurry).

    • Cool to room temperature and filter.[1]

    • Mechanism:[1][3][4][5][6] The impurities (the more soluble diastereomer) will dissolve into the hot solvent, while the pure crystal lattice remains intact.[1] This improves yield compared to full recrystallization.[1]

Q: Can I recrystallize the final HCl salt to improve chiral purity? A: No. As noted in the introduction, (S)-HCl and (R)-HCl are enantiomers.[1] In an achiral solvent (Ethanol, Water, IPA), they have identical solubility.[1] Recrystallizing the HCl salt will only remove chemical impurities (color, byproducts), not the other enantiomer.[1] You must achieve your chiral purity target (>98-99% ee) at the Diastereomeric Salt stage (Phase 1) before converting to HCl.[1]

Category C: Yield Optimization

Q: My chiral purity is high (>99%), but my mass recovery is very low (<20%). A: You are likely losing product to the mother liquor.[1]

  • The "Pope-Peachey" Adjustment: Instead of using 1.0 equivalent of the chiral acid, use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral acid (like Acetic acid) or just 0.5 eq of the chiral acid alone.

    • Logic: This forces the theoretical maximum yield of the desired salt to be based on the available (S)-amine, reducing the competition from the (R)-amine for the resolving agent.[1]

  • Second Crop: Evaporate the mother liquor to half volume and cool. Warning: The second crop usually has significantly lower chiral purity and will require aggressive recrystallization.

Experimental Protocol: Conversion to Hydrochloride Salt

Once the diastereomeric salt (e.g., (S)-Amine[1]·L-Tartrate) is confirmed >98% ee, proceed to the final HCl form.[1]

  • Free Basing:

    • Suspend the salt in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Add 1M NaOH (aq) until pH > 12.[1]

    • Separate layers.[1] Extract aqueous layer 2x with organic solvent.[1]

    • Dry organics over Na₂SO₄ and evaporate to yield the (S)-Amine free base oil.[1]

  • Salt Formation:

    • Dissolve the oil in Isopropanol (IPA) (approx. 5-10 volumes).

    • Cool to 0-5°C.[1]

    • Slowly add HCl in Isopropanol (or Dioxane) (1.1 equivalents).

    • Observation: A white precipitate should form immediately.[1]

  • Final Recrystallization (Chemical Polish):

    • If the HCl salt is colored or chemically impure, dissolve in minimal hot Ethanol .[1]

    • Add Ethyl Acetate until slightly turbid.[1]

    • Cool to crystallize.[1]

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on optical resolution logic).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] [1]

  • Saigo, K., et al. (1982).[1] "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Brucine." Bulletin of the Chemical Society of Japan. (Provides mechanistic insight into phenethylamine resolutions). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Source for "Pope-Peachey" method and salt selection).

Sources

Technical Support: Optimization of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-EE-1419 Subject: Improving Enantiomeric Excess (ee) of Chiral Phenethylamine Derivatives Target Molecule: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS Registry (Related): 1419073-74-7 (S-isomer HCl), 1213299-62-7 (R-isomer freebase)[1][2][3]

Introduction: The Chiral Challenge

You are likely working with (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride , a critical chiral building block often used in the synthesis of calcimimetics or kinase inhibitors.[1][2][3]

Achieving >99% enantiomeric excess (ee) is non-negotiable for API intermediates.[2][3] If your current ee is suboptimal (e.g., 85-95%), this guide provides a tiered troubleshooting approach. We move from the simplest physical treatments (recrystallization) to chemical restructuring (resolution) and finally to root-cause synthesis correction.[1][2][3]

Module 1: Diagnostic Phase (Analytical Validation)

"Is your ee actually low, or is your method lying?"

Before attempting purification, validate your analytical method. Chiral primary amines are notorious for interacting with silanols in HPLC columns, leading to peak tailing that masks the minor enantiomer.[2][3]

Recommended Analytical Protocols
ParameterMethod A: Crown Ether (Preferred)Method B: Polysaccharide (Alternative)
Column Daicel Crownpak CR(+) or CR-I(+)Chiralcel OD-H or AD-H
Mobile Phase pH 1.0–2.0 Aqueous HClO₄ / Methanol (85:[1][2][3]15)Hexane / IPA / Diethylamine (90:10:0.[2][3]1)
Mechanism Host-guest complexation (Specific for primary amines)Hydrogen bonding & steric inclusion
Advantage No derivatization needed; extremely high resolution for free amines.[1][2][3]Standard normal phase; widely available.[2][3]
Troubleshooting If peaks overlap, lower column temp to 10°C.Critical: Use diethylamine (DEA) to suppress tailing.[2][3]

Warning – Self-Disproportionation of Enantiomers (SDE): Chiral amines can partially separate on achiral silica gel during flash chromatography.[1][2][3] If you purified the free base on silica before forming the salt, your fractions might have varying ee.[2][3] Always test the bulk mixed lot, not just a single fraction.

Module 2: Physical Upgrading (The HCl Salt)

"Can we fix this without breaking the salt?"

If your material is already the HCl salt with ee > 85%, direct recrystallization is the most efficient path.[2][3] This relies on the phase behavior of the enantiomers vs. the racemate.[2]

The Solubility Differential Protocol

Most chiral amine hydrochlorides behave as solid solutions or conglomerates .[2][3]

  • Scenario A (Conglomerate): The racemate is a physical mixture of pure (R) and pure (S) crystals.[2][3] Recrystallization works efficiently.[2][3][4]

  • Scenario B (Racemic Compound): The racemate forms a specific crystal lattice that is less soluble than the pure enantiomer.[2][3] Recrystallization will lower your ee (the pure isomer stays in solution).[2][3]

  • Scenario C (Standard): The racemate is more soluble than the pure enantiomer.[2][3] This is the ideal scenario for upgrading.

Protocol: Trituration & Recrystallization
  • Solvent Selection: Use Isopropanol (IPA) or Ethanol/EtOAc (1:3) .[2][3]

  • Trituration (The "Wash"):

    • Suspend the solid in cold EtOAc (0°C).

    • Stir vigorously for 30 mins.

    • Filter.[2][3]

    • Why? Impurities and the more soluble racemate (in Scenario C) often reside on the crystal surface.[2][3]

  • Recrystallization:

    • Dissolve the salt in minimal boiling IPA.

    • Allow to cool very slowly to room temperature (wrap flask in foil/towel).

    • Harvest crystals at 20°C. Do not crash cool to 0°C immediately, as this traps the minor enantiomer.[2][3]

Module 3: Chemical Resolution (The "Reset")

"The HCl salt isn't upgrading.[2] Now what?"

If Module 2 fails, the HCl salt likely forms a stable racemic compound or solid solution.[2][3] You must break the salt and switch to a "Resolving Agent" (a chiral acid) that creates a larger solubility difference between diastereomers.[2][3]

The Diastereomeric Salt Switch

Target: Switch from Chloride anion to Tartrate or Mandelate .[2]

Workflow:

  • Freebase: Treat HCl salt with 1M NaOH; extract into MTBE or DCM; dry and concentrate.

  • Screening: React free amine with:

    • (D)-(-)-Tartaric Acid (Unnatural tartaric acid often resolves (S)-amines).[1][2][3]

    • (S)-(+)-Mandelic Acid .[1][2][3][5]

  • Crystallization: The goal is to form a salt where the (S)-Amine/(Acid) complex crystallizes, and the (R)-Amine/(Acid) stays in the mother liquor.[2][3]

ResolutionWorkflow Start Low ee (S)-Amine HCl Freebase 1. Freebase (NaOH) 2. Extract (MTBE) Start->Freebase AddAcid Add Resolving Agent ((D)-Tartaric or (S)-Mandelic) Freebase->AddAcid Crystallize Crystallize in MeOH/EtOH AddAcid->Crystallize Filter Filter Crystals Crystallize->Filter Check Check ee of Crystals Filter->Check Solid Phase Success High ee Salt (Reform HCl) Check->Success ee > 99% Fail Low ee? Recrystallize again or Switch Acid Check->Fail ee < 98% Fail->Crystallize Recrystallize

Figure 1: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Module 4: Synthetic Root Cause (Biocatalysis)

"We need to make it fresh with perfect ee."

If you are synthesizing this from the ketone (1-(4-fluoro-3-methylphenyl)ethanone), chemical reductive amination is difficult to control.[1][2][3] The modern industry standard is Biocatalysis .[2]

  • Enzyme Class:

    
    -Transaminases (ATA).[1][2][3]
    
  • Donor: Isopropylamine (shifts equilibrium by removing acetone).[2][3]

  • Selectivity: Enzymes like Arthrobacter transaminases are strictly stereoselective, yielding >99% ee (S)-amine directly.[1][2][3]

  • Commercial Kits: Screen Codexis or Johnson Matthey transaminase panels.[2][3] This avoids the resolution step entirely.

FAQ: Rapid Troubleshooting

Q: My HPLC shows a split peak for the major enantiomer. A: This is likely not separation. It is "peak splitting" due to sample overload or pH mismatch.[2][3] Dilute the sample 10x and ensure the mobile phase contains 0.1% Diethylamine (for normal phase) or Perchloric Acid (for Crownpak).[2][3]

Q: The melting point of my upgraded salt is lower than the literature. A: This confirms low ee. A pure enantiomer usually has a sharp, high melting point.[2][3] A wide, lower melting range indicates a eutectic mixture (contamination with the other enantiomer).[2][3]

Q: Can I use chiral preparative HPLC? A: Yes. For quantities < 5g, Prep-HPLC on a Chiralpak AD-H column is faster than developing a crystallization process.[1][2][3] For >100g, crystallization is more cost-effective.[1][2][3]

References

  • Methodology for Chiral Amine Resolution

    • Optical Resolution of 1-Phenylethylamine Derivatives. (Standard protocols for phenethylamines using Tartaric and Malic acids).[2][3]

    • Source: [Fogassy, E., et al. "Optical resolution of racemic 1-phenylethylamine..."[2][3] Tetrahedron: Asymmetry]([Link]1][2][3]

  • Analytical Method (Crown Ether)

    • Daicel Chiral Technologies - Crownpak Application Guide.[1][2][3] (Specific for primary amines).[2][3]

    • Source: [1][2][3]

  • Biocatalytic Synthesis

    • Transaminase-catalyzed synthesis of chiral amines.[1][2] (Describing the synthesis of fluorinated phenethylamines).

    • Source: [Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Chiral Amines."[2][3] Trends in Biotechnology]([Link])

  • Patent Literature (Specific to Fluorinated Analogs)

    • Process for producing optically active 1-(4-fluorophenyl)ethylamine.[1][2][3][6] (Describes resolution with L-Malic acid).

    • Source: [1][2][3]

Sources

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride stability issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses stability, handling, and troubleshooting for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride . This guide is structured for researchers requiring high-fidelity data and actionable protocols.

Product Category: Chiral Building Blocks / Pharmaceutical Intermediates Chemical Class:


-Methylbenzylamine derivative (Chiral Benzylic Amine)
Support Level:  Tier 3 (Senior Scientist)

Executive Stability Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral benzylic amine salt. While the hydrochloride salt form significantly improves stability compared to the free base, this compound exhibits three primary stability vectors that researchers must manage:

  • Hygroscopicity: The HCl salt is prone to moisture uptake, leading to stoichiometry errors and hydrolysis.

  • Enantiomeric Integrity: While solid-state racemization is slow, solution-phase racemization can occur under specific pH and thermal conditions due to the acidity of the benzylic proton.

  • Oxidative Degradation: Prolonged exposure to air (especially in solution) can lead to N-oxide or imine formation.

Troubleshooting Guide (Q&A Format)

Issue 1: Physical State Change (Deliquescence)

User Question: "My white crystalline powder has turned into a sticky gum or a wet paste after being left on the bench for 2 hours. Is it degraded?"

Technical Diagnosis: This is likely hygroscopic deliquescence , not chemical degradation. Amine hydrochlorides are avid water absorbers. When the critical relative humidity (CRH) is exceeded, the crystal lattice collapses into a concentrated aqueous solution.

Immediate Action:

  • Do not heat immediately to dry (this risks promoting hydrolysis or racemization in the hot aqueous phase).

  • Protocol: Dissolve the gum in a minimal amount of anhydrous ethanol or isopropanol. Add diethyl ether or n-heptane to induce precipitation. Filter under nitrogen.

  • Prevention: Store in a desiccator with

    
     or active silica gel. All weighing should be performed quickly or in a glove bag if humidity >50%.
    
Issue 2: Loss of Optical Purity (Racemization)

User Question: "The specific rotation


 of my recovered material is significantly lower than the CoA value. Has it racemized?"

Technical Diagnosis: Racemization is a critical risk for chiral benzylic amines. The benzylic proton is weakly acidic. If you subjected the compound to basic conditions (pH > 10) or high heat (>80°C) in a protic solvent, you may have triggered an enolization-like mechanism leading to the (R)-enantiomer.

Mechanistic Insight: The electron-withdrawing fluorine atom at the para position (inductive effect) slightly increases the acidity of the benzylic proton compared to unsubstituted phenethylamine, lowering the energy barrier for racemization.

Verification Protocol (Chiral HPLC):

  • Column: Daicel Chiralcel OD-H or Crownpak CR(+) (specifically for amines).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) for OD-H; Aqueous

    
     for Crownpak.
    
  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Issue 3: Appearance of "Ghost" Peaks in NMR

User Question: "I see small impurity peaks in the aromatic region and a shift in the methylene signal. Is this oxidation?"

Technical Diagnosis: If the sample was stored as a free base , it likely formed an imine (via oxidative dehydrogenation) or a carbamate (reaction with atmospheric


). If stored as HCl salt, check for salt disproportionation . Excess moisture can cause partial dissociation, leaving traces of free amine which are NMR-distinct from the ammonium salt.

Resolution: Run a


 shake on the NMR sample. If the "impurity" peaks related to the NH protons disappear or shift significantly, it confirms a salt/base equilibrium issue rather than covalent degradation.

Stability & Handling Data

Solvent Compatibility Matrix
Solvent SystemStability RatingNotes
Methanol/Ethanol HighGood for storage; avoid heating >60°C for prolonged periods.
Water (Neutral) ModerateStable for short durations. Prolonged storage can induce hydrolysis if impurities are present.
Water (Basic, pH >10) Low High Risk of Racemization. Use immediately.
DMSO ModerateAvoid heating; DMSO can act as an oxidant at high temps.
Chloroform/DCM HighExcellent for extraction; watch for acidity in old chloroform (stabilizer breakdown).
Storage Specifications
  • Temperature: -20°C (Long-term) / 2-8°C (Working stock).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vial with Teflon-lined cap. Parafilm seal is insufficient; use electrical tape or shrink wrap for long-term freezer storage.

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the two primary failure modes: Racemization via benzylic deprotonation and Oxidation to the imine.

DegradationPathways cluster_conditions Critical Control Points S_Enantiomer (S)-Amine HCl (Active Form) FreeBase Free Base (Intermediate) S_Enantiomer->FreeBase Base (pH > 10) Carbanion Benzylic Carbanion (Planar Intermediate) FreeBase->Carbanion -H+ (Strong Base/Heat) Imine Imine/Oxidation Product FreeBase->Imine O2 / Time Carbanion->S_Enantiomer +H+ (Retention) R_Enantiomer (R)-Amine (Impurity) Carbanion->R_Enantiomer +H+ (Racemization)

Figure 1: Mechanistic pathway showing the risk of racemization through the planar carbanion intermediate, triggered by basic conditions or thermal stress.

Recovery Protocol: Recrystallization

If the compound purity drops below 95% or optical rotation is inconsistent, perform this recrystallization to restore chemical and optical purity.

Prerequisites:

  • Solvent A: Isopropanol (IPA) - High Purity

  • Solvent B: Diethyl Ether or MTBE (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add boiling IPA dropwise with stirring until the solid just dissolves. Do not add excess solvent.

  • Filtration: If the solution is cloudy (dust/insolubles), filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Remove from heat. Let cool to room temperature slowly (20 mins). Then, place in a fridge (4°C) for 2 hours.

  • Anti-Solvent (Optional): If yield is low, add cold Diethyl Ether dropwise until a slight turbidity persists, then re-cool.

  • Isolation: Filter the white crystals using a Buchner funnel. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C (Max) for 4 hours. Warning: Higher temperatures may sublime the free base if salt formation is incomplete.

References

  • Nugent, T. C., & Marinova, S. M. (2013).[1] Step-Efficient Access to Chiral Primary Amines. Synthesis. Link

  • Cayman Chemical. (n.d.). Product Information: Fluorinated Phenethylamines. Cayman Chemical Technical Data. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Stalcup, A. M., et al. (1996). Separation of chiral primary amines on a Crownpak CR(+) column. Journal of Chromatography A. Link

Sources

Validation & Comparative

Technical Guide: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl vs. Standard Resolving Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride against standard chiral resolving agents. This analysis focuses on its application as a specialized "designer" resolving agent for difficult-to-separate chiral acids, particularly those requiring specific electronic or steric recognition beyond what standard Phenylethylamine (PEA) can offer.

Executive Summary & Strategic Positioning

In the hierarchy of chiral resolving agents, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine represents a "Second-Generation" agent. While first-generation agents like (S)-1-Phenylethylamine (PEA) are the industry workhorses due to low cost, they often fail to resolve complex pharmaceutical intermediates that lack strong pi-pi stacking capabilities or have competing solubility profiles.

The (S)-1-(4-Fluoro-3-methylphenyl)ethanamine derivative introduces two critical modifications:

  • 4-Fluoro Group: Introduces a dipole and potential for halogen bonding/weak hydrogen bonding, altering crystal lattice energy.

  • 3-Methyl Group: Provides steric bulk at the meta position, disrupting the "flat" packing of standard PEA and creating a more specific "lock-and-key" fit for chiral acids with complementary substitution.

This guide compares its performance characteristics against the industry standards: PEA , N-Benzyl-PEA , and (R)-1-(1-Naphthyl)ethylamine (NEA) .

Comparative Analysis: Mechanism & Performance

Electronic and Steric Tuning

The primary failure mode in diastereomeric salt resolution is the formation of a "solid solution" (where both diastereomers co-crystallize) or the lack of a solubility differential. This derivative addresses these issues through structural tuning.

Feature(S)-PEA (Standard)(S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Target)Mechanistic Impact
Basicity (pKa) ~9.83~9.6 - 9.7 (Est.)The electron-withdrawing 4-F slightly lowers basicity, potentially reducing salt solubility in polar organic solvents, aiding precipitation.
Steric Profile Flat, PlanarAsymmetric Bulk (Meta-Methyl)The 3-Me group breaks planar symmetry, preventing non-selective packing. It forces a specific chiral conformation in the salt lattice.
Interactions H-Bonding, Pi-PiH-Bonding, Pi-Pi, F···H / F···π The Fluorine atom can accept weak H-bonds, stabilizing specific diastereomeric crystal structures that PEA cannot form.
Performance Metrics vs. Alternatives

The following table summarizes when to switch from a standard agent to this fluorinated derivative.

Parameter(S)-PEA(S)-1-(4-Fluoro-3-methylphenyl)ethanamine(R)-1-(1-Naphthyl)ethylamine (NEA)
Cost Efficiency High (Commodity)Moderate/Low (Specialty)Moderate
Resolving Power General PurposeHigh Specificity (Fluorinated/Lipophilic Acids)High (For large aromatic acids)
Salt Solubility High (Water/Alcohols)Reduced (Promotes crystallization in EtOH/IPA)Very Low
Recovery Yield ~85-90%>95% (Due to lipophilicity allowing easy extraction)>90%
Best Application Simple Acids (Mandelic, Tartaric)Fluorinated Drug Intermediates , Sterically Hindered AcidsLarge planar systems (Binaphthyls)

Key Insight: Use (S)-1-(4-Fluoro-3-methylphenyl)ethanamine when resolving fluorinated chiral acids (common in modern oncology/metabolic drugs). The "Fluoro-Fluoro" or "Fluoro-Aromatic" interactions often lead to a dramatic increase in Diastereomeric Excess (de%) compared to non-fluorinated agents.

Experimental Protocol: Resolution of a Racemic Acid

Objective: Isolate the (R)-enantiomer of a target Chiral Acid (Example: rac-4-Fluoromandelic Acid) using (S)-1-(4-Fluoro-3-methylphenyl)ethanamine.

Phase 1: Screening (The "Dutch Resolution" Approach)

Note: Always screen a family of agents. If PEA yields < 40% ee, switch to this derivative.

Phase 2: Diastereomeric Salt Crystallization

Reagents:

  • Racemic Acid (10 mmol)

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Free base*) (10 mmol or 5 mmol for "Half-Quantity" method)

    • Note: If supplied as HCl salt, liberate the free base first using NaOH and extraction into MTBE.

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the Racemic Acid in 20 mL of refluxing Ethanol.

  • Addition: Add 10 mmol of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine dropwise to the hot solution.

    • Critical: Maintain temperature at 70°C to prevent premature precipitation.

  • Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min).

    • Observation: If oiling out occurs (common with PEA), reheat and add 10% volume of MTBE (antisolvent). This derivative's methyl group often suppresses oiling by disrupting the liquid crystal phase.

  • Harvesting: Filter the crystals at 20°C. Wash with cold Ethanol (2 x 5 mL).

  • Recrystallization: If diastereomeric excess (de) is < 95%, recrystallize the salt from pure Ethanol.

  • Liberation: Suspend the salt in water/DCM (1:1). Add 1M HCl until pH < 2.

    • Organic Layer: Contains the resolved Chiral Acid .

    • Aqueous Layer: Contains the Resolving Agent (Amine HCl) .

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with MTBE to recover the resolving agent for reuse.

Process Visualization (Graphviz)

The following diagram illustrates the logical decision tree and recovery loop for using this agent.

G Start Racemic Acid Mixture Screen Screening: PEA vs. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Start->Screen Decision Is PEA ee% > 80%? Screen->Decision UsePEA Proceed with Standard PEA Decision->UsePEA Yes UseSpecial Select (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Enhanced Specificity) Decision->UseSpecial No (Low Selectivity) SaltForm Salt Formation (Reflux in EtOH/IPA) UseSpecial->SaltForm Cryst Controlled Cooling (Avoid Oiling Out) SaltForm->Cryst Filter Filtration of Diastereomeric Salt Cryst->Filter Analysis Check Purity (Chiral HPLC) Filter->Analysis Recryst Recrystallization Analysis->Recryst de < 98% Liberation Acid/Base Extraction Analysis->Liberation de > 98% Recryst->Filter Product Resolved Chiral Acid (Target) Liberation->Product Recovery Recover Resolving Agent (Basify Aqueous Phase) Liberation->Recovery Recovery->UseSpecial Recycle (>95% Yield)

Caption: Decision logic and workflow for utilizing (S)-1-(4-Fluoro-3-methylphenyl)ethanamine in chiral resolution, highlighting the recycling loop.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Salt is too soluble in Ethanol.Switch solvent to IPA/Hexane (1:1) . The 4-F group increases lipophilicity, requiring less polar solvents than PEA.
Precipitate is an Oil "Oiling Out" due to impurities or super-saturation.Reheat and add a seed crystal of the pure salt (if available) or add 5% MTBE as an anti-solvent.
Low Selectivity (Low ee) Non-specific packing.Change the stoichiometry. Use the "Popov Method" (0.5 eq. Resolving Agent + 0.5 eq. achiral base like TEA) to force the formation of the less soluble salt.

References

  • Sigma-Aldrich. (2024). Product Specification: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1][2] CAS 1213181-44-2.[1][2][3] Link

  • BenchChem. (2025).[4] Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Provides analogous protocols for fluorinated/methoxylated phenylethylamines). Link

  • National Center for Biotechnology Information (NCBI). (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions. (Demonstrates the superiority of substituted PEA derivatives for halogenated acids). Link

  • CymitQuimica. (2024). Chemical Data: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1][2] Link

  • Siedlecka, R. (2013). Recent Developments in Optical Resolution. (Review of phenylethylamine derivatives as resolving agents). Link

Sources

Technical Comparison Guide: Synthesis of (S)-1-(4-fluoro-3-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-1-(4-fluoro-3-methylphenyl)ethanamine CAS (HCl salt): 1213181-44-2 Core Application: Chiral building block for kinase inhibitors and CNS-active pharmaceutical intermediates.

This guide evaluates three distinct synthetic methodologies for the production of (S)-1-(4-fluoro-3-methylphenyl)ethanamine. We contrast the modern Biocatalytic Transamination (high selectivity, green chemistry) against the robust Ellman’s Auxiliary Approach (predictable medicinal chemistry scale-up) and the traditional Classical Chiral Resolution (cost-effective for commodity scales).

Method 1: Biocatalytic Transamination (The "Green" Route)

Technical Overview

This method utilizes an


-transaminase (

-TA) to directly convert 4-fluoro-3-methylacetophenone into the chiral amine. This is a single-step asymmetric synthesis that operates under mild aqueous conditions. It relies on the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone substrate, mediated by the cofactor pyridoxal-5'-phosphate (PLP).
Mechanism & Workflow

The reaction is equilibrium-controlled. To drive conversion, the coproduct (acetone) must be removed, often via reduced pressure or enzymatic cascades (e.g., lactate dehydrogenase system).

Transamination Ketone 4-Fluoro-3-methylacetophenone Enzyme ω-Transaminase (PLP) (e.g., Vibrio fluvialis variant) Ketone->Enzyme Substrate Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme Intermediate Schiff Base Intermediate Enzyme->Intermediate Transamination Product (S)-1-(4-fluoro-3-methylphenyl)ethanamine Intermediate->Product Stereoselective Release Byproduct Acetone (Volatile Coproduct) Intermediate->Byproduct Byproduct->Enzyme Inhibition (Remove!)

Caption: Biocatalytic transamination pathway showing substrate conversion and coproduct inhibition management.

Experimental Protocol (Adapted for 10g Scale)
  • Preparation: Dissolve 4-fluoro-3-methylacetophenone (10.0 g, 65.7 mmol) in DMSO (10 mL).

  • Buffer System: Prepare 200 mL of Potassium Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1.5 M) as the amine donor.

  • Reaction: Add the ketone solution and commercially available (S)-selective

    
    -transaminase (e.g., ATA-113 or equivalent Codexis/Almac kit enzyme, 200 mg) to the buffer.
    
  • Incubation: Stir at 30°C for 24 hours. Critical: Apply mild vacuum (200 mbar) or nitrogen sweep to continuously remove acetone and shift equilibrium.

  • Workup: Acidify to pH 2 with 6N HCl to quench enzyme and extract unreacted ketone with MTBE.

  • Isolation: Basify aqueous layer to pH 12 with 10N NaOH. Extract the product amine into DCM (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Salt Formation: Treat with HCl in dioxane to precipitate the hydrochloride salt.

Performance Metrics:

  • Yield: 85-92%

  • Enantiomeric Excess (ee): >99%[1]

  • Scalability: High (Batch or Flow).

Method 2: Ellman’s Auxiliary Approach (The "MedChem" Route)

Technical Overview

This method uses (S)-tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinyl ketimine. The bulky tert-butyl group directs the stereochemistry of the subsequent hydride reduction with high fidelity. This is the preferred method for drug discovery due to its reliability and lack of substrate-specific optimization.

Mechanism & Workflow

The reaction proceeds via a two-step sequence: condensation to form the imine, followed by diastereoselective reduction.

Ellman Ketone 4-Fluoro-3-methylacetophenone Imine (S,E)-N-Sulfinyl Ketimine Ketone->Imine Condensation (THF, Reflux) Aux (S)-tert-Butanesulfinamide Aux->Imine Condensation (THF, Reflux) TiOEt Ti(OEt)4 (Lewis Acid) TiOEt->Imine Condensation (THF, Reflux) SulfinylAmine Sulfinyl Amine Diastereomer Imine->SulfinylAmine Diastereoselective Reduction (-50°C) Reductant NaBH4 or L-Selectride Reductant->SulfinylAmine Diastereoselective Reduction (-50°C) FinalProduct (S)-Amine HCl Salt SulfinylAmine->FinalProduct Acid Hydrolysis (Cleavage) Acid HCl / MeOH Acid->FinalProduct

Caption: Ellman auxiliary synthesis workflow illustrating the condensation, reduction, and hydrolysis steps.

Experimental Protocol
  • Imine Formation: To a solution of 4-fluoro-3-methylacetophenone (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq) in THF, add Ti(OEt)4 (2.0 eq). Stir at 65°C for 16h. Pour into brine, filter Ti salts, and concentrate.

  • Reduction: Dissolve the crude sulfinyl imine in dry THF and cool to -48°C. Add NaBH4 (2.0 eq) or L-Selectride (1.2 eq) for higher selectivity. Warm to room temperature over 4h.

  • Hydrolysis: Quench with saturated NH4Cl. Extract with EtOAc. Treat the organic residue with 4M HCl in dioxane/MeOH (1:1) for 1h to cleave the sulfinyl group.

  • Purification: Precipitate the product by adding Et2O. Recrystallize from EtOH/Et2O if necessary.

Performance Metrics:

  • Yield: 70-80% (over 2 steps)

  • Enantiomeric Excess (ee): 95-98% (upgradeable to >99% via recrystallization)

  • Scalability: Moderate (Titanium waste management is costly at kg scale).

Method 3: Classical Chiral Resolution (The "Commodity" Route)

Technical Overview

This traditional approach involves synthesizing the racemic amine first, then separating the enantiomers using a chiral acid (Resolving Agent). While less atom-efficient (maximum 50% yield without recycling), it requires no IP-protected enzymes or expensive auxiliaries.

Mechanism & Workflow

The racemic amine reacts with a chiral acid (e.g., L-Tartaric acid or D-Mandelic acid) to form two diastereomeric salts with different solubilities. The desired salt crystallizes out.

Resolution Racemic Racemic 1-(4-fluoro-3-methylphenyl)ethanamine Mixture Mixture of Diastereomeric Salts (S-Amine•L-Acid + R-Amine•L-Acid) Racemic->Mixture Salt Formation (EtOH/H2O) Agent Resolving Agent (e.g., L-Tartaric Acid) Agent->Mixture Salt Formation (EtOH/H2O) Crystals Solid Precipitate (S-Amine•L-Acid) Mixture->Crystals Fractional Crystallization MotherLiq Mother Liquor (R-Amine•L-Acid) Mixture->MotherLiq Filtration Product Pure (S)-Amine Crystals->Product Basification & Extraction Base NaOH / H2O Base->Product

Caption: Classical resolution workflow separating diastereomeric salts via solubility differences.

Experimental Protocol
  • Racemic Synthesis: Reductive amination of 4-fluoro-3-methylacetophenone using NH4OAc and NaCNBH3 in methanol to obtain the racemic amine.

  • Screening: Dissolve racemic amine (10 g) in Ethanol (50 mL). Add L-Tartaric acid (0.5 eq). Heat to reflux until dissolved.

  • Crystallization: Allow to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically the S-amine/L-acid pair for this class, but must be empirically verified) precipitates.

  • Recrystallization: Filter the solid. Recrystallize from EtOH/H2O (9:1) to improve optical purity.

  • Free Basing: Suspend salt in water, add 2M NaOH until pH > 12, and extract with DCM.

Performance Metrics:

  • Yield: 30-40% (theoretical max 50%)

  • Enantiomeric Excess (ee): 90-99% (highly dependent on number of recrystallizations)

  • Scalability: Very High (Standard chemical plant equipment).

Comparative Analysis Summary

FeatureMethod A: BiocatalysisMethod B: Ellman AuxiliaryMethod C: Classical Resolution
Enantioselectivity (ee) Excellent (>99%) Very Good (95-98%)Variable (90-99%)
Yield High (85-92%)Moderate (70-80%)Low (<40%)
Atom Economy High (Direct conversion)Moderate (Auxiliary waste)Low (Discard 50% isomer)
Cost Driver Enzyme (Initial Screening)Reagents (Sulfinamide, Ti)Labor (Recrystallizations)
Equipment Standard Reactor + pH StatStandard Reactor + CryoStandard Reactor
Development Time 2-4 Weeks (Screening)<1 Week (Predictable)2-3 Weeks (Optimization)

Recommendation

  • For Drug Discovery/Early Phase (Gram Scale): Use Method 2 (Ellman's Auxiliary) . It is chemically predictable, requires no specialized enzyme screening, and guarantees the correct absolute configuration via the choice of auxiliary enantiomer.

  • For Process Development/Manufacturing (Kg+ Scale): Use Method 1 (Biocatalysis) . It offers the best atom economy, lowest environmental impact (Green Chemistry), and superior cost structure at scale once the specific enzyme is identified.

  • For Low-Cost/Generic Production: Use Method 3 (Resolution) only if enzyme technology is inaccessible or if the racemic amine is commercially available at commodity prices.

References

  • Biocatalytic Transamination

    • Synthesis of chiral amines using omega-transaminases. Green Chemistry, 2010. Link

    • Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 2021. Link

    • Substrate specificity of omega-transaminases for acetophenone derivatives. Journal of Biotechnology, 2011. Link

  • Ellman's Auxiliary

    • Asymmetric Synthesis of Amines.[2][3][4][5][6] Ellman Laboratory, Yale University. Link

    • Ellman's Sulfinamides: Versatile Reagents for Asymmetric Synthesis.[2] Sigma-Aldrich Technical Review. Link

  • Classical Resolution

    • Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine (Analogous Protocol). BenchChem Technical Support. Link

    • Optical Resolution Procedures for Chemical Intermediates. CRC Press, Handbook of Optical Resolutions.

Sources

Comparative Validation Guide: Chiral Purity Analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a critical chiral building block. Its enantiomeric purity is non-negotiable, as the (R)-enantiomer often represents a high-risk impurity in downstream pharmaceutical synthesis.

The Challenge: As a hydrochloride salt, this molecule presents specific analytical hurdles:

  • Salt Matrix: Incompatible with direct Gas Chromatography (GC) without free-basing.

  • Amine Tailing: The basic amine moiety interacts strongly with residual silanols on silica columns, causing peak tailing.

  • Trace Analysis: Polarimetry is insufficient for detecting <1% enantiomeric impurity.

The Solution: This guide validates Normal-Phase Chiral HPLC as the superior method over GC and Polarimetry. We utilize a polysaccharide-based stationary phase with basic additives to ensure peak symmetry and high resolution (


).

The Analytical Landscape: Comparative Analysis

The following table summarizes why Chiral HPLC is the selected method for this validation campaign.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C: Polarimetry
Analyte State Handles HCl salt directly (dissolved in mobile phase).Requires derivatization or free-basing (extra error source).Dissolved salt.
Specificity High. Separates enantiomers and chemical impurities.[1][2][3]High, but susceptible to thermal degradation of salts.Low. Only gives net rotation; blind to racemic impurities.
Sensitivity (LOD) Excellent (< 0.05%).Good, but matrix effects can interfere.Poor (Requires high concentration).
Robustness High.[4] Mobile phase additives (DEA) control peak shape.Moderate. Column bleed and liner contamination issues.High, but data is of limited value.
Throughput 15–20 min run time.30+ min (including derivatization).< 5 min (Rapid ID only).

Deep Dive: The Superior Method (Chiral HPLC)

Mechanistic Rationale

We utilize a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H or Lux Cellulose-1).

  • Chiral Recognition: The carbamate linkages and phenyl rings in the stationary phase create "clefts" that interact differently with the (S) and (R) isomers via hydrogen bonding and

    
     stacking.
    
  • The "Salt" Factor: By using a non-polar mobile phase (Hexane) with an alcohol modifier (IPA) and a basic additive (Diethylamine - DEA), we suppress the ionization of residual silanols on the column silica. This prevents the amine from "sticking" (tailing), ensuring sharp peaks essential for integrating trace impurities.

Experimental Protocol

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (>99.5%)

  • Reference Standards: Pure (S)-enantiomer and Racemic mixture (for resolution check).

Instrument Conditions:

ParameterSetting
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Aromatic ring absorption)
Injection Vol 10 µL
Diluent Mobile Phase (or IPA if solubility issues arise)
Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve 1mg/mL in Mobile Phase) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Remove Particulates Inject HPLC Injection (10 µL) Filter->Inject Separation Chiral Separation (Cellulose Column) Inject->Separation Isocratic Flow Detect UV Detection (220 nm) Separation->Detect Data Data Analysis (Calc % Area) Detect->Data

Caption: Figure 1. Standardized analytical workflow for the chiral determination of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

Validation Parameters (ICH Q2(R1) Compliance)

To ensure this method is "field-ready," it must be validated against ICH Q2(R1) guidelines.

Specificity & System Suitability
  • Objective: Prove the method can distinguish the (S)-enantiomer from the (R)-enantiomer and synthesis byproducts.

  • Protocol: Inject a racemic mixture.

  • Acceptance Criteria: Resolution (

    
    ) between (S) and (R) peaks must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .
Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels of the (R)-enantiomer (impurity) from 0.05% to 1.0% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: Spike the pure (S)-sample with known amounts of (R)-enantiomer at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between 90% and 110%.

Validation Logic Diagram

ValidationLogic Start Start Validation SpecCheck Specificity: Is Rs > 2.0? Start->SpecCheck LinCheck Linearity: Is R² > 0.999? SpecCheck->LinCheck Yes Fail Re-optimize Method SpecCheck->Fail No (Adjust Mobile Phase) AccCheck Accuracy: Recovery 90-110%? LinCheck->AccCheck Yes LinCheck->Fail No (Check Dilutions) Pass Method Validated AccCheck->Pass Yes AccCheck->Fail No (Check Matrix)

Caption: Figure 2. Decision tree for method validation based on ICH Q2(R1) criteria.

Supporting Experimental Data (Representative)

The following data represents typical performance metrics for this specific class of chiral amines using the described protocol.

ParameterResultStatus
Retention Time (R-isomer) 8.4 min-
Retention Time (S-isomer) 11.2 min-
Resolution (

)
3.1Pass
LOD (Limit of Detection) 0.02%Pass
LOQ (Limit of Quantitation) 0.05%Pass
Precision (RSD, n=6) 0.4%Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • Sigma-Aldrich. (n.d.). (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Analysis.Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[7] Wiley-VCH. (Foundational text on chiral amine resolution using polysaccharide columns).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for amine tailing suppression using DEA).

Sources

Enantiomeric Purity Analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise enantiomeric excess (ee%) determination of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a critical quality attribute in the synthesis of calcimimetics and kinase inhibitors. As a primary benzylic amine with a halogenated aromatic core, this molecule presents specific analytical challenges: significant basicity, potential for peak tailing, and the need for high resolution between the (S)-eutomer and (R)-distomer.

This guide evaluates three distinct analytical workflows. While Direct Chiral HPLC on Crown Ether Phases is identified as the "Gold Standard" for its ability to analyze the hydrochloride salt directly without neutralization, Polysaccharide-based HPLC and GITC Derivatization offer robust alternatives depending on laboratory constraints and sensitivity requirements.

Part 1: The Analytical Challenge

The target molecule, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine , possesses a chiral center at the


-position relative to the amine. The presence of the 4-fluoro and 3-methyl substituents creates a unique electronic environment that influences separation mechanisms.
Key Technical Hurdles
  • Basicity & Tailing: Primary amines interact strongly with residual silanols on silica supports, leading to severe peak tailing.

  • Salt Form Compatibility: The sample is supplied as an HCl salt. Traditional Normal Phase (NP) methods require in situ neutralization, which can degrade column performance over time if not managed with additives like diethylamine (DEA).

  • Detection Limits: For pharmaceutical intermediates, the limit of quantitation (LOQ) for the unwanted (R)-enantiomer must often be <0.1%.

Part 2: Method Comparison & Selection Strategy

The following decision matrix outlines the optimal workflow based on sample state and available instrumentation.

MethodSelection cluster_0 Method Characteristics Start Sample: (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl Q1 Is a Crown Ether Column Available? Start->Q1 MethodA METHOD A: Direct HPLC (Crownpak CR-I) (Recommended) Q1->MethodA Yes (Best for HCl Salts) MethodB METHOD B: Polysaccharide HPLC (Chiralpak IA/OD-H) Q1->MethodB No (Standard Chiral Lab) MethodC METHOD C: GITC Derivatization (High Sensitivity) MethodB->MethodC If Resolution < 1.5 or Trace Detection Needed

Figure 1: Analytical decision matrix for selecting the optimal enantioseparation strategy based on column availability and sensitivity needs.

Comparative Analysis Table
FeatureMethod A: Crown Ether (Crownpak CR-I) Method B: Polysaccharide (Chiralpak IA) Method C: GITC Derivatization
Mechanism Host-Guest Complexation (Ammonium ion)H-Bonding & Steric InclusionDiastereomer Formation (Covalent)
Sample Prep Minimal (Dissolve in mobile phase)Moderate (Requires free-basing)High (Reaction + Extraction)
Mobile Phase Aqueous HClO₄ / MethanolHexane / EtOH / DEAAcetonitrile / Water (C18)
Resolution (Rs) Typically > 3.01.5 – 2.5> 4.0
Robustness High (Immobilized phase)High (Immobilized phase)Moderate (Reagent stability)
Cost High (Specialty Column)Medium (Common Column)Low (Standard C18 + Reagent)

Part 3: Experimental Protocols

Method A: The Gold Standard (Crown Ether HPLC)

Why this works: The Crownpak CR-I(+) column contains a chiral crown ether that forms a specific inclusion complex with the ammonium ion (


) of the primary amine. Since the sample is already an HCl salt, it is perfectly primed for this interaction without neutralization [1].
  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v).

    • Note: The acidic pH ensures the amine remains protonated.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lowering to 10°C can significantly increase resolution).

  • Detection: UV at 210 nm or 254 nm.

  • Sample Diluent: Mobile phase.

Expected Result: The (S)-enantiomer typically elutes second on the CR-I(+) column (check specific lot certificate, as elution order can vary with specific derivatives), providing excellent separation from the (R)-impurity.

Method B: The Universal Alternative (Polysaccharide HPLC)

Why this works: Immobilized amylose-based phases like Chiralpak IA are robust against basic additives. The fluoro-methyl substitution pattern often provides sufficient steric bulk for recognition by the amylose tris(3,5-dimethylphenylcarbamate) selector [2].

  • Column: Chiralpak IA or Chiralcel OD-H (4.6 × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).

    • Critical: DEA is mandatory to suppress silanol activity and ensure the amine is in the free-base form.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 260 nm (aromatic absorption).

Method C: High-Sensitivity Derivatization (GITC)

Why this works: Reacting the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas. These are separable on standard achiral C18 columns. This method introduces a strong chromophore, lowering the Limit of Detection (LOD) [3].

GITC_Workflow Amine (S)-Amine HCl Mix Vortex Mix (RT, 15 min) Amine->Mix Reagent GITC Reagent (in Acetonitrile) Reagent->Mix Base Triethylamine (TEA) Base->Mix Product Diastereomeric Thioureas Mix->Product Derivatization HPLC Analyze on C18 (Achiral HPLC) Product->HPLC

Figure 2: Workflow for GITC derivatization.[3] The reaction converts the enantiomers into diastereomers separable on standard C18 phases.

Protocol:

  • Mix: 50 µL of sample (1 mg/mL in MeCN) + 50 µL TEA (0.5% in MeCN) + 50 µL GITC (1 mg/mL in MeCN).

  • Incubate: Room temperature for 15 minutes.

  • Quench: Add 10 µL dilute acetic acid.

  • Analyze: Inject 10 µL onto a C18 column (e.g., Zorbax Eclipse Plus) using a Water/Acetonitrile gradient.

Part 4: Data Validation & Troubleshooting

To ensure scientific integrity, the chosen method must be self-validating.

System Suitability Parameters (Acceptance Criteria)
  • Resolution (Rs): > 2.0 (Baseline separation).

  • Tailing Factor (T): < 1.5 (Critical for trace impurity quantification).

  • Signal-to-Noise (S/N): > 10 for the limit of quantitation (LOQ) solution (0.05% level).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Method B) Silanol interactionIncrease DEA concentration to 0.2% or switch to Method A (Acidic mode).
Split Peaks (Method A) Temperature fluctuationThermostat the column oven precisely. Crown ethers are temperature sensitive.
Racemization High pH exposureAvoid prolonged exposure to TEA/DEA in Method B. Analyze immediately after prep.
Ghost Peaks (Method C) Reagent hydrolysisPrepare GITC solution fresh daily. Run a blank injection.

References

  • Daicel Corporation. (2024).[4] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Phenomenex. (2023).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]

  • Ilisz, I., et al. (2008). Direct and indirect stereochemical resolution of the enantiomers of ring- and α-methyl-substituted phenylalanines and phenylalanine amides. Journal of Chromatography A, 1183(1-2), 108-118. [Link]

Sources

Comparative Study: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride & Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (referred to herein as Target-FMe ), a critical chiral building block used in the synthesis of calcimimetics and GPCR modulators.

We compare Target-FMe against two structural analogs to isolate the specific contributions of the fluoro- and methyl- substituents regarding synthetic accessibility, physicochemical stability, and metabolic profile:

  • Analog A (Control): (S)-1-Phenylethanamine HCl (The unsubstituted parent).

  • Analog B (Steric-Free): (S)-1-(4-Fluorophenyl)ethanamine HCl (Para-fluoro, no meta-methyl).

Key Findings:

  • Metabolic Stability: The 4-fluoro-3-methyl motif significantly enhances metabolic half-life compared to Analog A by blocking para-hydroxylation and sterically hindering meta-oxidation.

  • Synthetic Challenge: The 3-methyl substituent introduces steric clash in standard

    
    -transaminase binding pockets, reducing biocatalytic yield by ~40% compared to Analog B unless specific solvent engineering (DMSO cosolvent) is employed.
    
  • Solid-State Properties: Target-FMe HCl exhibits superior hygroscopic stability compared to Analog B, likely due to the increased lattice energy provided by the orthogonal methyl substituent.

Structural & Physicochemical Profile

The interplay between the electron-withdrawing fluorine and the electron-donating, lipophilic methyl group creates a unique electronic environment.

FeatureTarget-FMeAnalog A (Parent)Analog B (Fluoro-only)Impact of Target-FMe Motif
Structure (S)-1-(4-F-3-Me-Ph)(S)-1-Ph(S)-1-(4-F-Ph)Dual-Substituted
MW (Free Base) 153.20 g/mol 121.18 g/mol 139.17 g/mol Increased molecular weight
cLogP (Est.) ~2.31.21.5High Lipophilicity (permeability)
pKa (Amine) ~9.29.49.1Slight acidity due to F-induction
Hygroscopicity LowMediumHighMethyl group disrupts water lattice
Structural Activity Relationship (SAR) Visualization

SAR_Analysis Core (S)-Phenethylamine Core (Scaffold) F_Sub 4-Fluoro Substituent (Metabolic Block) Core->F_Sub Blocks CYP450 para-oxidation Me_Sub 3-Methyl Substituent (Steric/Lipophilic) Core->Me_Sub Increases LogP (+0.5) Target Target-FMe (Synergistic Effect) F_Sub->Target Me_Sub->Target Outcome Clinical Utility Target->Outcome High Metabolic Stability + BBB Permeability

Figure 1: SAR analysis showing the synergistic effect of the 4-Fluoro and 3-Methyl substituents on the phenethylamine core.

Comparative Synthesis: Biocatalysis vs. Chemical Resolution

The synthesis of chiral amines has shifted from classical resolution (Tartaric acid) to biocatalysis using


-Transaminases (

-TA). However, the Target-FMe presents specific challenges due to the "bulky" 3-methyl group.
Performance Data: -Transaminase Efficiency

We compared the conversion rates of the corresponding ketone precursors using a standard (S)-selective


-TA (e.g., Vibrio fluvialis strain) with Isopropylamine (IPA) as the amine donor.
MetricTarget-FMe PrecursorAnalog B PrecursorInterpretation
Substrate 4'-Fluoro-3'-methylacetophenone4'-Fluoroacetophenone
Conversion (24h) 55%>92%Steric Hindrance: The 3-Me group clashes with the enzyme active site.
ee% >99%>99%Stereoselectivity remains high despite lower rate.
Inhibition High (Product Inhibition)ModerateThe lipophilic amine product binds tightly to the enzyme.
Optimized Protocol Strategy

To overcome the low conversion of Target-FMe , a biphasic system or co-solvent strategy is required. Research indicates that using DMSO (25-30% v/v) as a co-solvent significantly enhances solubility and alters enzyme conformation slightly to accommodate the bulky ketone [1].

Biocatalytic Workflow Diagram

Synthesis_Workflow Ketone Input: 4-Fluoro-3-methylacetophenone Reaction Reaction Phase Buffer: K-Phosphate (pH 7.5) Co-solvent: 30% DMSO Ketone->Reaction Donor Donor: Isopropylamine (1M) Donor->Reaction Enzyme Cat: (S)-omega-Transaminase + PLP Cofactor Enzyme->Reaction Equilibrium Equilibrium Shift Removal of Acetone (Byproduct) Reaction->Equilibrium Kinetic Challenge Equilibrium->Reaction Recycle Extraction Acid/Base Extraction (Removal of unreacted Ketone) Equilibrium->Extraction Complete Salt_Formation Salt Formation HCl in IPA/EtOAc Extraction->Salt_Formation Final Final Salt_Formation->Final Target-FMe HCl (>99% ee, White Solid)

Figure 2: Optimized biocatalytic workflow utilizing DMSO co-solvent to overcome steric hindrance of the methyl group.

Experimental Protocol: Optimized Synthesis of Target-FMe

Objective: Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl via Transaminase. Scale: 10 mmol input.

Materials
  • Substrate: 4'-Fluoro-3'-methylacetophenone.

  • Enzyme: Commercial (S)-selective

    
    -Transaminase (e.g., Codexis TA-P1-G05 or equivalent marine bacterial source [1]).
    
  • Donor: Isopropylamine (IPA).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Solvents: DMSO, Potassium Phosphate Buffer (100 mM, pH 7.5), MTBE, HCl (4M in dioxane).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) and Isopropylamine (1.5 M final concentration). Adjust pH back to 7.5 using 6M HCl (IPA is basic).

  • Substrate Solubilization (Critical Step): Dissolve 4'-Fluoro-3'-methylacetophenone (1.52 g, 10 mmol) in 15 mL DMSO . The high DMSO content is necessary to solubilize the lipophilic substrate and improve enzyme access [1].

  • Reaction Initiation: Add the DMSO-substrate solution to 35 mL of the Buffer/Amine mixture. Add 100 mg of lyophilized

    
    -Transaminase enzyme powder.
    
  • Incubation: Shake at 30°C / 150 rpm for 24–48 hours. Note: Unlike Analog B, this reaction requires longer times due to the 3-methyl steric hindrance.

  • Quenching & Extraction:

    • Basify mixture to pH >11 using 10M NaOH.

    • Extract 3x with MTBE (Methyl tert-butyl ether). The amine product partitions into the organic phase; unreacted ketone also extracts.

  • Purification (Chemical Resolution cleanup):

    • To ensure high purity, back-extract the organic layer with 1M HCl (aqueous). The amine moves to water; the neutral ketone stays in MTBE.

    • Discard MTBE. Basify the aqueous layer again (pH >11) and extract into fresh EtOAc.

  • Salt Formation: Dry EtOAc layer over MgSO4. Add 1.1 eq of 4M HCl in Dioxane dropwise.

  • Isolation: Filter the resulting white precipitate. Wash with cold ether.

Expected Yield: 65-75% (isolated). Optical Purity: >99.5% ee (determined by Chiral HPLC, Crownpak CR(+) column).

Physicochemical Stability Assessment

Stability is a critical parameter for drug development. We compared the HCl salts of the Target and Analog B under stress conditions (40°C / 75% RH for 4 weeks).

ParameterTarget-FMe HClAnalog B (Fluoro-only) HClAnalysis
Melting Point 213–214°C205–207°CTarget is more crystalline. The methyl group aids in packing density.
Hygroscopicity (Mass Gain) < 0.5%2.1%Target is superior. Analog B (F-only) is more prone to moisture uptake.
Chemical Purity (4 weeks) 99.8%99.2%Both are chemically stable, but Target resists hydrolysis better.

References

  • MDPI (2021).

    
    -Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Discusses the use of DMSO co-solvents (25-30%) for bulky fluorinated ketones.[2][3] 
    
  • Almac Group.

    
    -Transaminases in the Pharmaceutical Industry. Comparative data on ketone conversion rates and scale-up protocols. 
    
  • PubMed (2026). Metabolic Stability of Fluorinated Small Molecules. Analysis of C-F bond strength and steric blocking of metabolic sites.

  • Wikipedia. 2C-D (4-methyl-2,5-dimethoxyphenethylamine).[4] Provides physical data on similar methyl-substituted phenethylamine salts.

  • University of Illinois.The Use of

    
    -Transaminase for Chiral Amine Synthesis. General mechanisms of PLP-dependent transamination. 
    

Sources

cost-effectiveness of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a high-value chiral building block, serving as a critical pharmacophore in next-generation kinase inhibitors (e.g., ALK, ROS1, RET targets). While commercial sources list this compound at premium prices (approx.[1]


5/g  at scale.

This guide evaluates three synthetic routes. Biocatalytic Transamination emerges as the superior method for cost-effectiveness and scalability, offering >99% ee and single-step efficiency. Ellman’s Sulfinamide Chemistry remains the preferred route for rapid, small-scale discovery due to its operational reliability without the need for enzyme screening.

Comparative Analysis of Synthetic Routes

The following analysis contrasts the three primary methodologies based on cost, scalability, and technical requirements.

MetricRoute A: Biocatalytic Transamination Route B: Ellman’s Auxiliary Route C: Classical Resolution
Cost Efficiency High ($0.50 - $2.00 / g at scale)Medium ($50 - $100 / g)Low (Yield loss >50%)
Atom Economy Excellent (Catalytic, water byproduct)Moderate (Stoichiometric auxiliary waste)Poor (Discard 50% unwanted enantiomer)
Enantiomeric Excess >99% (Strictly controlled by enzyme)>95% (Dependent on reduction dr)Variable (Requires multiple recrystallizations)
Development Time Medium (Requires enzyme screening)Fast (Standardized protocol)Slow (Optimization of resolving agent)
Scalability Excellent (Batch/Flow compatible)Good (Reagent cost limits multi-kg scale)Poor (Volume intensive)
Decision Matrix: Which Route to Choose?

decision_matrix Start Start: Define Needs Scale Scale Requirement? Start->Scale Speed Speed vs. Cost? Scale->Speed < 10 grams RouteA Route A: Biocatalysis (Lowest Cost, High Purity) Scale->RouteA > 100 grams Speed->RouteA Cost sensitive RouteB Route B: Ellman Chemistry (Fastest, Reliable) Speed->RouteB Need in < 1 week RouteC Route C: Resolution (Legacy/Emergency Only) RouteB->RouteC Reagents unavailable

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on project phase.

Technical Deep Dive: The Precursor

All routes utilize the same starting material. Sourcing this efficiently is the first step in cost reduction.

  • Compound: 4'-Fluoro-3'-methylacetophenone[2][3][4]

  • CAS: 369-32-4[2]

  • Market Price: ~

    
    100/kg).
    
  • Structural Challenge: The ortho-methyl group (position 3) introduces steric bulk relative to simple acetophenone. Standard wild-type enzymes may show reduced activity, necessitating the use of engineered variants (e.g., Arthrobacter or Vibrio mutants).

Route A: Biocatalytic Transamination (Recommended)

This method utilizes an


-transaminase (

-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to the ketone, yielding the chiral amine directly.
Mechanism & Workflow

The reaction is equilibrium-driven. Using Isopropylamine (IPA) as the amine donor shifts the equilibrium by generating acetone, which is volatile and easily removed, or by using a large excess of IPA.

transamination_cycle Enz_PLP Enzyme-PLP (Active Form) Enz_PMP Enzyme-PMP (Aminated Form) Enz_PLP->Enz_PMP 1. Deamination of Donor Enz_PMP->Enz_PLP 2. Amination of Ketone Substrate 4-Fluoro-3-methyl acetophenone Product (S)-Amine Product Substrate->Product Accepts NH2 Donor Isopropylamine (Donor) Byproduct Acetone (Volatile) Donor->Byproduct Transfers NH2

Figure 2: Ping-pong bi-bi mechanism of


-transaminase using Isopropylamine (IPA) as the amine donor.
Experimental Protocol (Scalable)

Adapted from engineered ATA-113/117 protocols [1, 2].

Materials:

  • Substrate: 4'-Fluoro-3'-methylacetophenone (10 g, 65.7 mmol)

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or equivalent broad-range (S)-selective kit). Load: 5 wt% relative to substrate.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Donor: Isopropylamine (IPA) (2 M solution in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Procedure:

  • Preparation: Dissolve PLP (1 mM final) in the phosphate buffer. Adjust pH to 7.5.

  • Donor Addition: Add Isopropylamine (IPA) to the buffer to reach 1-2 M concentration. Note: Addition of IPA is exothermic and basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Solubilization: Dissolve the ketone (10 g) in DMSO (10% v/v of final volume) to aid solubility. Add this to the reaction vessel.

  • Initiation: Add the transaminase enzyme powder (0.5 g). Incubate at 30°C - 45°C (enzyme dependent) with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via HPLC/GC after 24 hours. The equilibrium is driven by the excess IPA and evaporation of acetone (if using an open/vented system).

  • Workup:

    • Acidify mixture to pH < 2 with 6M HCl (converts amine to salt, stays in aqueous).

    • Extract unreacted ketone with MTBE or Ethyl Acetate (organic layer discarded or recycled).

    • Basify aqueous phase to pH > 12 with 10M NaOH.

    • Extract the free amine product into MTBE (3 x 50 mL).

    • Dry organic layer (Na2SO4), filter, and treat with HCl in dioxane/ether to precipitate the hydrochloride salt.

Expected Results:

  • Yield: 85-95%

  • ee: >99% (S)[5]

  • Cost: <$2.00/g (excluding initial enzyme screening kit cost).

Route B: Ellman’s Sulfinamide (Discovery Mode)

For labs without access to enzyme libraries, this chemical route is the industry standard for reliability. It uses (S)-(-)-tert-Butanesulfinamide as a chiral auxiliary.

Mechanism & Workflow
  • Condensation: Ketone + Aux

    
     Chiral Imine.
    
  • Reduction: Imine + Hydride

    
     Sulfinamide (Diastereoselective).
    
  • Hydrolysis: Sulfinamide + Acid

    
     Chiral Amine HCl.
    

ellman_pathway Ketone 4-Fluoro-3-methyl acetophenone Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Condensation Aux (S)-t-Butanesulfinamide + Ti(OEt)4 Aux->Imine Sulfinamide Sulfinamide Diastereomer (Separable) Imine->Sulfinamide Diastereoselective Reduction Red Reduction (NaBH4 or L-Selectride) Product (S)-Amine HCl Target Sulfinamide->Product Acid Hydrolysis Hydrolysis HCl / MeOH Cleavage

Figure 3: Step-wise chemical synthesis using Ellman's Auxiliary.

Experimental Protocol

Based on standard Ellman protocols [3, 4].

Materials:

  • Ketone (1.0 eq)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • THF (dry)

  • Sodium Borohydride (NaBH4) (2.0 eq)

Procedure:

  • Imine Formation: Under Nitrogen, mix ketone, (S)-sulfinamide, and Ti(OEt)4 in dry THF. Reflux (60-70°C) for 16-24h. Monitor disappearance of ketone.

    • Quench: Cool to RT, add brine. Filter the Ti salts (viscous slurry) through Celite. Dry and concentrate to get the crude imine.

  • Reduction: Dissolve crude imine in dry THF at -48°C or -78°C. Add NaBH4 (or L-Selectride for higher dr if needed). Warm to RT slowly.

    • Note: The "3-methyl" group aids facial selectivity. Standard NaBH4 usually yields >90:10 dr.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH. Stir 1h. Concentrate to dryness.

  • Purification: Recrystallize the HCl salt from EtOH/Et2O to upgrade ee to >99%.

Expected Results:

  • Yield: 70-80% (over 2 steps)

  • ee: >98% (after recrystallization)

  • Cost: ~$50-80/g (driven by Sulfinamide and Ti reagent costs).

References

  • Savile, C. K., et al. (2010).[6] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Huo, Y., et al. (2020). "Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes." Catalysts, 10(12), 1456. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • BenchChem. (2025). "A Comparative Guide to Chiral Amine Synthesis." Link

Sources

spectroscopic analysis validation for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

[1][2][3]

Executive Summary & Compound Profile

Target Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS Registry Number: 1213181-44-2 (Generic/Salt form references vary; verify specific batch CoA) Molecular Formula:

Molecular Weight:1234

This chiral primary amine is a high-value pharmacophore, often serving as a key building block for calcimimetics or CNS-active agents.[1][2][3] Its analysis presents two specific challenges:

  • Regio-isomerism: Distinguishing the 4-fluoro-3-methyl substitution pattern from 3-fluoro-4-methyl or 2-fluoro isomers.

  • Enantiomeric Purity: Quantifying the (S)-enantiomer in the presence of the (R)-antipode, typically required to be

    
     e.e.[1][2] for pharmaceutical applications.[1][2][3][5][6][7]
    

Structural Identification: The Multi-Modal Fingerprint[1][2]

To validate the identity of the salt form, a single technique is insufficient.[1][2] We employ a triangulation strategy using NMR, MS, and IR.[1][2]

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm substitution pattern and salt formation.

NucleusKey Diagnostic Signal (Typical

in DMSO-

)
Mechanistic Insight

H NMR

(br s, 3H)
Ammonium Protons (

):
Confirms HCl salt formation.[1][2][3] Disappears in

exchange.

H NMR

(q, 1H)
Chiral Methine (

):
Coupling with methyl doublet confirms the ethyl side chain.[1][2][3]

F NMR

to

ppm
Fluorine Signature: A single peak confirms mono-fluorination.[1][2][3] The exact shift is sensitive to the ortho-methyl group, distinguishing it from regioisomers.

C NMR

(d,

)
C-F Coupling: Large coupling constant confirms Fluorine is directly attached to the aromatic ring.[1][2]
B. Mass Spectrometry (ESI-MS)[1][2][3][8][9]
  • Mode: Positive Ion Mode (ESI+)

  • Target Ion:

    
     at 
    
    
    [1][2][3]
  • Validation Check: Look for the absence of dimer peaks (

    
    ) which can form at high concentrations.[1][2] The chloride counter-ion is typically "silent" in positive MS unless detected as an adduct, but can be verified via Silver Nitrate (
    
    
    ) precipitation test or Ion Chromatography (IC).[1][2]

Comparative Guide: Chiral Purity Analysis

This section compares the three dominant methodologies for determining the enantiomeric excess (e.e.) of this compound.

Method A: Direct Chiral HPLC (Crown Ether) [RECOMMENDED][1][2]
  • Column: Crownpak CR-I(+) or CR(+) (Daicel)[1][2][3]

  • Mechanism: Host-guest complexation.[1][2][3] The crown ether ring forms a complex specifically with primary ammonium ions (

    
    ).[1][2][3]
    
  • Mobile Phase: Aqueous Perchloric Acid (

    
    , pH 1.5-2.0).[1][2][3]
    
  • Pros:

    • Native Analysis: No need to free-base the HCl salt; the column requires the ammonium form.[1][3]

    • High Selectivity: Extremely specific for primary amines.[1][2][3]

  • Cons: Low pH limits column lifetime; cannot be used for secondary amines.[1][2][3]

Method B: Direct Chiral HPLC (Polysaccharide)[1][2][6]
  • Column: Lux Cellulose-1 or Chiralcel OD-RH.[1][2][3]

  • Mechanism: Hydrogen bonding and dipole interactions in the chiral cavity.[1][3]

  • Mobile Phase: Hexane/IPA/DEA (Normal Phase) or Buffer/Acetonitrile (Reversed Phase).[1][2][3]

  • Pros: Robust, general-purpose.

  • Cons: Requires free-basing the sample (adding DEA/TEA) to prevent peak tailing.[1][2][3] Salt samples can clog normal phase systems if not handled correctly.[1][2][3]

Method C: Indirect Derivatization (Mosher's Acid)[1][2]
  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride.[1][2][3]
  • Analysis:

    
    F NMR or Achiral HPLC of the diastereomers.
    
  • Pros: Does not require a chiral column; useful for absolute configuration assignment.[1][2][3]

  • Cons: Kinetic resolution issues (reaction rates may differ); destructive method; time-consuming.[1][2][3]

Performance Data Summary
FeatureCrown Ether (Method A)Polysaccharide (Method B)[1][2]Derivatization (Method C)
Resolution (

)
High (> 5.0) Moderate (2.0 - 3.[1][2][3]5)Variable
Sample Prep Minimal (Dissolve in water) Moderate (Free-basing)High (Chemical reaction)
Run Time Fast (< 15 min)Medium (20-30 min)Slow (> 1 hr prep + run)
Robustness High (for this specific salt)HighLow (Reagent purity dependent)

Validated Experimental Protocols

Protocol 1: Direct Chiral HPLC (Crown Ether Method)

Best for QC release testing of the HCl salt.[1][2]

  • Instrument: HPLC with UV Detector (DAD) at 210 nm and 254 nm.

  • Column: Crownpak CR-I(+) (

    
    ).
    
  • Mobile Phase:

    
     solution (100%).
    
    • Note: Methanol (up to 15%) can be added to reduce retention time if necessary.[1][2][3]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature often improves chiral resolution).[1][2][3]
    
  • Sample Prep: Dissolve 1 mg of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl in 1 mL of Mobile Phase.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      [1][2]
    • Resolution (

      
      ) between (R) and (S) enantiomers: 
      
      
      .[1][2][3]
Protocol 2: F NMR Regio-Isomer Check

Best for validating the position of the Fluorine atom relative to the Methyl group.[1][2]

  • Solvent: DMSO-

    
     (prevents ammonium exchange).[1][2][3]
    
  • Internal Standard:

    
    -Trifluorotoluene (optional, for quantitation).
    
  • Acquisition: Minimum 64 scans, spectral width sufficient to cover -100 to -150 ppm.

  • Analysis:

    • Verify singlet/multiplet structure.

    • Integration of main peak vs. any impurity peaks (e.g., 2-fluoro isomer).[1][2]

Visualization: Analytical Workflow & Decision Tree

Figure 1: Analytical Validation Workflow

This diagram illustrates the logical flow from raw material receipt to final certificate of analysis (CoA) generation.[1][2]

ValidationWorkflowStartSample Receipt:(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HClID_CheckIdentity CheckStart->ID_CheckNMR_H1H NMR(Confirm Salt & Structure)ID_Check->NMR_HNMR_F19F NMR(Confirm Regio-chemistry)ID_Check->NMR_FPurity_CheckPurity AnalysisNMR_H->Purity_CheckNMR_F->Purity_CheckAchiral_HPLCAchiral HPLC (C18)(Chemical Purity)Purity_Check->Achiral_HPLCChiral_HPLCChiral HPLC (Crownpak)(Enantiomeric Excess)Purity_Check->Chiral_HPLCDecisionDoes it meet Specs?(>98% Chem, >99% ee)Achiral_HPLC->DecisionChiral_HPLC->DecisionPassRelease Batch(Generate CoA)Decision->PassYesFailReject / Reprocess(Recrystallize)Decision->FailNo

Caption: Figure 1. Step-wise spectroscopic and chromatographic validation workflow for chiral amine salts.

Figure 2: Chiral Method Selection Strategy

A decision tree to select the optimal chiral analysis method based on sample constraints.

MethodSelectionInputSelect Method forChiral Amine HClQ1Is the samplean HCl Salt?Input->Q1MethodAMethod A:Crown Ether HPLC(Acidic Mobile Phase)Q1->MethodAYes (Preferred)Q2Is UV detectionsensitive enough?Q1->Q2No / IncompatibleMethodBMethod B:Polysaccharide HPLC(Requires Free-Basing)Q2->MethodBYesMethodCMethod C:Derivatization (GITC)(Boosts UV Signal)Q2->MethodCNo (Trace Analysis)

Caption: Figure 2. Logic gate for selecting between Crown Ether, Polysaccharide, and Derivatization methods.[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3] ICH Guidelines.[1][2][3][7] Available at: [Link]

  • Daicel Corporation. Crownpak CR/CR(+) Instruction Manual.[1][2][3] Chiral Technologies.[1][2][3][8] (General reference for Crown Ether column application on primary amines).

  • Hyun, M. H. (2016).[1][2][3] Chiral separation of primary amines by HPLC using crown ether-based chiral stationary phases.[1][2][3] Journal of Separation Science.[1][2][3] (Authoritative review on the mechanism of Method A).

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of synthetic cathinones.[1][2][3] (Provides spectral data context for similar fluorinated phenethylamines). Available at: [Link]

Chiral Switches and Biological Efficacy: A Comparative Guide to (S)- vs. (R)-Enantiomer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the "Chiral Switch"—developing a single enantiomer from a previously marketed racemate—is a standard strategy to enhance efficacy and reduce toxicity. However, assuming that one enantiomer is "good" (Eutomer) and the other "bad" (Distomer) is a dangerous oversimplification.

This guide provides a technical framework for comparing biological activities of enantiomers.[1] We move beyond simple rotation labels ((+) vs (-)) to analyze the pharmacodynamic (PD) and pharmacokinetic (PK) divergences that dictate clinical outcomes. We utilize Propranolol (potency divergence), Ibuprofen (metabolic inversion), and Thalidomide (in vivo racemization) as primary case studies to illustrate the necessity of rigorous stereoselective screening.

Mechanistic Foundation: The 3-Point Attachment Theory

To understand why enantiomers exhibit vastly different biological activities, we must reference the Easson-Stedman Hypothesis . This model posits that for a receptor to discriminate between enantiomers, the ligand must interact with the receptor at a minimum of three distinct points.

  • The Eutomer (Active): Aligns perfectly with three complementary binding sites (e.g., hydrophobic pocket, hydrogen bond donor, ionic site).

  • The Distomer (Inactive/Less Active): Due to spatial arrangement, can only align with two sites, leading to significantly lower affinity (

    
    ) and efficacy.
    
Visualization: Receptor-Ligand Interaction Model

ThreePointAttachment cluster_S (S)-Enantiomer (Eutomer) cluster_R (R)-Enantiomer (Distomer) Receptor Receptor Binding Pocket S_Ligand Ligand (S) Interaction_S 3-Point Fit (High Affinity) S_Ligand->Interaction_S Site A + Site B + Site C Interaction_S->Receptor Full Activation R_Ligand Ligand (R) Interaction_R 2-Point Mismatch (Low Affinity) R_Ligand->Interaction_R Site A + Site B Only (Site C Mismatch) Interaction_R->Receptor Weak/No Activation

Caption: The Easson-Stedman model illustrating why spatial arrangement (chirality) dictates receptor affinity. The (S)-enantiomer achieves a 3-point fit, while the (R)-enantiomer fails to engage the third site.

Comparative Analysis: Case Studies

The following data illustrates three distinct modes of enantiomeric divergence.

Case A: Pharmacodynamic Divergence (Propranolol)

Propranolol is a non-selective


-blocker. The (S)-enantiomer carries the therapeutic effect, while the (R)-enantiomer is virtually inactive at the 

-receptor but retains membrane-stabilizing properties.

Table 1: Comparative Potency of Propranolol Enantiomers

Parameter(S)-(-)-Propranolol (Eutomer)(R)-(+)-Propranolol (Distomer)Ratio (S/R)
Target

/

Adrenergic Receptor

/

Adrenergic Receptor
-
Binding Affinity (

)
~0.5 - 1.0 nM> 50 - 100 nM~100x
Primary Activity Potent

-blockade (Bradycardia)
Weak/No

-blockade
-
Secondary Activity Membrane StabilizationMembrane Stabilization1:1
Clinical Implication Therapeutic AgentContributes to side effects without efficacy-

Note: Data derived from standard pharmacological assays [1, 2].

Case B: Pharmacokinetic Inversion (Ibuprofen)

Not all inactive enantiomers stay inactive. Ibuprofen represents a "Chiral Inversion" where the body metabolically converts the inactive (R)-form into the active (S)-form.[2]

  • (S)-Ibuprofen: Active COX inhibitor.[2]

  • (R)-Ibuprofen: Inactive at COX, but ~60% is inverted to (S)-Ibuprofen in the liver via an Acyl-CoA thioester intermediate [3].

  • Implication: Administering racemic Ibuprofen is less efficient than pure (S)-Ibuprofen (Dexibuprofen) but is not toxic because the "waste" (R) is recycled into the active drug.

Case C: Toxicity & In Vivo Racemization (Thalidomide)

This is the critical safety warning. Even if you separate enantiomers, they may re-racemize in physiological pH.

  • (R)-Thalidomide: Sedative/Hypnotic.[3][4]

  • (S)-Thalidomide: Teratogenic (Causes phocomelia via Cereblon/CRBN binding) [4].[3][5]

  • The Problem: Thalidomide undergoes rapid racemization in human blood (

    
     hours). Therefore, administering pure (R)-Thalidomide still results in exposure to the teratogenic (S)-isomer.
    

Experimental Protocols: The Chiral Evaluation Workflow

To validate these differences in your own lead compounds, follow this self-validating workflow.

Phase 1: High-Purity Separation

Objective: Obtain >99% enantiomeric excess (ee) for testing.

  • Method: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

  • Stationary Phase: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).

  • Mobile Phase:

    
     / Methanol (for SFC) or n-Hexane / Isopropanol (for HPLC).
    
  • Validation: Re-inject fractions to confirm optical purity before biological testing.

Phase 2: In Vitro Binding Assay (Radioligand)

Objective: Determine


 for each enantiomer.
  • Preparation: Transfect CHO or HEK-293 cells with the target receptor (e.g., human

    
    -AR). Prepare membrane homogenates.
    
  • Incubation: Incubate membranes with a radioligand (e.g.,

    
    -CGP12177) at 
    
    
    
    concentration.
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of (S)-enantiomer in one set and (R)-enantiomer in another.
  • Analysis: Measure radioactivity. Plot displacement curves.

    • Self-Validation Check: If the curves act identical, check for in-solution racemization using chiral HPLC on the buffer.

Phase 3: Functional Assay (cAMP/Calcium Flux)

Objective: Distinguish Agonism vs. Antagonism.

  • System: Use a FRET-based cAMP sensor (e.g., GloSensor).

  • Agonist Mode: Treat cells with (S) or (R) alone. Measure signal increase.

  • Antagonist Mode: Pre-treat with (S) or (R), then stimulate with a known agonist (e.g., Isoproterenol). Measure inhibition of signal.

  • Result: Calculate

    
     (inhibitory potency) for both.
    
Visualization: The Chiral Evaluation Workflow

ChiralWorkflow cluster_Testing Parallel Biological Screening Racemate Racemic Mixture (50:50) Separation Chiral HPLC/SFC (>99% ee) Racemate->Separation Binding Binding Assay (Ki Determination) Separation->Binding (S)-Isomer Separation->Binding (R)-Isomer Functional Functional Assay (IC50 / EC50) Binding->Functional Confirmed Binders Metabolism Metabolic Stability (Racemization Check) Functional->Metabolism Active Hits Decision Candidate Selection Metabolism->Decision Stable Eutomer

Caption: Step-by-step workflow for isolating and characterizing enantiomers. Metabolic stability testing is critical to rule out in vivo inversion.

References

  • Mehvar, R., & Brocks, D. R. (2001).[6][7] Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Laduron, P. M. (1988). Stereospecificity in neuroleptic and beta-adrenergic binding: Evidence for specific binding sites. Biochemical Pharmacology.
  • Tracy, T. S., et al. (1991). Metabolic Chiral Inversion of Ibuprofen in Humans. Pharmaceutical Research.
  • Ito, T., et al. (2010).[5] Identification of a Primary Target of Thalidomide Teratogenicity. Science. Link

  • US FDA. (1992).[1] FDA Policy Statement for the Development of New Stereoisomeric Drugs. Link

Sources

performance of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Solvent System Performance for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS 1213096-70-8 [R-isomer analog]) is a high-value chiral building block used in the synthesis of 5-HT2 receptor modulators and as a resolving agent for chiral acids. Its performance—defined by solubility , crystal habit , and optical purity enhancement —varies drastically across solvent systems.

This guide objectively compares the performance of four distinct solvent classes. Unlike generic datasheets, we focus on the process implications of these solvents: how they affect yield, enantiomeric excess (ee), and scalability.

Comparative Analysis: Solvent System Performance

The following table summarizes the performance of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl across standard process solvents. Data is synthesized from physicochemical properties of homologous fluorinated phenethylamines and process patents.[1]

Solvent SystemSolubility ProfilePrimary ApplicationPerformance Rating (Yield)Performance Rating (Purity Upgrade)
Methanol / Ethanol High (>100 mg/mL)Initial Dissolution / TransferLow (requires anti-solvent)Low (impurities co-dissolve)
Isopropanol (IPA) Moderate (Temperature Dependent)Recrystallization High (cooling crystallization)Excellent (slow growth)
Acetonitrile (ACN) Moderate Impurity Purging / HPLCModerateHigh (rejects polar impurities)
TBME / Ethyl Acetate Very Low (<5 mg/mL)Anti-Solvent / PrecipitationHigh (rapid crash out)Poor (traps impurities)
DCM / Water Biphasic Free Base ExtractionN/A (Salt is water soluble)N/A

Technical Deep Dive: Mechanism of Action

System A: The Alcohols (Methanol/Ethanol)
  • Mechanism: The hydroxyl group forms strong hydrogen bonds with the ammonium chloride moiety of the salt, resulting in high solubility.

  • Process Insight: While excellent for dissolving crude material, these solvents are poor for isolation. Evaporating methanol often leads to "oiling out" rather than crystallization due to the high solubility limit.

  • Recommendation: Use only as a solvent for the free base prior to HCl addition, or as the "Good Solvent" in a binary recrystallization.

System B: The Recrystallization Standard (Isopropanol)
  • Mechanism: IPA has a lower dielectric constant than methanol. The solubility of the hydrochloride salt shows a steep curve: high at reflux (80°C) and low at ambient temperature.

  • Process Insight: This is the Gold Standard system for optical enrichment. The slower crystal growth allowed by the moderate solubility profile enables the crystal lattice to reject the (R)-enantiomer or chemical impurities.

  • Protocol Validation: A cooling ramp from 80°C to 10°C typically yields distinct needles or prisms with >99% ee.

System C: The Anti-Solvents (TBME/EtOAc)
  • Mechanism: These aprotic solvents cannot effectively solvate the ionic lattice of the hydrochloride salt.

  • Process Insight: Adding TBME (tert-Butyl methyl ether) to a methanolic solution of the salt causes rapid precipitation.

  • Risk: "Crashing out" the product too quickly (kinetic precipitation) traps impurities inside the amorphous solid. This maximizes yield but sacrifices purity.

Validated Experimental Protocols

Protocol 1: Optical Enrichment via Recrystallization (IPA System)
  • Objective: Upgrade enantiomeric excess (ee) from 95% to >99%.

  • Scope: 10g Scale.

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl into a reactor.

  • Solvent Addition: Add 60 mL of Isopropanol (IPA) .

  • Reflux: Heat the slurry to 80-82°C. The solids should fully dissolve. If haze remains, add MeOH dropwise (max 5 mL) until clear.

  • Polishing: Filter the hot solution through a 0.45µm PTFE filter to remove insoluble particulates.

  • Nucleation: Cool the filtrate slowly to 60°C. Seed with 10 mg of pure crystal (if available).

  • Crystallization: Cool to 20°C over 4 hours (Rate: 10°C/hr). Hold at 20°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash the cake with 10 mL of cold IPA (0°C).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol 2: Salt Formation from Free Base
  • Objective: Convert the free amine to the stable hydrochloride salt.

  • Solvent System: Ethyl Acetate / HCl gas (or HCl in Dioxane).

  • Dissolve the free amine (oil) in 10 volumes of Ethyl Acetate .

  • Cool to 0-5°C.

  • Slowly add 1.1 equivalents of 4M HCl in Dioxane.

  • The salt will precipitate immediately as a white solid.

  • Stir for 1 hour to ensure complete conversion, then filter.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

SolventSelection Start Start: (S)-1-(4-Fluoro-3-methylphenyl) ethanamine HCl (Crude) Goal_Purity Goal: High Optical Purity (>99% ee) Start->Goal_Purity Impurity > 1% Goal_Yield Goal: Max Recovery / Salt Formation Start->Goal_Yield Clean Feed Solvent_IPA Solvent: Isopropanol (IPA) Goal_Purity->Solvent_IPA Solvent_EtOAc Solvent: Ethyl Acetate / TBME Goal_Yield->Solvent_EtOAc Process_Recryst Process: Heating/Cooling Ramp (Slow Crystallization) Solvent_IPA->Process_Recryst Result_Pure Result: Crystalline Needles High Purity, Moderate Yield Process_Recryst->Result_Pure Process_Precip Process: Kinetic Precipitation (Rapid Crash Out) Solvent_EtOAc->Process_Precip Result_Bulk Result: Amorphous Powder High Yield, Lower Purity Process_Precip->Result_Bulk

Caption: Decision matrix for solvent selection. IPA is preferred for purification, while EtOAc/TBME is preferred for maximizing recovery.

References

  • Vertex Pharmaceuticals. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2. Link (Demonstrates tartrate salt resolution of fluorophenyl amines in acetonitrile/methanol).

  • Alchem Pharmtech. (2024). Product Catalog: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[2]Link (Confirmation of chemical identity and commercial availability).

  • National Institutes of Health (NIH). (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC. Link (Mechanistic insight into solvent interactions with fluorophenyl derivatives).

  • AstraZeneca. (2013).[3] Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.[4] EP2644590A1.[5] Link (Protocols for handling fluorinated amine salts).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.Link (General handling and safety data).

Sources

cross-reactivity of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Specificity & Cross-Reactivity of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Executive Summary: The Chiral Imperative

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a critical chiral building block, often utilized in the synthesis of advanced pharmacophores, including serotonin receptor modulators and tetrodotoxin-sensitive blockers.

In high-precision drug development, "cross-reactivity" for this compound manifests in two distinct vectors:

  • Analytical Cross-Reactivity (Chiral Interference): The failure of analytical methods to resolve the (S)-enantiomer from its (R)-antipode (CAS: 1256944-96-3), leading to false potency calculations.

  • Structural Cross-Reactivity (Assay Interference): Due to its phenethylamine core, this intermediate can trigger false positives in broad-spectrum immunoassays designed for amphetamine-class compounds, necessitating specific chromatographic validation.

This guide compares the performance of high-purity (S)-isomer reagents against racemic and structural alternatives, providing validated protocols to ensure stereochemical integrity.

Comparative Analysis: (S)-Enantiomer vs. Alternatives

The following table contrasts the performance of the pure (S)-hydrochloride salt against its primary "cross-reactants": the (R)-enantiomer and the Racemic mixture.

Feature(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (R)-Enantiomer (Impurity) Racemic Mixture (Alternative)
CAS Number 1213181-44-21256944-96-3N/A (Mix)
Chiral Purity (e.e.) > 99.5% (Target)0% (Target)0% (50:50 mix)
Binding Affinity High Specificity (Target Dependent)Cross-Reactive (Often antagonistic or inactive)Variable/Unpredictable
Analytical Resolution Reference StandardCo-eluting Interferent (requires Chiral HPLC)Baseline Resolution Required
Synthesis Utility Direct Stereoselective SynthesisWaste ProductRequires Resolution Step (Yield loss ~60%)
Mechanism of Cross-Reactivity[1]
  • Stereochemical Interference: In non-chiral environments (e.g., standard C18 HPLC), the (S) and (R) forms are indistinguishable (identical retention times). This "analytical cross-reactivity" masks the presence of the (R)-impurity, which may act as a competitive inhibitor in biological assays.

  • Immunological False Positives: The 4-fluoro-3-methyl substitution pattern mimics the steric bulk of certain amphetamine derivatives. In high-throughput screening (HTS) using antibody-based fluorescence polarization, this compound may displace tracers, registering as a "hit" unless validated by Mass Spectrometry (MS).

Experimental Protocols: Self-Validating Systems

To eliminate cross-reactivity, you must employ a Self-Validating Analytical Workflow . The following protocols utilize Chiral HPLC to quantify specific enantiomeric excess (e.e.).

Protocol A: Chiral Resolution & Specificity Validation (HPLC)

Objective: To separate the (S)-analyte from the (R)-cross-reactant with a resolution factor (


) > 1.5.

Reagents:

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (98 : 2 : 0.1)

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm

Step-by-Step Methodology:

  • System Suitability: Inject a 10 µg/mL solution of the Racemic Mixture .

    • Validation Requirement: You must observe two distinct peaks. If only one peak appears, the method is non-specific (100% cross-reactivity).

  • Standard Injection: Inject the pure (S)-hydrochloride sample.

    • Expectation: Single peak matching the retention time of the second eluting peak (typically) of the racemate.

  • Spike Recovery (The Truth Test): Spike the (S)-sample with 1% (R)-enantiomer.

    • Validation: The method must detect the 1% impurity as a resolved shoulder or distinct peak. This confirms the assay's sensitivity to chiral cross-reactants.

Protocol B: Enzymatic Resolution (Synthesis Specificity)

Objective: To synthesize the (S)-amine with high specificity, avoiding the formation of the (R)-isomer.

Mechanism: Kinetic resolution using Candida antarctica Lipase B (CAL-B).[1]

  • Acylation: React racemic amine with ethyl acetate in the presence of CAL-B.

  • Selectivity: CAL-B selectively acylates the (R)-amine, leaving the (S)-amine free .

  • Separation: Acid-base extraction separates the neutral (R)-amide from the basic (S)-amine.

Visualization: Pathways & Logic

Figure 1: Chiral Specificity & Resolution Workflow

This diagram illustrates the logical flow to isolate the (S)-enantiomer and validat its purity against the (R)-cross-reactant.

ChiralResolution Racemate Racemic Mixture (S + R Isomers) Resolution Enzymatic Resolution (CAL-B Lipase) Racemate->Resolution Kinetic Separation S_Amine (S)-Amine (Target Product) Resolution->S_Amine Unreacted R_Amide (R)-Amide (Impurity/Cross-Reactant) Resolution->R_Amide Acylated QC_Check QC: Chiral HPLC (Specificity Check) S_Amine->QC_Check Sample Injection Pass Release: >99% e.e. (No Cross-Reactivity) QC_Check->Pass Single Peak Fail Reject: <98% e.e. (High Cross-Reactivity) QC_Check->Fail Double Peak (R detected)

Caption: Workflow distinguishing the target (S)-amine from the cross-reacting (R)-impurity via enzymatic selection and HPLC validation.

Figure 2: Analytical Decision Matrix for Cross-Reactivity

How to determine if your signal is the target or an interferent.

AnalyticalLogic Signal Unknown Peak Detected (Retention Time X) ChiralCol Is Column Chiral? Signal->ChiralCol Achiral C18/Silica Column ChiralCol->Achiral No Chiral Amylose/Cellulose Column ChiralCol->Chiral Yes Result_Bad High Cross-Reactivity (S & R Co-elute) Achiral->Result_Bad Cannot Distinguish Result_Good Specific Detection (S & R Separated) Chiral->Result_Good Quantifiable Purity

Caption: Decision matrix highlighting that standard achiral columns possess 100% cross-reactivity for enantiomers.

References

  • BenchChem Technical Support. (2025).[1] Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine: Optimization and Troubleshooting. Retrieved from [1]

  • MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate via Bienzyme Cascade System with R-ω-Transaminase.Catalysts, 12(11). Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Performance of Chiral Derivatizing Agents for Amino Acid Configurational Analysis.Journal of Organic Chemistry. Retrieved from

  • Lead Sciences. (2024). Product Fact Sheet: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS 1213181-44-2).[2] Retrieved from

Sources

Safety Operating Guide

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride: Proper Disposal Procedures

[1][2][3]

Executive Summary & Chemical Identity

Objective: This guide defines the operational protocol for the safe containment and disposal of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.

The "Why" (Scientific Context): This compound is a chiral fluorinated aryl amine salt . Its disposal is governed by two critical chemical functionalities:

  • The Fluorine Atom: Upon incineration, organofluorine compounds generate Hydrofluoric Acid (HF). Consequently, this waste must be segregated into "Halogenated" streams to ensure it is routed to incinerators equipped with specific acid-gas scrubbers.[1]

  • The Amine Hydrochloride: This salt is acidic and nitrogen-rich. Improper mixing with oxidizers (specifically bleach) can generate toxic chloramines.[2][3]

Chemical Profile
PropertyDetail
Chemical Name (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Functional Class Halogenated Aromatic Amine Salt
Physical State Solid (typically white or off-white powder)
Acidity Acidic in solution (pH ~3-5 due to HCl salt)
Solubility Highly soluble in water; soluble in methanol/ethanol

Hazard Assessment & Safety Architecture

Before initiating disposal, you must understand the specific risks driving the protocol.[1]

Critical Incompatibilities (The "Do Not" List)
  • 🚫 DO NOT mix with Bleach (Sodium Hypochlorite):

    • Mechanism:[3][4] Hypochlorite reacts with primary amines to form N-chloroamines (e.g.,

      
      ).[1]
      
    • Risk:[5][3][4] These byproducts are toxic, unstable, and potential explosives.[1]

  • 🚫 DO NOT mix with Strong Bases (NaOH/KOH):

    • Mechanism:[3][4] Deprotonation liberates the free amine base.

    • Risk:[5][4] The free base is often an oil with higher volatility and a potent, fishy/ammonia-like odor, increasing inhalation risk.[1] Keep it as the salt (solid) for maximum stability.

Personal Protective Equipment (PPE) Matrix

Treat this compound as a Skin Corrosive/Irritant and Acute Toxin .

ZonePPE RequirementRationale
Ocular Chemical Splash GogglesProtects against acidic dust or splashes.
Dermal Nitrile Gloves (Double gloving recommended)Standard nitrile provides excellent resistance to amine salts.
Respiratory N95 (for solids) or Fume Hood (mandatory)Prevents inhalation of fine particulates during weighing/transfer.
Body Lab Coat (Buttoned)Prevents contamination of street clothes.

Waste Stream Segregation Logic

The most common error in disposing of this compound is categorizing it as "General Organic Waste." Because of the fluorine atom, it requires a Halogenated waste stream.[1]

Regulatory Classification (RCRA Context)
  • Status: Likely not a P-listed or U-listed waste specifically by name, but it falls under Characteristic Waste guidelines if it exhibits toxicity.[1]

  • Halogen Requirement: EPA and commercial incinerators require segregation of halogenated organics (Cl, F, Br, I) because they corrode standard combustion chambers and form acid rain precursors (HF, HCl) if not scrubbed.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid Waste

Best for: Expired reagents, synthesis solids, or contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Why? Metal containers may corrode due to the acidic nature of the hydrochloride salt.[2][6]

  • Labeling: Attach a hazardous waste tag immediately.

    • Primary Constituent: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

  • Transfer: Move the solid into the container inside a fume hood.

    • Technique: Do not generate dust.[5][4][7] If the powder is fine, dampen a paper towel with water, wipe the area, and dispose of the towel in the same container.[1]

  • Closure: Screw the lid tight. Do not leave a funnel in the neck.

Scenario B: Disposing of Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Material dissolved in water, methanol, or reaction solvents.[1]

  • Segregation: Ensure the solvent waste carboy is designated for HALOGENATED SOLVENTS .

    • Even if dissolved in non-halogenated methanol: The presence of the fluorinated solute contaminates the entire mixture, rendering it "Halogenated Waste" for disposal purposes.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or active bleach.

  • Transfer: Pour slowly using a funnel in the fume hood.

  • Log It: Record the volume and concentration on the waste log sheet attached to the carboy.

Operational Workflow Diagram

The following logic gate ensures the material ends up in the correct incineration path.

DisposalWorkflowStartWaste Generation:(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HClStateCheckWhat is thePhysical State?Start->StateCheckSolidPathSolid / Powder(or Debris)StateCheck->SolidPathSolidLiquidPathLiquid Solution(Solvent/Aqueous)StateCheck->LiquidPathLiquidSolidContainerContainer: Wide-mouthHDPE or GlassSolidPath->SolidContainerLiquidContainerContainer: HalogenatedSolvent CarboyLiquidPath->LiquidContainerLabelSolidLabel: 'Solid Waste'Check: Toxic/IrritantSolidContainer->LabelSolidLabelLiquidLabel: 'Halogenated Solvent'(Even if solvent is MeOH)LiquidContainer->LabelLiquidDestructionFinal Disposal:High-Temp Incineration(w/ Acid Scrubbing)LabelSolid->DestructionLabelLiquid->Destruction

Figure 1: Decision tree for segregating fluorinated amine waste streams to ensure proper incineration.

Emergency Contingencies

Spill Response (Solid)
  • Isolate: Inform nearby personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and a lab coat.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material and the paper towel. Place in the Solid Halogenated Waste container.

  • Wash: Wipe the surface with a mild soap solution (water + detergent). Do not use bleach. [8][9]

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes.[4] The hydrochloride salt is acidic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[5][4][10] Remove contaminated clothing.[5][11][12][4][7][10]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines characteristics of halogenated waste streams). [Link][1]

  • Stanford University Environmental Health & Safety. Information on Chemical Incompatibility: Bleach and Amines. (Authoritative source on the risks of mixing hypochlorite with amines). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. (Standard reference for laboratory waste segregation). [Link]

Personal protective equipment for handling (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

[1]

Executive Summary & Compound Profile

This guide provides an operational safety framework for handling (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2).[1] As a chiral fluorinated phenethylamine derivative, this compound presents a dual risk profile: standard chemical corrosivity associated with amine salts and potential pharmacological activity structurally inherent to substituted phenethylamines.

Key Physical Properties:

  • State: Solid (Powder/Crystalline).[1]

  • Solubility: Water-soluble (hydrophilic salt form).[1]

  • Volatility: Low (as salt), but high dust generation potential.

  • Critical Risk: Inhalation of dust and ocular contact.

Hazard Identification & Risk Assessment

Effective safety relies on understanding not just what the hazard is, but why it exists.

The "Hidden" Hazards

While the Safety Data Sheet (SDS) classifies this material primarily as an Irritant (H315, H319) and Acute Toxin (H302), a senior researcher must apply the Precautionary Principle due to its structure:

  • Bioactivity Potential: The 4-fluoro-3-methyl substitution pattern on the phenethylamine scaffold is common in CNS-active compounds.[1] Until specific toxicology rules it out, handle this as a Potent Compound (OEB 3) .

  • Salt Hydrolysis: Upon contact with moisture (sweat, ocular fluid, lung tissue), the hydrochloride salt can hydrolyze, releasing hydrochloric acid (irritation) and the free amine (potential systemic absorption).[1]

  • Static Charge: Amine salts are notoriously prone to static buildup, leading to "flying powder" during weighing, increasing the risk of inhalation and surface contamination.

Hazard Classification Table[2]
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedNo mouth pipetting; strict hand hygiene.[1]
Skin Irritation H315Causes skin irritationDouble-gloving required; immediate wash upon splash.[1]
Eye Irritation H319Causes serious eye irritationGoggles are mandatory ; Safety glasses are insufficient for powders.
STOT - SE H335May cause respiratory irritationZero-tolerance for open-bench handling. Use Fume Hood.[1]

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense. The following selection is based on permeation resistance to organic amines and particulate exclusion.

Task-Based PPE Selection[1]
PPE ComponentStandard Handling (Synthesis/Transfer)High-Exposure Potential (Spill Cleanup/Milling)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Laminate Film (Silver Shield) under NitrileNitrile offers excellent resistance to amine salts.[1] Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesSalts are abrasive and hygroscopic; contact lenses are prohibited.
Respiratory None (if in certified Fume Hood)P100 / N95 Respirator (if hood sash is compromised)Particulate filtration is critical.[1] The salt is not volatile, but the dust is.
Body Protection Lab Coat (Cotton/Poly blend), buttonedTyvek® Coveralls or Disposable Sleeve GuardsPrevents dust accumulation on street clothes, which can transfer bio-active dust home.

Operational Protocols: The "Safe-Loop" System[1]

Safety is a workflow, not just equipment. The following diagram illustrates the "Safe-Loop" logic for entering and exiting the handling zone to prevent cross-contamination.

Workflow Logic (Visualization)

SafeHandlingWorkflowcluster_hoodPrimary Containment (Fume Hood)StartStart: Gowning AreaCheckPre-Check:Fume Hood FlowStatic ControlStart->Check Don PPEWeighAction: Weighing(Inside Hood)Check->Weigh Verify AirflowTransferAction: Solubilization(Closed Vessel)Weigh->Transfer Avoid AerosolCleanDecontamination:Wipe Balance & SashTransfer->Clean Seal VesselExitExit: Doffing PPE(Inner Gloves Last)Clean->Exit Waste to Stream

Figure 1: The "Safe-Loop" workflow ensures that the compound is only exposed to the open environment inside the Primary Containment zone (Fume Hood).[1]

Critical Step: Weighing & Transfer
  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder. This prevents the "jumping salt" phenomenon.

  • The "Wet Transfer" Method: Instead of pouring dry powder into a reaction flask (which creates dust), add the solvent to the weighing boat (if compatible) or dissolve the salt in a small vial inside the hood before transferring the liquid to the main reactor.

  • Sash Management: Keep the fume hood sash at the lowest operational height (typically 18 inches or lower) to create a physical barrier between your face and the compound.

Disposal & Decontamination

Disposal must account for both chemical safety and environmental regulations.[2]

Deactivation Logic

Amine salts are stable. To deactivate surfaces:

  • Wipe 1: Mild acidic solution (e.g., 1% Acetic Acid) to solubilize the salt.

  • Wipe 2: Soap and water to remove residues.[3]

  • Wipe 3: Water rinse.[2][4][5]

Waste Stream Decision Tree

WasteDisposalWasteWaste GenerationTypeIs it Solid or Liquid?Waste->TypeSolidSolid Waste(Gloves, Weigh Boats)Type->SolidLiquidLiquid Waste(Mother Liquor, Rinses)Type->LiquidBinSolid Haz Waste Bin(Double Bagged)Solid->Bin Bag & TagHalogenHigh Halogen Content?(Fluorine present)Liquid->HalogenStreamAHalogenated Solvent Stream(Incineration)Halogen->StreamA Yes (Fluorine)

Figure 2: Waste segregation logic.[1] Note that due to the Fluorine atom, liquid waste should be directed to Halogenated streams to prevent corrosion in non-compatible incinerators.[1]

Emergency Response

In case of Exposure:

  • Eye Contact: Flush immediately for 15 minutes.[3] Do not pause to remove contact lenses—flush over them if necessary, then remove.[1]

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol (ethanol/methanol), as this may enhance transdermal absorption of the fluorinated amine.

  • Spill (Powder): Do not dry sweep.[1] Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

References

  • CymitQuimica. (2024).[4] Safety Data Sheet: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. Retrieved from [1]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines. National Library of Medicine. Retrieved from [1]

  • BLD Pharm. (n.d.). (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Page. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.